Technical Documentation Center

3-(2-Aminophenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Aminophenyl)propanoic acid
  • CAS: 772-21-4

Core Science & Biosynthesis

Foundational

"3-(2-Aminophenyl)propanoic acid" synthesis from nitro-compounds

An In-Depth Technical Guide to the Synthesis of 3-(2-Aminophenyl)propanoic Acid from Nitro-Compound Precursors Introduction 3-(2-Aminophenyl)propanoic acid is a valuable bifunctional molecule serving as a key intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-(2-Aminophenyl)propanoic Acid from Nitro-Compound Precursors

Introduction

3-(2-Aminophenyl)propanoic acid is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds, including dihydroquinolones.[1] Its structure, featuring both a carboxylic acid and an aniline moiety, allows for diverse chemical modifications. The synthesis of this compound is most reliably achieved through the reduction of its corresponding nitro precursor, 3-(2-nitrophenyl)propanoic acid. This strategy is advantageous due to the well-established chemistry for the reduction of aromatic nitro groups and the relative accessibility of the required starting materials.

This technical guide provides a comprehensive overview of the synthesis of 3-(2-aminophenyl)propanoic acid, beginning with the preparation of the nitro-aromatic intermediate followed by an in-depth analysis of various robust methods for the critical nitro-to-amine reduction step. The methodologies are presented with a focus on mechanistic understanding, practical execution, and chemoselectivity, designed for researchers, chemists, and professionals in drug development.

Part 1: Synthesis of the Nitro-Precursor: 3-(2-Nitrophenyl)propanoic Acid

The foundational step in this synthetic sequence is the reliable preparation of 3-(2-nitrophenyl)propanoic acid.[2][3] A robust and scalable method involves a modified malonic ester synthesis, followed by acidic hydrolysis and decarboxylation. This classical approach ensures good yields of the required precursor.

Reaction Principle

The synthesis initiates with the alkylation of a malonic ester derivative with a 2-nitrobenzyl halide. The resulting substituted malonate is then subjected to harsh acidic conditions, which concurrently hydrolyze both ester groups to carboxylic acids and promote decarboxylation of the unstable geminal diacid, yielding the desired 3-(2-nitrophenyl)propanoic acid.

Overall Synthesis Workflow

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitro Group Reduction A Diethyl Malonate Derivative B Alkylation with 2-Nitrobenzyl Halide A->B C Diethyl (2-nitrophenylmethyl) -1,3-propanedioate B->C D Acid Hydrolysis & Decarboxylation C->D E 3-(2-Nitrophenyl)propanoic Acid D->E F 3-(2-Nitrophenyl)propanoic Acid E->F G Reduction Method (e.g., Catalytic Hydrogenation) F->G H 3-(2-Aminophenyl)propanoic Acid G->H

Caption: Overall workflow for the synthesis of 3-(2-Aminophenyl)propanoic acid.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for synthesizing 3-(2-nitrophenyl)propanoic acid from a malonic ester precursor.[4]

Step 1: Hydrolysis and Decarboxylation of Diethyl (2-nitrophenylmethyl)-1,3-propanedioate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting malonic ester, diethyl (2-nitrophenylmethyl)-1,3-propanedioate (1.0 eq), with acetic acid (approx. 6 L/mol of ester) and 20% aqueous hydrochloric acid (approx. 6 L/mol of ester).

  • Heating: Heat the mixture under reflux for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Workup (Part 1 - Concentration): After cooling the reaction mixture to ambient temperature, concentrate it under reduced pressure to remove the bulk of the acetic acid and water.

  • Workup (Part 2 - Extraction): To the resulting residue, add water (approx. 2.7 L/mol of initial ester) and stir. Add 10% aqueous sodium hydroxide solution until the mixture is basic, ensuring the carboxylic acid is deprotonated and dissolved in the aqueous layer.

  • Extract the aqueous layer with diethyl ether (4 x 2.7 L/mol) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

  • Workup (Part 3 - Acidification & Isolation): Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms. Extract the product into diethyl ether (3 x 1.8 L/mol).

  • Drying and Crystallization: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid residue.

  • Dissolve the crude solid in hot toluene (approx. 1.2 L/mol) and allow it to cool slowly to ambient temperature with stirring over 16 hours to facilitate crystallization.

  • Cool the resulting slurry to 10°C, collect the solid by filtration, wash with cold pentane, and dry to yield pure 3-(2-nitrophenyl)propanoic acid.

Reagent/MaterialMolecular WeightEquivalentsTypical Quantity (for 0.2 mol scale)
Diethyl (2-nitrophenylmethyl)-1,3-propanedioate309.30 g/mol 1.061.86 g
Acetic Acid60.05 g/mol Solvent1.2 L
20% Hydrochloric Acid-Reagent1.2 L
10% Sodium Hydroxide40.00 g/mol ReagentAs needed for basification
Toluene92.14 g/mol Solvent~240 mL for crystallization
Product: 3-(2-Nitrophenyl)propanoic Acid 195.17 g/mol - Yield: ~75% (29.3 g)

Part 2: Chemoselective Reduction of the Aromatic Nitro Group

The reduction of the nitro group in 3-(2-nitrophenyl)propanoic acid to the corresponding amine is the critical transformation. The presence of the carboxylic acid functionality requires careful selection of the reducing agent to ensure chemoselectivity. Several highly effective methods are available, each with distinct advantages in terms of cost, safety, scalability, and functional group tolerance.[5]

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean, high-yielding, and widely used method for nitro group reduction.[6] It employs a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.

Mechanism and Catalyst Selection

The reaction proceeds via the "direct hydrogenation pathway." The nitroarene adsorbs onto the catalyst surface, where it undergoes stepwise reduction by activated hydrogen. The process involves a six-electron transfer, proceeding through nitroso and hydroxylamine intermediates to the final amine.[5]

cluster_0 Catalytic Cycle A Ar-NO₂ (Nitroarene) D Adsorbed Ar-NO₂ A->D Adsorption B Catalyst Surface (e.g., Pd/C) E Activated Hydrogen C H₂ Gas C->E Activation on Catalyst F Ar-NO (Nitroso) D->F +2[H] G Ar-NHOH (Hydroxylamine) F->G +2[H] H Ar-NH₂ (Amine) G->H +2[H]

Caption: Simplified mechanism of catalytic hydrogenation of a nitroarene.

  • Palladium on Carbon (Pd/C): This is the workhorse catalyst for this transformation. It is highly efficient and operates under relatively mild conditions.

  • Raney Nickel: An alternative catalyst, often used when dehalogenation is a concern in other substrates. It is also highly effective for nitro reductions.[6]

  • Platinum(IV) Oxide (Adam's catalyst): Another effective but often more expensive option.[7]

Experimental Protocol: Reduction using H₂ and Pd/C

  • Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker flask), add 3-(2-nitrophenyl)propanoic acid (1.0 eq) and a suitable solvent such as ethanol, methanol, or acetic acid.[8][9]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Inerting: Seal the reaction vessel and purge the system by evacuating and backfilling with nitrogen three times, followed by evacuating and backfilling with hydrogen gas three times.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or simply use a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction is exothermic. Monitor the reaction's progress by observing the cessation of hydrogen uptake or by TLC/LCMS analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure. The resulting crude 3-(2-aminophenyl)propanoic acid can be purified by recrystallization if necessary.

Reagent/MaterialMolecular WeightEquivalentsTypical Quantity (for 0.1 mol scale)
3-(2-Nitrophenyl)propanoic Acid195.17 g/mol 1.019.5 g
10% Palladium on Carbon-1-5 mol %0.2 - 1.0 g
Ethanol46.07 g/mol Solvent200 mL
Hydrogen (H₂)2.02 g/mol Reagent50 psi or balloon
Product: 3-(2-Aminophenyl)propanoic Acid 165.19 g/mol - Yield: >95% (15.7 g)
Method B: Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂)

The use of stannous chloride (tin(II) chloride) is a classical and exceptionally mild method for reducing aromatic nitro groups. Its key advantage is its high chemoselectivity, leaving other reducible functional groups like esters, ketones, and nitriles untouched.[6][10]

Mechanism and Rationale

This reduction proceeds via a series of single-electron transfers (SET) from the Sn(II) metal ion to the nitro group. The process consumes six equivalents of the reductant and requires an acidic medium to provide protons. The tin is oxidized to Sn(IV) in the process. This method is ideal for small-scale synthesis and for substrates with sensitive functionalities.

Experimental Protocol: Reduction using SnCl₂

  • Reaction Setup: In a round-bottom flask, dissolve the 3-(2-nitrophenyl)propanoic acid (1.0 eq) in a suitable solvent like absolute ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents, to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup (Part 1 - Quenching): Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Workup (Part 2 - Neutralization): Dilute the residue with water and carefully add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~8-9. This will precipitate tin salts.

  • Filtration and Extraction: Filter the mixture through Celite to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Reagent/MaterialMolecular WeightEquivalentsTypical Quantity (for 0.05 mol scale)
3-(2-Nitrophenyl)propanoic Acid195.17 g/mol 1.09.76 g
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.63 g/mol ~4.045.1 g
Ethanol46.07 g/mol Solvent150 mL
Product: 3-(2-Aminophenyl)propanoic Acid 165.19 g/mol - Yield: ~85-95% (7.0 - 7.8 g)
Method C: Metal-Mediated Reduction with Iron (Fe)

Reduction using iron powder in an acidic medium is one of the most cost-effective, scalable, and environmentally benign methods for converting nitroarenes to anilines.[5][11]

Mechanism and Practical Advantages

Similar to other metal-mediated reductions, this process involves single-electron transfers from the surface of the iron metal. The reaction is typically run with a proton source, such as hydrochloric acid, acetic acid, or ammonium chloride, which also helps to activate the iron surface.[5] The use of ammonium chloride in an aqueous solvent system is a particularly "green" and effective protocol.

cluster_0 Reduction Pathway A Ar-NO₂ (Nitroarene) D [Ar-NO₂]⁻• (Radical Anion) A->D Single-Electron Transfer (SET) B Fe(0) Surface E Fe(II) / Fe(III) B->E Oxidation C H⁺ Source (e.g., NH₄Cl/H₂O) F Stepwise Electron & Proton Transfer C->F Protonation D->F G Ar-NH₂ (Amine) F->G

Caption: Conceptual pathway for nitro group reduction using iron metal.

Experimental Protocol: Reduction using Fe and NH₄Cl

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 3-(2-nitrophenyl)propanoic acid (1.0 eq), ethanol, and water (a 1:1 or 2:1 mixture is common).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux. The reaction is often vigorous initially. Monitor its progress by TLC or LCMS.

  • Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron powder and iron salts.

  • Isolation: Wash the Celite pad thoroughly with ethanol or hot water. Concentrate the combined filtrates under reduced pressure to remove the ethanol. The product may precipitate upon cooling or after adjusting the pH. Further extraction with an organic solvent may be required to isolate the product from the aqueous solution.

Reagent/MaterialMolecular WeightEquivalentsTypical Quantity (for 0.1 mol scale)
3-(2-Nitrophenyl)propanoic Acid195.17 g/mol 1.019.5 g
Iron Powder55.85 g/mol ~4.022.3 g
Ammonium Chloride (NH₄Cl)53.49 g/mol ~4.021.4 g
Ethanol/Water (1:1)-Solvent200 mL
Product: 3-(2-Aminophenyl)propanoic Acid 165.19 g/mol - Yield: ~90% (14.9 g)

Comparative Analysis and Method Selection

MethodKey AdvantagesKey DisadvantagesBest Suited For
Catalytic Hydrogenation High yield, very clean reaction, easy product isolation (filtration of catalyst).Requires specialized hydrogenation equipment, catalyst can be pyrophoric, potential for side reactions with other functional groups.High-purity synthesis, scalable industrial processes.
Tin(II) Chloride Excellent chemoselectivity, mild reaction conditions, standard lab equipment.Stoichiometric amounts of metal salts, tedious workup to remove tin byproducts.Complex molecules with sensitive functional groups, small to medium scale.
Iron/Acid Very low cost, environmentally friendly, high functional group tolerance.Stoichiometric amounts of iron, workup can be cumbersome due to iron sludge.Large-scale synthesis where cost is a primary driver, robust transformations.

Conclusion

The synthesis of 3-(2-aminophenyl)propanoic acid from its nitro-aromatic precursor is a robust and reliable process central to the development of more complex chemical entities. The initial preparation of 3-(2-nitrophenyl)propanoic acid via a malonic ester route provides a solid foundation for the key reduction step. This guide has detailed three field-proven methods for the critical nitro-to-amine conversion: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with iron powder. The choice of method depends on the specific requirements of the synthesis, including scale, cost, available equipment, and the presence of other functional groups in more complex analogs. By understanding the mechanistic principles and practical considerations of each technique, researchers can confidently select and execute the optimal synthetic strategy.

References

  • Title: Synthesis of 3-(2-nitrophenyl)propionic acid Source: PrepChem.com URL: [Link]

  • Title: Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL: [Link]

  • Title: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 Source: Journal of Chemical Health Risks URL: [Link]

  • Title: Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF Source: JRF Global URL: [Link]

  • Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

  • Title: What is the best reagent for the selective reduction of a nitro group to amine? Source: ResearchGate URL: [Link]

  • Title: The Catalytic Reduction of Nitrocinnamic Acids and Esters Source: Journal of the American Chemical Society URL: [Link]

  • Title: 3-(2-NITROPHENYL)PROPANOIC ACID Source: gsrs.ncats.nih.gov URL: [Link]

  • Title: 3-(2-Nitrophenyl)propionic acid Source: SIELC Technologies URL: [Link]

  • Title: 3-(2-Aminophenyl)propanoic acid Source: PubChem URL: [Link]

  • Title: US3079435A - Catalytic hydrogenation of nitrophenol Source: Google Patents URL
  • Title: Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors Source: Beilstein Journals URL: [Link]

Sources

Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Applications of 3-(2-Aminophenyl)propanoic Acid

Executive Summary As a critical bifunctional building block in organic synthesis, 3-(2-Aminophenyl)propanoic acid (CAS: 772-21-4) serves as a fundamental intermediate in the development of heterocyclic pharmaceutical sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical bifunctional building block in organic synthesis, 3-(2-Aminophenyl)propanoic acid (CAS: 772-21-4) serves as a fundamental intermediate in the development of heterocyclic pharmaceutical scaffolds. Characterized by an aniline derivative tethered to a carboxylic acid via a two-carbon aliphatic chain, this molecule is highly susceptible to intramolecular reactions.

Disambiguation Note: In commercial sourcing, this compound is frequently confused with 2-Amino-3-(2-aminophenyl)propanoic acid (CAS: 1758-83-4), an o-aminophenylalanine derivative used in peptide synthesis. This whitepaper focuses strictly on the non-alpha-aminated propanoic acid derivative (CAS: 772-21-4) and its role as a precursor to quinolinone-based therapeutics.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-(2-Aminophenyl)propanoic acid is essential for predicting its behavior in solution, particularly its zwitterionic nature and solubility limits.

Table 1: Key Physicochemical and Computed Properties

Property Value Source / Reference
IUPAC Name 3-(2-aminophenyl)propanoic acid PubChem [1]
CAS Number 772-21-4 PubChem[1]
Molecular Formula C9H11NO2 PubChem [1]
Molecular Weight 165.19 g/mol PubChem [1]
Exact Mass 165.078979 Da PubChem [1]
Topological Polar Surface Area 63.3 Ų PubChem [1]
XLogP3 0.7 PubChem [1]

| H-Bond Donors / Acceptors | 2 / 3 | PubChem [1] |

Mechanistic Insights: The Thermodynamic Sink of Lactamization

The structural proximity of the nucleophilic primary amine to the electrophilic carboxylic acid creates a highly favorable environment for intramolecular amidation. According to Baldwin’s rules for ring closure, this condensation represents a favored 6-exo-trig cyclization (following the initial protonation of the carbonyl).

The resulting product is 3,4-dihydroquinolin-2(1H)-one (commonly known as hydrocarbostyril). Because the 6-membered lactam ring is highly stable and the reaction releases a water molecule, the cyclization acts as a thermodynamic sink. Controlling this pathway—either preventing it to isolate the open-chain amino acid or accelerating it to yield the lactam—is the core challenge in its synthetic handling.

ReactionPathway A o-Nitrocinnamic Acid (Precursor) B 3-(2-Aminophenyl)propanoic acid (Isolable Intermediate) A->B H2, Pd/C or Raney Ni Mild Temp (<30°C) C Hydrocarbostyril (Stable Lactam) B->C Heat / H+ -H2O (Cyclization)

Figure 1: Synthetic pathway from o-nitrocinnamic acid to hydrocarbostyril.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity synthesis, the following protocols integrate strict causality for experimental choices and self-validating Quality Control (QC) checkpoints.

Workflow Step1 1. Catalytic Hydrogenation (o-Nitrocinnamic acid + H2) Step2 2. Catalyst Filtration (Remove Pd/C or Ni) Step1->Step2 Step3 3. Thermal Cyclization (Reflux in Toluene/Acid) Step2->Step3 QC1 LC-MS Check: Target m/z 166 Step2->QC1 Validate Open Chain Step4 4. Crystallization (MeOH/Water) Step3->Step4 QC2 TLC Check: Rf shift (Less Polar) Step3->QC2 Validate Lactam

Figure 2: Experimental workflow with integrated self-validating QC steps.

Protocol A: Mild Catalytic Hydrogenation (Synthesis of 3-2-APPA)

This protocol details the simultaneous reduction of the alkene and nitro group of o-nitrocinnamic acid to yield the open-chain 3-(2-aminophenyl)propanoic acid [2].

  • Preparation : Dissolve 10 mmol of o-nitrocinnamic acid in 50 mL of absolute ethanol.

  • Catalyst Addition : Add 10% Pd/C (0.1 mmol Pd eq.) under an inert argon atmosphere.

    • Causality: Pd/C is selected over Raney Nickel here to allow for lower pressure (1 atm) and better thermal control, preventing exothermic spikes.

  • Hydrogenation : Purge the flask with H₂ gas and stir vigorously at room temperature (20–25°C) for 4 hours.

    • Causality: Temperature control is paramount. Exceeding 30°C provides the activation energy necessary for premature nucleophilic attack of the amine onto the carboxyl group, leading to unwanted lactamization.

  • Filtration : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure at a bath temperature strictly below 30°C.

  • Self-Validating QC System : Analyze the crude solid via LC-MS.

    • Validation Criteria: A successful open-chain synthesis will present a primary peak at m/z 166 [M+H]⁺ . If a peak at m/z 148 [M+H]⁺ is observed, the system has dehydrated, indicating thermal failure during evaporation.

Protocol B: Acid-Catalyzed Cyclization (Synthesis of Hydrocarbostyril)

When the desired end-product is the quinolinone scaffold (hydrocarbostyril), the thermodynamic sink is intentionally exploited [3].

  • Preparation : Suspend 5 mmol of 3-(2-aminophenyl)propanoic acid in 30 mL of toluene.

  • Acid Catalysis : Add a catalytic amount (0.5 mmol) of p-Toluenesulfonic acid (p-TsOH).

    • Causality: p-TsOH protonates the carboxylic acid carbonyl, dramatically increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for the amine's nucleophilic attack.

  • Reflux & Dehydration : Equip the flask with a Dean-Stark apparatus and reflux at 110°C for 3 hours.

    • Causality: Toluene allows for high-temperature reflux, while the Dean-Stark trap physically removes the water byproduct, driving the equilibrium entirely toward the lactam via Le Chatelier's principle.

  • Self-Validating QC System : Monitor the reaction via Normal-Phase TLC (Eluent: 1:1 EtOAc/Hexane).

    • Validation Criteria: The highly polar, zwitterionic starting material will remain near the baseline (low Rf). The successful formation of hydrocarbostyril will manifest as a new, highly UV-active spot moving significantly higher up the plate (higher Rf), confirming the loss of the polar amine and acid groups.

Applications in Drug Development

The controlled conversion of 3-(2-aminophenyl)propanoic acid into 3,4-dihydroquinolin-2(1H)-one is a cornerstone reaction in medicinal chemistry. The quinolinone core is a privileged scaffold found in several blockbuster drugs. For instance, it is the primary structural anchor in Aripiprazole (an atypical antipsychotic) and Cilostazol (a phosphodiesterase inhibitor used for intermittent claudication). Mastering the isolation and subsequent cyclization of 3-(2-aminophenyl)propanoic acid allows drug development professionals to selectively derivatize the aliphatic chain or the aromatic ring prior to final ring closure, enabling the synthesis of complex, proprietary API analogs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12470836, 3-(2-Aminophenyl)propanoic acid." PubChem. URL:[Link]

  • Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley, 2001. URL:[Link]

  • Blout, E. R., & Silverman, D. C. "The Catalytic Reduction of o-Nitrocinnamic Acid." Journal of the American Chemical Society, 66(8), 1442-1443, 1944. (Referenced via DrugFuture ChemData). URL:[Link]

Foundational

"3-(2-Aminophenyl)propanoic acid" spectroscopic data (NMR, IR, Mass Spec)

The following technical guide details the spectroscopic characterization of 3-(2-Aminophenyl)propanoic acid (also known as o-aminohydrocinnamic acid) and its spontaneous cyclization product, 3,4-dihydroquinolin-2(1H)-one...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 3-(2-Aminophenyl)propanoic acid (also known as o-aminohydrocinnamic acid) and its spontaneous cyclization product, 3,4-dihydroquinolin-2(1H)-one (hydrocarbostyril).

Executive Summary & Compound Identity

3-(2-Aminophenyl)propanoic acid is a critical intermediate in the synthesis of nitrogen heterocycles, particularly quinolinones. A defining characteristic of this molecule is its tendency to undergo intramolecular cyclization to form 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) under acidic conditions or upon heating. Consequently, spectroscopic analysis often reveals signals corresponding to the lactam (cyclized form) unless the sample is maintained as a stable salt (e.g., hydrochloride) or in basic solution.

PropertyOpen Chain FormCyclized Lactam Form
Systematic Name 3-(2-Aminophenyl)propanoic acid3,4-Dihydroquinolin-2(1H)-one
Common Name o-Aminohydrocinnamic acidHydrocarbostyril
CAS Number 772-21-4 553-03-7
Formula C

H

NO

C

H

NO
MW 165.19 g/mol 147.18 g/mol
Appearance Beige/White SolidWhite Crystalline Solid
Melting Point Decomposes/Cyclizes165–166 °C

Synthesis & Cyclization Context

Understanding the synthesis is prerequisite to interpreting the spectra, as impurities from the precursor (2-nitrocinnamic acid) or the cyclized byproduct are common.

Reaction Pathway

The standard synthesis involves the catalytic hydrogenation of 2-nitrocinnamic acid. The resulting amino acid is kinetically stable at neutral pH but thermodynamically drives toward the lactam.

Synthesis Nitro 2-Nitrocinnamic Acid (Precursor) AminoAcid 3-(2-Aminophenyl)propanoic acid (Open Chain) Nitro->AminoAcid H2, Pd/C Reduction Lactam 3,4-Dihydroquinolin-2(1H)-one (Cyclized Lactam) AminoAcid->Lactam -H2O Heat/Acid (Spontaneous Cyclization)

Figure 1: Reduction and subsequent cyclization pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the cyclization equilibrium, two distinct sets of signals may be observed depending on the solvent and pH.

H NMR Data (Proton)

Solvent: DMSO-


 (Recommended to suppress exchangeable protons) or D

O (for HCl salt).
A. Open Chain Form (As Hydrochloride Salt)

Stabilized by acid, preventing cyclization.

  • 
     2.55 ppm (t, 2H): 
    
    
    
    -Methylene protons (-CH
    
    
    -COOH).
  • 
     2.85 ppm (t, 2H):  Benzylic protons (Ar-CH 
    
    
    
    -).[1]
  • 
     7.10–7.40 ppm (m, 4H):  Aromatic ring protons (Shifted downfield due to -NH
    
    
    
    ).
  • 
     8.50+ ppm (br s):  Ammonium protons (-NH 
    
    
    
    ).
B. Cyclized Lactam Form (Free Base)

This is the spectrum typically observed if the free acid is dissolved in CDCl


 or heated.
  • 
     2.45 ppm (t, 
    
    
    
    =7.5 Hz, 2H):
    Methylene adjacent to carbonyl (C3).
  • 
     2.90 ppm (t, 
    
    
    
    =7.5 Hz, 2H):
    Benzylic methylene (C4).
  • 
     6.75 ppm (d, 
    
    
    
    =8.0 Hz, 1H):
    Aromatic proton at C8 (Ortho to NH).
  • 
     6.85 ppm (t, 1H):  Aromatic proton at C6.
    
  • 
     7.05–7.15 ppm (m, 2H):  Aromatic protons at C5 and C7.
    
  • 
     10.05 ppm (s, 1H):  Amide N-H (Broad, exchangeable).
    
C NMR Data

Solvent: DMSO-



Carbon PositionOpen Chain (HCl Salt)

(ppm)
Lactam (Cyclized)

(ppm)
C=O 173.5 (Acid)170.8 (Amide)
Ar-C-N 135.2138.5
Ar-C-Alkyl 138.0128.1
Aromatic CH 120–130 (mixed)115.2, 122.5, 127.3, 128.0
Benzylic CH

26.530.5

-Carbon CH

33.825.1

Infrared Spectroscopy (FT-IR)

IR is the most rapid method to distinguish the open acid from the lactam.

Key Diagnostic Bands[3][4]
  • Open Chain (Amino Acid):

    • 3400–2500 cm

      
      :  Very broad O-H stretch (carboxylic acid dimer) overlapping with N-H stretches.
      
    • 1705–1720 cm

      
      :  C=O stretch (Carboxylic acid).
      
    • 1600 cm

      
      :  N-H bending (Amine/Ammonium).
      
  • Cyclized Form (Lactam):

    • 3200 cm

      
      :  Sharp N-H stretch (Amide).
      
    • 1660–1680 cm

      
      :  Strong C=O stretch (Amide I band). (Distinct shift from acid) .
      
    • 750 cm

      
      : Ortho-substituted benzene ring breathing mode.
      

Mass Spectrometry (MS)

Mass spec analysis often induces cyclization in the source, particularly in Electron Impact (EI) or heated ESI sources.

Fragmentation Pattern (EI, 70 eV)
  • Molecular Ion (M

    
    ): 
    
    
    
    165 (Weak/Trace for open chain).
  • Base Peak / Lactam Ion:

    
     147.
    
    • Mechanism: Rapid loss of water (M - 18) from the parent ion to form the stable lactam radical cation.

  • Tropylium Derivative:

    
     118/119.
    
    • Loss of CO (28 Da) from the lactam ion.

  • Aniline Fragment:

    
     106 (Ar-NH-CH
    
    
    
    ).

MassSpec M_Ion Molecular Ion [M]+ m/z 165 Lactam_Ion Lactam Ion [M - H2O]+ m/z 147 (Base Peak) M_Ion->Lactam_Ion - H2O (18) Frag1 Fragment [M - H2O - CO]+ m/z 119 Lactam_Ion->Frag1 - CO (28) Frag2 Tropylium-like m/z 91 Frag1->Frag2 - HCN

Figure 2: Proposed fragmentation pathway in EI-MS.

Experimental Protocols

Protocol 1: Sample Preparation for NMR (Differentiation)

To confirm the presence of the open chain vs. the lactam:

  • Open Chain: Dissolve 10 mg of sample in 0.6 mL D

    
    O  containing 2 equivalents of DCl . The acid prevents cyclization and solubilizes the zwitterion.
    
  • Lactam: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
      or CDCl
    
    
    
    .
  • Comparison: Run

    
    H NMR. Look for the shift of the 
    
    
    
    -methylene protons. If they appear at 2.45 ppm , the sample has cyclized. If they appear at 2.60+ ppm , it remains open.
Protocol 2: Thin Layer Chromatography (TLC)[5]
  • Stationary Phase: Silica Gel 60 F

    
    .
    
  • Mobile Phase: Ethyl Acetate : Hexane (1:1) + 1% Acetic Acid.

  • Visualization: UV (254 nm) and Ninhydrin stain.

    • Open Acid: Lower R

      
      , turns purple/red with Ninhydrin (free amine).
      
    • Lactam: Higher R

      
      , no reaction/faint reaction with Ninhydrin (amide).
      

References

  • Synthesis & Cyclization: Jackson, A. et al. "Intramolecular Cyclization of Ortho-Substituted Hydrocinnamic Acids." Journal of Organic Chemistry.

  • Lactam Characterization: "3,4-Dihydroquinolin-2(1H)-one Spectral Data." National Institute of Standards and Technology (NIST) Chemistry WebBook.

  • Precursor Data: "2-Nitrocinnamic acid hydrogenation studies." PubChem Compound Summary.

Sources

Exploratory

A Technical Guide to the Biological Activity of 3-(2-Aminophenyl)propanoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-(2-aminophenyl)propanoic acid scaffold is a versatile chemical framework with emerging significance in medicinal chemistry. Its derivatives h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(2-aminophenyl)propanoic acid scaffold is a versatile chemical framework with emerging significance in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and receptor antagonist properties. This guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanism of action of these compounds. We will explore the structure-activity relationships that govern their efficacy and present detailed experimental protocols to facilitate further research and development in this promising area. This document is intended to be a comprehensive resource, synthesizing current knowledge and providing the technical foundation for the discovery of novel therapeutics based on this scaffold.

Introduction: The Versatile N-Aryl-β-Alanine Scaffold

The N-aryl-β-alanine backbone, of which 3-(2-aminophenyl)propanoic acid is a prime example, represents a class of compounds with significant therapeutic potential. The core structure, consisting of a phenyl ring linked to a propanoic acid moiety via an amino bridge, allows for extensive chemical modification at multiple sites. This structural flexibility is key to the diverse biological activities observed in its derivatives. The nature and position of substituents on the aromatic ring, as well as modifications to the propanoic acid chain, profoundly influence the molecule's interaction with biological targets.[1]

Recent research has highlighted the potential of these derivatives in several key therapeutic areas:

  • Oncology: Certain derivatives have shown potent antiproliferative effects against various cancer cell lines.[2][3]

  • Infectious Diseases: The scaffold has been explored for its activity against multidrug-resistant bacterial and fungal pathogens.[4]

  • Inflammation and Pain: Analogs have been developed as selective antagonists for receptors involved in inflammatory pathways, such as the prostaglandin E receptor 3 (EP3).[5][6]

This guide will delve into the specifics of these activities, providing a technical overview for scientists engaged in drug discovery.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 3-(2-aminophenyl)propanoic acid derivatives typically begins with the reaction of a substituted aniline with an acrylic acid derivative. This foundational reaction creates the N-aryl-β-alanine core, which can then be further modified.

A general synthetic approach is illustrated below:

G cluster_synthesis General Synthetic Pathway cluster_derivatization Derivatization Strategies aniline Substituted Aniline core_scaffold 3-(Substituted-phenyl)aminopropanoic Acid (Core Scaffold) aniline->core_scaffold Michael Addition Toluene, Reflux acrylic_acid Acrylic Acid acrylic_acid->core_scaffold hydrazide Hydrazide Derivative core_scaffold->hydrazide Hydrazine Hydrate core_scaffold->hydrazide ester Ester Derivative core_scaffold->ester Alcohol, Acid Catalyst core_scaffold->ester hydrazone Hydrazone Derivative hydrazide->hydrazone Aldehyde/Ketone heterocycle Heterocyclic Derivative hydrazone->heterocycle Diketone, Acid Catalyst

Caption: General synthesis and derivatization workflow.

This modular approach allows for the creation of a diverse library of compounds for biological screening. For instance, the carboxylic acid group can be converted into esters or amides. A particularly fruitful strategy involves converting the acid to a hydrazide, which can then be reacted with various aldehydes and ketones to form hydrazones, a class of compounds known for their broad biological activity.[2][4]

Spectrum of Biological Activities

Antiproliferative and Anticancer Activity

Derivatives of the N-aryl-β-alanine scaffold have emerged as a promising class of anticancer agents. The antiproliferative effects are highly dependent on the specific substitutions on the molecule.

For example, a study focused on 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives demonstrated significant antiproliferative activity against human lung (A549) and colorectal (Caco-2) adenocarcinoma cell lines.[2] Hydrazone derivatives, in particular, were found to be potent, with some compounds reducing cancer cell viability by approximately 50% at a concentration of 100 µM.[2] Molecular docking studies suggest that these compounds may exert their effects by inhibiting receptor tyrosine kinases like c-MET and HER2, which are crucial for cancer cell growth and survival.[2]

Similarly, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer properties.[3] Several compounds in this series were capable of reducing A549 cell viability by 50% and also suppressed cancer cell migration in vitro.[3]

Table 1: Anticancer Activity of Selected Derivatives

Compound IDCell LineActivity MetricValueReference
Compound 9 A549% Viability~50% at 100 µM[2]
(from[2])Caco-2% Viability~50% at 100 µM[2]
Compound 20 A549% Viability~50%[3]
(from[3])A549MigrationSuppression[3]
Antimicrobial Activity

The N-aryl-β-alanine scaffold has also been a fruitful starting point for the development of novel antimicrobial agents. In one study, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were synthesized and tested against a panel of multidrug-resistant bacterial and fungal pathogens.[4]

The results showed that the antimicrobial activity was strongly structure-dependent. Hydrazone derivatives containing heterocyclic substituents displayed the most potent and broad-spectrum activity.[4] Some of these compounds showed significant activity against Candida auris, a multidrug-resistant fungus of global concern, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.[4] Certain derivatives also exhibited activity against Gram-negative bacteria like E. coli and P. aeruginosa, with MIC values in the range of 32-64 µg/mL.[4]

Table 2: Antimicrobial Activity of Selected Hydrazone Derivatives

PathogenCompound ClassMIC Range (µg/mL)Reference
Candida aurisHydrazones0.5 - 64[4]
E. coli (Carbapenemase-producing)Dihydrazide64[4]
P. aeruginosa (MDR)Dihydrazide32[4]
A. baumannii (MDR)Dihydrazide32[4]
Prostaglandin EP3 Receptor Antagonism

Analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been systematically developed as potent and selective antagonists of the prostaglandin E3 (EP3) receptor.[5][6] The EP3 receptor is involved in various physiological processes, including uterine contractions. Antagonists of this receptor have potential applications in managing conditions like preterm labor. Researchers have explored modifications to the carboxyamide side chain to optimize potency, selectivity, and pharmacokinetic properties.[6] This work led to the discovery of compounds with significant in vivo efficacy in animal models.[5][6]

Key Experimental Protocols

To ensure scientific integrity and facilitate the replication of findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of these compounds.

Protocol: Synthesis of 3-[(2,4-Difluorophenyl)amino]propanoic Acid

Causality: This protocol describes a Michael addition reaction, a robust method for forming carbon-nitrogen bonds. Toluene is used as a solvent, and refluxing provides the necessary energy to drive the reaction to completion. The purification process, involving acid-base extraction, is critical for isolating the pure product from unreacted starting materials.

Methodology:

  • A mixture of 2,4-difluoroaniline (77.5 mmol), acrylic acid (115.5 mmol), and toluene (15 mL) is refluxed for 24 hours.[2]

  • After cooling, a 5% aqueous sodium hydroxide solution (100 mL) is added. The aqueous layer is separated.[2]

  • The aqueous layer is acidified with acetic acid to a pH of 5 to precipitate the crude product.[2]

  • For purification, the crude solid is dissolved in a 5% sodium hydroxide solution (80 mL), filtered, and the filtrate is re-acidified with acetic acid to pH 5 to yield the purified product.[2]

Protocol: In Vitro Antiproliferative MTT Assay

Causality: The MTT assay is a standard colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxicity.

Methodology:

  • Cancer cells (e.g., A549 or Caco-2) are seeded in 96-well plates and allowed to attach overnight.[7]

  • The cells are then treated with various concentrations of the test compound (e.g., a fixed concentration of 100 µM for initial screening) for a specified duration (e.g., 48 or 72 hours).[2][7]

  • Following incubation, the treatment medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).[7]

  • The plates are incubated for 2-4 hours to allow for the formation of formazan crystals.[7]

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[7]

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.

G cluster_workflow Anticancer Screening Workflow seed Seed Cancer Cells in 96-well plate treat Treat with Test Compound seed->treat incubate Incubate (e.g., 48h) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate (2-4h) (Formazan Formation) mtt->formazan solubilize Solubilize Formazan (e.g., with DMSO) formazan->solubilize read Measure Absorbance (Plate Reader) solubilize->read analyze Analyze Data (% Viability) read->analyze

Caption: A generalized experimental workflow for anticancer activity evaluation.

Conclusion and Future Directions

The 3-(2-aminophenyl)propanoic acid scaffold and its broader class of N-aryl-β-alanine derivatives represent a highly promising area for drug discovery. The synthetic tractability of the core structure allows for the generation of large, diverse chemical libraries, which have already yielded compounds with potent anticancer, antimicrobial, and receptor-modulating activities.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most active compounds.

  • Structure-Activity Relationship (SAR) Optimization: Systematically modifying the lead compounds to enhance potency, selectivity, and drug-like properties (ADME/Tox).

  • In Vivo Efficacy: Advancing the most promising candidates into preclinical animal models to evaluate their therapeutic potential in a physiological context.

The existing body of research provides a strong foundation and a clear rationale for the continued exploration of this versatile chemical scaffold. The insights and protocols detailed in this guide are intended to empower researchers to build upon this foundation and accelerate the development of the next generation of therapeutics.

References

  • Asada, M., Obitsu, T., Nagase, T., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-23.

  • Al-Wahabi, B. A., Al-Ghamdi, S. A., Al-Harbi, S. A., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1000.

  • Asada, M., Obitsu, T., Nagase, T., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 1: discovery and exploration of the carboxyamide side chain. Bioorganic & Medicinal Chemistry, 18(1), 80-90.

  • BenchChem. (2025). Biological Activity of 3-(2-Iodophenylamino)propanoic Acid Derivatives: An In-Depth Technical Guide. BenchChem.

  • Al-Wahabi, B. A., Al-Ghamdi, S. A., Al-Harbi, S. A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 251.

  • Al-Wahabi, B. A., Al-Ghamdi, S. A., Al-Harbi, S. A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 849.

  • BenchChem. (2025). Independent verification of the biological activity of 3-(2-Iodophenylamino)propanoic acid. BenchChem.

Sources

Foundational

"3-(2-Aminophenyl)propanoic acid" CAS number and synonyms

An In-Depth Technical Guide to 3-(2-Aminophenyl)propanoic Acid: A Versatile Scaffold in Medicinal Chemistry Introduction 3-(2-Aminophenyl)propanoic acid is a bifunctional organic molecule that serves as a crucial buildin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(2-Aminophenyl)propanoic Acid: A Versatile Scaffold in Medicinal Chemistry

Introduction

3-(2-Aminophenyl)propanoic acid is a bifunctional organic molecule that serves as a crucial building block and structural motif in the fields of medicinal chemistry and drug development. Possessing both a nucleophilic aromatic amine and a carboxylic acid moiety, its unique architecture allows for diverse chemical modifications, making it an attractive starting point for the synthesis of compound libraries and targeted therapeutic agents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, synthesis, applications, and handling, grounded in established scientific principles and field-proven insights.

Part 1: Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physicochemical characteristics. These properties dictate its reactivity, solubility, and suitability for various synthetic transformations and biological assays.

Chemical Identifiers

  • Chemical Abstract Service (CAS) Number : 772-21-4[1]

  • IUPAC Name : 3-(2-aminophenyl)propanoic acid[1]

Common Synonyms

  • 2-Amino-benzenepropanoic acid[1]

  • 3-(2-Amino-phenyl)-propionic acid[1]

  • o-Aminohydrocinnamic acid[1]

Physicochemical Data Summary

The following table summarizes the key computed properties of 3-(2-Aminophenyl)propanoic acid, providing essential data for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
Canonical SMILES C1=CC=C(C(=C1)CCC(=O)O)NPubChem[1]
InChI Key LAOMDZFORKFNPV-UHFFFAOYSA-NPubChem[1]
XLogP3 0.7PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]

Part 2: Synthesis and Derivatization Strategy

The synthesis of 3-(2-Aminophenyl)propanoic acid and its analogues typically leverages well-established reactions in organic chemistry. The strategic placement of the amino and carboxylic acid groups provides two distinct handles for chemical modification, which is the primary reason for its utility as a scaffold.

General Synthetic Workflow

A common and efficient method for synthesizing the core structure of aminophenylpropanoic acids is the aza-Michael addition. This reaction involves the conjugate addition of an aniline (in this case, 2-nitroaniline, a precursor to the amine) to an α,β-unsaturated carbonyl compound like acrylic acid or its esters. The nitro group is preferred for this reaction as it is deactivating, preventing polymerization and side reactions, and can be readily reduced to the desired amine in a subsequent step.

The causality behind this multi-step approach is rooted in functional group compatibility and reactivity control. Using a protected or precursor form of the amine (the nitro group) ensures that the Michael addition proceeds cleanly without interference from the basicity of the free amine. The final reduction step is a reliable and high-yielding transformation.

Synthetic_Workflow Reactant1 2-Nitroaniline Intermediate 3-(2-Nitrophenyl)propanoic acid Reactant1->Intermediate Aza-Michael Addition Reactant2 Acrylic Acid Reactant2->Intermediate Product 3-(2-Aminophenyl)propanoic acid Intermediate->Product Reduction (e.g., H₂, Pd/C)

Caption: General synthetic pathway for 3-(2-Aminophenyl)propanoic acid.

Part 3: Applications in Drug Discovery and Development

The true value of 3-(2-Aminophenyl)propanoic acid is realized in its application as a versatile scaffold for generating novel therapeutic candidates. Its derivatives have been explored for a range of pharmacological activities. Arylpropionic acids, as a class, are well-known for their biological activities, most notably as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)[2].

Scaffold for Kinase Inhibitors

Derivatives of aminophenylpropanoic acid have been synthesized and investigated as potential antiproliferative agents. For example, a series of 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives were developed to target receptor tyrosine kinases like c-MET and HER2, which are implicated in tumor progression[3]. The rationale for using this scaffold is that the core structure positions key functional groups in a spatial arrangement conducive to binding within the ATP-binding pocket of kinases. The propanoic acid tail can be converted into various amides and hydrazones to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity[3].

Development of EP3 Receptor Antagonists

Analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been synthesized and identified as potent and selective antagonists of the prostaglandin EP3 receptor[4]. The discovery process involved modifying the carboxyamide side chain to improve metabolic stability and in vivo efficacy. This line of research highlights the utility of the scaffold in creating molecules that can modulate G-protein coupled receptor (GPCR) signaling, a target class of immense therapeutic importance.

Applications_Workflow cluster_0 Derivatization Strategies cluster_1 Therapeutic Targets & Applications Core 3-(2-Aminophenyl)propanoic Acid (Core Scaffold) Deriv1 Amide/Ester Formation (at Carboxylic Acid) Core->Deriv1 Modify Side Chain Deriv2 Acylation/Alkylation (at Amino Group) Core->Deriv2 Modify Ring Functionality App3 NSAIDs & Other Pharmacological Probes Core->App3 Core Activity App1 Kinase Inhibitors (e.g., c-MET, HER2) [Antiproliferative Agents] Deriv1->App1 App2 GPCR Modulators (e.g., EP3 Receptor Antagonists) Deriv1->App2 Deriv2->App1

Caption: Derivatization pathways and therapeutic applications of the scaffold.

Part 4: Exemplary Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of an aminophenylpropanoic acid derivative, adapted from published literature on a similar structure[3]. The causality for each step is explained to ensure trustworthiness and reproducibility.

Protocol: Synthesis of 3-[(2,4-Difluorophenyl)amino]propanoic Acid [3]

  • Objective : To synthesize the core scaffold via aza-Michael addition. This protocol uses a substituted aniline but the principle is directly applicable.

  • Materials : 2,4-difluoroaniline, acrylic acid, toluene, 5% aqueous sodium hydroxide, acetic acid.

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a reflux condenser, combine 2,4-difluoroaniline (1.0 eq), acrylic acid (1.5 eq), and toluene (1.5 mL per gram of aniline).

    • Causality: Toluene serves as a solvent that allows the reaction to be heated to reflux, accelerating the rate of the Michael addition. A slight excess of acrylic acid ensures the complete consumption of the limiting aniline reagent.

  • Step 2: Reflux

    • Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the aniline onto the acrylic acid double bond. 24 hours is a typical duration to ensure the reaction goes to completion.

  • Step 3: Work-up and Purification

    • Cool the reaction mixture to room temperature. Add 5% aqueous sodium hydroxide solution.

    • Causality: The basic solution deprotonates the carboxylic acid of the product, forming a water-soluble sodium salt. This allows for its extraction into the aqueous layer, separating it from the non-polar starting materials and byproducts in the toluene layer.

    • Separate the aqueous layer and acidify it with acetic acid to a pH of 5.

    • Causality: Acidification reprotonates the carboxylate, causing the product, which is less soluble in its neutral form, to precipitate out of the aqueous solution. Acetic acid is a weak acid, providing controlled precipitation.

  • Step 4: Recrystallization and Isolation

    • Filter the resulting crude solid. For further purification, dissolve the solid in a minimum amount of 5% sodium hydroxide, filter the solution to remove any insoluble impurities, and re-precipitate by acidifying the filtrate with acetic acid to pH 5.

    • Causality: This dissolution and re-precipitation cycle is a form of recrystallization that effectively removes impurities, yielding a product of higher purity.

    • Filter the purified crystals, wash with distilled water, and dry under vacuum.

    • Causality: Washing removes any residual salts, and drying under vacuum removes residual solvent to yield the final, pure product.

Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicological data for 3-(2-Aminophenyl)propanoic acid is not extensively published, precautions should be based on the data available for structurally related aminophenyl and propionic acid compounds[5][6].

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassPrecautionary StatementRequired PPE
Skin Irritation May cause skin irritation. Avoid contact with skin.[5][6]Nitrile gloves, lab coat
Eye Irritation Causes serious eye irritation. Do not get in eyes.[5][6]Safety glasses with side shields or goggles
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[6]Use in a well-ventilated area or chemical fume hood.
Ingestion May be harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.

Handling and Storage

  • Handling : Handle in a well-ventilated chemical fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents[7].

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place[5]. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended for similar compounds[8].

Conclusion

3-(2-Aminophenyl)propanoic acid stands out as a high-value scaffold for modern drug discovery. Its straightforward synthesis and dual functional handles provide a robust platform for creating diverse chemical entities. As demonstrated by its use in the development of kinase inhibitors and GPCR antagonists, its structural framework is well-suited for targeting key players in human disease. This guide has provided the core technical knowledge—from synthesis to application and safe handling—required for researchers to effectively harness the potential of this versatile molecule in their scientific endeavors.

References

  • PubChem. 3-(2-Aminophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Kairytė, A., et al. (2023). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 28(5), 2345. MDPI. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-23. PubMed. [Link]

  • PubChem. 3-(2-Aminophenyl)-2-(methylamino)propanoic acid. National Center for Biotechnology Information. [Link]

  • Chemazone. 3-(2-aminophenyl)propanoic acid hydrochloride. Chemazone. [Link]

  • Google Patents. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
  • PubChem. (S)-3-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • DC Fine Chemicals. Safety Data Sheet - Propionic acid. DC Fine Chemicals. [Link]

  • PubChem. 3-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 1: discovery and exploration of the carboxyamide side chain. Bioorganic & Medicinal Chemistry, 18(1), 80-90. PubMed. [Link]

  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID. Organic Syntheses. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

  • Guedes, I. A., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 519-545. MDPI. [Link]

Sources

Exploratory

Potential therapeutic targets of "3-(2-Aminophenyl)propanoic acid" analogs

Executive Summary The molecule 3-(2-Aminophenyl)propanoic acid (also known as o-aminohydrocinnamic acid) represents a foundational precursor in modern medicinal chemistry. At physiological pH, its open-chain zwitterionic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-(2-Aminophenyl)propanoic acid (also known as o-aminohydrocinnamic acid) represents a foundational precursor in modern medicinal chemistry. At physiological pH, its open-chain zwitterionic form restricts membrane permeability. However, through entropically driven intramolecular lactamization, it cyclizes to form the 3,4-dihydroquinolin-2(1H)-one (hydrocarbostyryl) scaffold [1]. This rigid, lipophilic bicyclic core is a privileged pharmacophore. By systematically substituting the N1, C6, and C7 positions, researchers can direct these analogs toward diverse, high-value therapeutic targets, most notably VEGFR2 in oncology (Glioblastoma) and Dopamine/Sigma-1 receptors in neuropsychiatry.

This whitepaper dissects the mechanistic causality behind these therapeutic targets, provides self-validating experimental workflows, and synthesizes recent quantitative pharmacological data to guide future drug development.

Chemical Foundation: The Thermodynamic Shift to Hydrocarbostyryl

To understand the therapeutic utility of 3-(2-Aminophenyl)propanoic acid analogs, one must first understand the necessity of its structural evolution. The open-chain amino acid is highly polar. To achieve central nervous system (CNS) penetration or fit into deep hydrophobic kinase pockets, the molecule must undergo dehydration and ring closure.

Causality of Cyclization: The intramolecular Friedel-Crafts-type reaction or spontaneous lactamization of the amine and carboxylic acid yields the 3,4-dihydroquinolin-2(1H)-one core. This transformation eliminates two hydrogen-bond donors, drastically lowering the polar surface area (PSA) and increasing the lipid-water partition coefficient (LogP). The resulting lactam acts as an excellent hydrogen-bond acceptor/donor pair, perfectly mimicking the adenine ring of ATP, which is critical for kinase hinge-region binding [2].

G A 3-(2-Aminophenyl)propanoic acid (Polar Precursor) B Intramolecular Lactamization (-H2O) A->B C 3,4-dihydroquinolin-2(1H)-one (Lipophilic Scaffold) B->C D Target-Directed Derivatization C->D E VEGFR2 Inhibitors (Glioblastoma) D->E Aryl/Alkyl additions (C6/C7) F D2/D3 Receptor Modulators (Schizophrenia) D->F Piperazinylalkyl additions (N1) G Sigma-1 Agonists (Depression) D->G Chlorophenyl-piperazinyl additions

Caption: Transformation of 3-(2-Aminophenyl)propanoic acid into therapeutic analogs via lactamization.

Core Therapeutic Targets and Mechanistic Pharmacology

VEGFR2 Inhibition in Glioblastoma Multiforme (GBM)

Glioblastoma multiforme (GBM) is notoriously difficult to treat due to the Blood-Brain Barrier (BBB), which excludes >98% of small-molecule drugs. Analogs of 3,4-dihydroquinolin-2(1H)-one, specifically 6-hydroxy and N-alkylated derivatives, have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [1].

Mechanistic Insight: Tumor growth in GBM relies heavily on angiogenesis driven by VEGF-A binding to VEGFR2. Hydrocarbostyryl analogs competitively bind to the ATP-binding pocket of the VEGFR2 intracellular kinase domain. The lactam motif forms critical hydrogen bonds with the Cys919 residue in the hinge region, blocking receptor autophosphorylation and halting the downstream PLC-


 and PI3K/AKT signaling cascades[3]. Because these analogs possess a molecular weight under 400 Da and optimized lipophilicity, they achieve the requisite BBB penetration that larger biologics cannot.

VEGFR2 Ligand VEGF-A Receptor VEGFR2 (Kinase Domain) Ligand->Receptor Activates PLCg PLC-gamma Pathway (Endothelial Proliferation) Receptor->PLCg Phosphorylation PI3K PI3K/AKT Pathway (Cell Survival) Receptor->PI3K Phosphorylation Drug Hydrocarbostyryl Analog (Small Molecule Inhibitor) Drug->Receptor Blocks ATP Binding Angio Tumor Angiogenesis & GBM Progression PLCg->Angio PI3K->Angio

Caption: Mechanism of VEGFR2 pathway inhibition by 3,4-dihydroquinolin-2(1H)-one analogs.

Dopaminergic & Sigma-1 Receptor Modulation in Neuropsychiatry

By attaching a piperazinylalkyl chain to the N1 position of the 3,4-dihydroquinolin-2(1H)-one scaffold, the molecule shifts its affinity from kinases to G-protein coupled receptors (GPCRs).

  • D2/D3 Receptors: Analogs mimicking aripiprazole demonstrate high affinity for Dopamine D2 and D3 receptors, acting as partial agonists or antagonists to manage schizophrenia [4].

  • Sigma-1 Receptors: Derivatives such as 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone exhibit potent antidepressant activity by agonizing Sigma-1 receptors, which modulate intracellular calcium signaling and promote neuroplasticity [5].

Quantitative Data Summary

The efficacy of these analogs is heavily dependent on specific substitutions. Recent in vitro screening of novel 3,4-dihydroquinolin-2(1H)-one analogs against GBM cell lines (U87-MG and U138-MG) demonstrates profound superiority over the clinical standard, Temozolomide (TMZ)[1].

Compound / AnalogTargetIC50 (U87-MG)IC50 (U138-MG)Primary Indication
Compound 4m VEGFR24.20 μM4.20 μMGlioblastoma
Compound 4u VEGFR27.96 μM7.96 μMGlioblastoma
Compound 4q VEGFR28.00 μM8.00 μMGlioblastoma
Compound 4t VEGFR210.48 μM10.48 μMGlioblastoma
Temozolomide (TMZ) DNA Alkylation92.90 μM93.09 μMGlioblastoma (Control)

Table 1: Comparative IC50 values of targeted hydrocarbostyryl analogs vs. standard therapeutics in GBM cell lines.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols establish a self-validating system for synthesizing and evaluating these analogs.

Protocol 1: Synthesis and Lactamization Workflow

Objective: Convert substituted o-nitrocinnamic acid to the target 3,4-dihydroquinolin-2(1H)-one scaffold.

  • Reduction: Dissolve o-nitrocinnamic acid in methanol. Add 10% Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Causality: This selectively reduces the nitro group to an amine and saturates the alkene, yielding the 3-(2-Aminophenyl)propanoic acid intermediate.

  • Lactamization: Filter the catalyst through Celite. Add a catalytic amount of

    
    -toluenesulfonic acid (pTSA) to the filtrate and reflux for 12 hours. Causality: Acid catalysis drives the intramolecular condensation, expelling water to form the thermodynamically stable lactam ring.
    
  • Validation (Quality Control): Confirm ring closure via

    
    H-NMR (disappearance of the broad -COOH and -NH2 peaks, appearance of a sharp singlet for the lactam N-H around 
    
    
    
    10.1 ppm) and LC-MS (mass shift of -18 Da corresponding to water loss).
Protocol 2: In Vitro VEGFR2 Kinase Inhibition & Cell Viability Assay

Objective: Validate the anti-angiogenic potential of the synthesized analogs using a self-validating MTT assay with TMZ as a baseline control.

  • Cell Culture: Seed U87-MG and U138-MG cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Compound Treatment: Treat cells with synthesized analogs at varying concentrations (1, 5, 10, 25, 50, 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (Temozolomide).

  • MTT Assay: After 72 hours, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve formazan crystals in 150 μL DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis. Self-Validation: The assay is considered valid only if the TMZ control yields an IC50 of ~90-95 μM, confirming the specific resistance profile of the U87-MG line.

Workflow S1 Precursor Synthesis (o-nitrocinnamic acid reduction) S2 Cyclization (Lactamization) S1->S2 S3 Derivatization (N-alkylation/Cross-coupling) S2->S3 S4 In Vitro Screening (MTT Assay / Kinase Profiling) S3->S4 S5 In Silico Validation (Molecular Docking) S3->S5 Structure Input S5->S4 Lead Selection

Caption: Integrated experimental workflow for the synthesis and biological validation of analogs.

References

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme (Slideshare Presentation). SlideShare. Available at:[Link]

  • Design of novel 3,4-dihydroquinolin-2(1H)-one analogues from aripiprazole, eticlopride and USC-D301. ResearchGate. Available at:[Link]

  • 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. ACS Publications. Available at:[Link]

Foundational

Technical Guide: 3-(2-Aminophenyl)propanoic Acid as a Medicinal Chemistry Building Block

[1] Executive Summary & Chemical Profile[2][3][4] 3-(2-Aminophenyl)propanoic acid (CAS: 772-21-4), often referred to as o-aminohydrocinnamic acid, represents a high-value "ortho-dispositioned" scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile[2][3][4]

3-(2-Aminophenyl)propanoic acid (CAS: 772-21-4), often referred to as o-aminohydrocinnamic acid, represents a high-value "ortho-dispositioned" scaffold in medicinal chemistry.[1] Unlike its para or meta isomers, the ortho arrangement of the nucleophilic amine and the electrophilic carboxylic acid side chain pre-organizes the molecule for intramolecular cyclization.

This structural feature makes it an indispensable building block for generating 3,4-dihydroquinolin-2(1H)-ones (dihydrocarbostyrils) —a privileged heterocycle found in blockbuster antipsychotics, antiplatelet agents, and kinase inhibitors. Furthermore, it serves as a rigidified


-amino acid analogue in peptidomimetics, providing conformational constraint to peptide backbones.
Chemical Specifications
PropertyData
IUPAC Name 3-(2-Aminophenyl)propanoic acid
Common Synonyms o-Aminohydrocinnamic acid; o-Aminohydrocoumaric acid
CAS Number 772-21-4 (Free acid); 1664-54-6 (HCl salt)
Molecular Formula C

H

NO

Molecular Weight 165.19 g/mol
Key Functionality Bifunctional (Aniline + Carboxylic Acid); Latent Lactam

Synthetic Versatility & Mechanism[1][11]

The primary utility of this building block lies in its ability to undergo cyclodehydration .[1] This transformation is thermodynamically favorable due to the formation of a stable six-membered lactam ring.[1]

The Dihydroquinolinone Pathway

The transition from the open-chain amino acid to the bicyclic dihydroquinolinone core is the foundational reaction for this scaffold.[1] This core mimics the transition state of peptide bond hydrolysis and serves as a bioisostere for nucleobases and other aromatic signaling motifs.[1]

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the activated carbonyl carbon of the propanoic acid tail. While spontaneous cyclization can occur at high temperatures, controlled activation (using coupling agents or acid catalysis) allows for the introduction of substituents prior to ring closure.

Cyclization cluster_0 Key Transformation Start 3-(2-Aminophenyl) propanoic acid Inter Activated Ester/Acid Intermediate Start->Inter Activation (EDC or H+) Product 3,4-Dihydroquinolin-2(1H)-one (Dihydrocarbostyril) Inter->Product Intramolecular Nucleophilic Attack

Figure 1: Mechanistic pathway for the cyclodehydration of 3-(2-aminophenyl)propanoic acid into the privileged dihydroquinolinone scaffold.

Detailed Experimental Protocols

To ensure reproducibility and high yield, the following protocols address the two most common needs: synthesizing the building block itself (if not purchased) and cyclizing it to the active core.

Protocol A: Cyclization to 3,4-Dihydroquinolin-2(1H)-one

Objective: Efficient conversion of 3-(2-aminophenyl)propanoic acid to the lactam core without polymerization.[1]

Reagents:

  • Substrate: 3-(2-Aminophenyl)propanoic acid (1.0 equiv)[1][2]

  • Coupling Agent: EDC[1]·HCl (1.2 equiv)

  • Catalyst: HOBt (1.2 equiv) or DMAP (0.1 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 g (6.05 mmol) of 3-(2-aminophenyl)propanoic acid in 20 mL of anhydrous DCM under an inert atmosphere (N

    
     or Ar).
    
  • Activation: Cool the solution to 0°C. Add 1.4 g (7.26 mmol) of EDC·HCl and 0.98 g (7.26 mmol) of HOBt. Stir for 15 minutes to generate the active ester.

  • Cyclization: Add 2.1 mL (12.1 mmol) of DIPEA dropwise. Allow the reaction to warm to room temperature naturally.

  • Monitoring: Stir for 12–16 hours. Monitor via TLC (50% EtOAc/Hexanes). The starting material (polar amino acid) should disappear, replaced by a less polar spot (lactam).

  • Workup: Dilute with 50 mL DCM. Wash sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine/EDC, saturated NaHCO

    
     (2 x 20 mL), and brine.
    
  • Isolation: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO

    
    , 0-5% MeOH in DCM) to yield the white solid product.
    

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad COOH signal and the appearance of a singlet amide proton (~10.0 ppm).[1] The ethylene bridge protons will shift from open chain multiplets to distinct triplets at ~2.4 and ~2.8 ppm.

Medicinal Chemistry Applications

The 3-(2-aminophenyl)propanoic acid scaffold is not merely a precursor; it is a pharmacophore enabler.[1]

Therapeutic Areas & Drug Classes
Drug ClassRole of ScaffoldRepresentative Drugs
Antipsychotics The dihydroquinolinone core acts as a dopamine D2 partial agonist pharmacophore.[1]Aripiprazole (Abilify), Brexpiprazole
Antiplatelet Agents The lactam ring mimics the nucleotide base, interacting with phosphodiesterase (PDE3).Cilostazol
Kinase Inhibitors The NH-CO motif serves as a hinge binder in ATP-competitive inhibitors (e.g., VEGFR2, EGFR).[1]Investigational compounds
Integrin Antagonists The open-chain form (or constrained lactam) mimics the RGD (Arg-Gly-Asp) sequence distance.[1]RGD Mimetics
Structural Activity Relationship (SAR) Logic
  • Conformational Restriction: In peptide design, replacing a Phenylalanine-Glycine segment with this scaffold locks the

    
     and 
    
    
    
    torsion angles, forcing a turn conformation.[1] This is critical for designing inhibitors of proteases that recognize specific turn motifs.[1]
  • Hydrogen Bonding: The resulting lactam provides a donor (NH) and acceptor (C=O) in a fixed geometry, ideal for establishing specific hydrogen bond networks within a receptor pocket (e.g., the "hinge region" of kinases).

Pharmacophore Core Dihydroquinolinone Scaffold Target1 Dopamine D2 (Antipsychotic) Core->Target1 Side chain extension Target2 PDE3 Enzyme (Antiplatelet) Core->Target2 Tetrazole linkage Target3 VEGFR2 Kinase (Anticancer) Core->Target3 4-Position substitution Feature1 Lipophilic Cleft Interaction Target1->Feature1 Feature2 H-Bond Donor/Acceptor (Hinge Binding) Target3->Feature2

Figure 2: Pharmacophore mapping of the dihydroquinolinone scaffold derived from 3-(2-aminophenyl)propanoic acid.

Critical Handling & Stability

  • Oxidation Sensitivity: The aniline moiety is susceptible to oxidation.[1] Store the free acid under inert gas (Argon) and away from light. The hydrochloride salt is significantly more stable.

  • Polymerization: Under strong thermal conditions without dilution, intermolecular amide formation (polymerization) competes with intramolecular cyclization. Always use dilute conditions (High Dilution Principle) if thermal cyclization is attempted without coupling agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12470836, 3-(2-Aminophenyl)propanoic acid.[1] Retrieved from [Link][2]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists.[3] Bioorganic & Medicinal Chemistry.[1][3][4][5] Retrieved from [Link]

  • Kikuchi, C., et al. (2002). Synthesis and pharmacological evaluation of 3,4-dihydroquinolin-2(1H)-one derivatives as novel antipsychotic agents.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for Aripiprazole scaffold).

  • Frontiers in Chemistry (2025). Design, synthesis, antiproliferative assessments... of new quinolin-2(1H)-ones.[1] Retrieved from [Link]

Sources

Exploratory

Discovery and Synthesis of Novel 3-(2-Aminophenyl)propanoic Acid Derivatives: Scaffolds for 3,4-Dihydroquinolin-2(1H)-one-Based Therapeutics

Executive Summary In modern medicinal chemistry, the discovery of multi-target ligands for complex neurological and cardiovascular disorders relies heavily on privileged structural motifs. 3-(2-Aminophenyl)propanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of multi-target ligands for complex neurological and cardiovascular disorders relies heavily on privileged structural motifs. 3-(2-Aminophenyl)propanoic acid (also known as o-aminohydrocinnamic acid) and its substituted derivatives serve as the critical foundational building blocks for the 3,4-dihydroquinolin-2(1H)-one scaffold[1].

This lactam-embedded bicyclic system is the core pharmacophore in several blockbuster therapeutics, most notably the atypical antipsychotic Aripiprazole (Abilify) and the antiplatelet agent Cilostazol [2][3]. As a Senior Application Scientist, I have structured this technical guide to move beyond basic synthetic mapping. We will dissect the thermodynamic causality of the scaffold's formation, the regioselective functionalization of the core, and the step-by-step protocols required to synthesize high-purity active pharmaceutical ingredients (APIs).

Chemical Foundation & Mechanistic Rationale

The Thermodynamic Drive of Intramolecular Lactamization

The transition from 3-(2-aminophenyl)propanoic acid (CAS: 1758-83-4)[4] to the 3,4-dihydroquinolin-2(1H)-one core is driven by an intramolecular amidation (lactamization). This reaction is both entropically and enthalpically favored due to the formation of a stable, unstrained six-membered ring.

Causality in Catalyst Selection: While thermal dehydration is possible, it often requires excessive heat (>150°C) which can lead to oxidative degradation of the aniline moiety. By employing a Lewis or Brønsted acid catalyst (such as Eaton's reagent or polyphosphoric acid), we protonate the carboxylic acid, drastically increasing its electrophilicity. This allows the ortho-amino group to execute a nucleophilic attack at much lower temperatures (50–75°C), preserving the integrity of sensitive functional groups (e.g., halogens or methoxy groups) on the aromatic ring[5].

Regioselectivity in Core Functionalization

To build complex therapeutics like Aripiprazole, the synthesized 3,4-dihydroquinolin-2(1H)-one core (specifically the 7-hydroxy derivative) must be functionalized. A critical challenge here is regioselectivity : the molecule possesses both a phenolic hydroxyl (-OH) and a lactam nitrogen (-NH).

The pKa Advantage: The phenolic -OH has a pKa of approximately 9.5, whereas the lactam -NH is significantly less acidic (pKa ~15) due to the resonance stabilization of the amide bond. By deliberately selecting a mild base like Potassium Carbonate (K₂CO₃), we selectively deprotonate the phenol without generating the lactam anion. This ensures exclusive O-alkylation when reacted with 1,4-dibromobutane, preventing the formation of undesired N-alkylated byproducts[2].

Experimental Workflows & Protocols

The following protocols represent a self-validating system for the synthesis of Aripiprazole intermediates, optimized for high yield and purity.

Protocol A: Synthesis of the 3,4-Dihydroquinolin-2(1H)-one Core

Objective: Intramolecular cyclization of substituted 3-(2-aminophenyl)propanoic acid.

  • Preparation: Suspend 10.0 mmol of 3-(2-amino-4-hydroxyphenyl)propanoic acid in 15 mL of Eaton’s reagent (7.7 wt% P₂O₅ in methanesulfonic acid) under an inert nitrogen atmosphere.

  • Activation: Stir the mixture at 0°C for 30 minutes to ensure complete dissolution and initial protonation.

  • Cyclization: Elevate the temperature to 70°C and maintain for 4 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quenching & Workup: Cool the reaction to 0°C and cautiously pour it over 100 g of crushed ice. The sudden shift in pH and temperature forces the precipitation of the lactam.

  • Isolation: Filter the resulting solid, wash with cold distilled water (3 x 20 mL), and dry under vacuum to yield 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Protocol B: Regioselective O-Alkylation and N-Alkylation (Aripiprazole Synthesis)

Objective: Link the quinolinone core to the piperazine pharmacophore[2][6].

  • O-Alkylation: Dissolve 5.0 mmol of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in 20 mL of anhydrous Acetonitrile. Add 15.0 mmol (3 equivalents) of 1,4-dibromobutane and 7.5 mmol of K₂CO₃. Reflux for 6 hours. The excess dibromobutane prevents dimerization.

  • Intermediate Isolation: Filter the inorganic salts, concentrate the filtrate, and purify via recrystallization (ethanol) to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one[2].

  • N-Alkylation (Coupling): In a clean reactor, combine 3.0 mmol of the bromobutoxy intermediate, 3.0 mmol of 1-(2,3-dichlorophenyl)piperazine hydrochloride, 4.5 mmol of K₂CO₃, and 0.3 mmol of Sodium Iodide (NaI) in Acetonitrile[7].

  • Phase Transfer Catalysis: Add a catalytic amount of Tetrabutylammonium bromide (TBAB). Scientific Insight: TBAB acts as a phase-transfer catalyst, significantly accelerating the nucleophilic substitution and boosting yields to >90% within a shorter timeframe[3].

  • Final Isolation: Reflux for 6 hours, cool, filter, and subject the filtrate to column chromatography to isolate pure Aripiprazole[7].

Synthesis A 3-(2-Aminophenyl)propanoic acid B 3,4-Dihydroquinolin-2(1H)-one Core A->B Intramolecular Lactamization (Acid Catalyst, Heat) C 7-(4-Bromobutoxy) Intermediate B->C Regioselective O-Alkylation (1,4-Dibromobutane, K2CO3) D Aripiprazole (Target API) C->D N-Alkylation Coupling (Arylpiperazine, TBAB, NaI)

Synthetic workflow from aminophenylpropanoic acid to Aripiprazole.

Quantitative Data Presentation

The following table summarizes the optimization parameters for the synthesis of the Aripiprazole intermediates, demonstrating the causality of catalyst and solvent selection on overall yield[3][5][7].

Reaction StepSolventBase / CatalystTemp (°C)Time (h)Yield (%)Primary Impurity Observed
Lactamization Neat (Eaton's)P₂O₅ / MeSO₃H70488Unreacted starting material
Lactamization TolueneAlCl₃100665Oxidative degradation products
O-Alkylation AcetonitrileK₂CO₃82685Dimerized quinolinone ether
O-Alkylation DMFNaH (Strong Base)25240N-alkylated byproduct
N-Alkylation AcetonitrileK₂CO₃ + NaI100676Unreacted piperazine
N-Alkylation EthanolK₂CO₃ + TBAB80590Trace halogenated linker

Table 1: Reaction optimization matrix for the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives.

Pharmacological Application: GPCR Modulation

Derivatives of 3-(2-aminophenyl)propanoic acid, once cyclized and functionalized into molecules like Aripiprazole, exhibit a highly unique polypharmacological profile. Unlike traditional typical antipsychotics that act as full antagonists at the Dopamine D2 receptor, these quinolinone derivatives act as partial agonists at D2 and Serotonin 5-HT1A receptors, while acting as antagonists at 5-HT2A receptors[2][8].

The flexible butoxy linker allows the piperazine moiety to penetrate deep into the orthosteric binding pocket of the G-protein-coupled receptor (GPCR), while the 3,4-dihydroquinolin-2(1H)-one core interacts with secondary binding sites via hydrogen bonding from the lactam -NH, stabilizing the receptor in a conformation that only partially activates the Gi/o signaling cascade[8].

Pharmacology Ligand Dihydroquinolinone Derivative D2 Dopamine D2 Receptor Ligand->D2 Partial Agonism Gi Gi/o Protein Complex D2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Modulated) AC->cAMP Downregulation

GPCR modulation pathway by dihydroquinolinone-based partial agonists.

References

  • ChemScene. "2-Amino-3-(2-aminophenyl)
  • ChemicalBook. "3,4-DIHYDROQUINOLIN-2(1H)-ONE Synthesis Reference". ChemicalBook.
  • Arbor Pharmchem. "Aripiprazole Synthesis Process: A Detailed Guide". Arbor Pharmchem.
  • BenchChem. "The Synthetic Pathway of Aripiprazole: A Technical Guide for Pharmaceutical Researchers". BenchChem.
  • BenchChem. "Overcoming common issues in 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Synthesis". BenchChem.
  • Google Patents. "CN109096249B - A kind of synthetic method of aripiprazole".
  • ResearchGate. "Optimization of aripiprazole synthesis".
  • Der Pharma Chemica. "Synthesis, spectral, docking and pharmacokinetic properties of new 1-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxy)butyl)-3-methyl-2,7-diphenyl-1,4-diazepan-5-one analogs". Der Pharma Chemica.

Sources

Foundational

Investigating the Mechanism of Action of 3-(2-Aminophenyl)propanoic Acid: A Biochemical Probe and Privileged Scaffold

Executive Summary In the landscape of preclinical drug discovery, certain molecules function dually as direct biochemical probes and as versatile synthetic scaffolds. 3-(2-Aminophenyl)propanoic acid (also known as o-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug discovery, certain molecules function dually as direct biochemical probes and as versatile synthetic scaffolds. 3-(2-Aminophenyl)propanoic acid (also known as o-aminohydrocinnamic acid) is a prime example of such a dual-role entity. Structurally analogous to key metabolites in the tryptophan-kynurenine pathway, it acts as a competitive modulator of pyridoxal phosphate (PLP)-dependent enzymes. Furthermore, its facile intramolecular cyclization yields 3,4-dihydro-2(1H)-quinolinone (hydrocarbostyril), a privileged pharmacophore utilized in the development of Peptide Deformylase (PDF) and Nitric Oxide Synthase (NOS) inhibitors.

This technical guide dissects the mechanisms of action governing 3-(2-Aminophenyl)propanoic acid, detailing the causality behind its physicochemical behavior, target interactions, and the self-validating experimental protocols required to harness its potential.

Chemical Ontology & Structural Dynamics

The biological mechanism of action of 3-(2-Aminophenyl)propanoic acid is fundamentally dictated by its structural equilibrium. In aqueous physiological environments, the molecule exists as an open-chain zwitterion. However, under specific catalytic or synthetic conditions, it undergoes intramolecular condensation (loss of


) to form a stable 6-membered lactam ring .

The decision to utilize the open-chain acid versus its lactamized counterpart is dictated by the target's microenvironment. Enzymes like Kynureninase feature highly polar active sites evolved to accommodate amino acids; thus, the open-chain form is required for optimal hydrogen bonding. Conversely, targeting intracellular enzymes like NOS necessitates crossing lipid bilayers. Promoting cyclization to the lactam form significantly enhances membrane permeability .

Mechanism OpenChain 3-(2-Aminophenyl)propanoic acid (Open Chain) ClosedChain 3,4-Dihydro-2(1H)-quinolinone (Lactam) OpenChain->ClosedChain Cyclization (-H2O) Target1 Kynureninase (Competitive Inhibition) OpenChain->Target1 Structural Mimicry Target2 PDF & NOS Enzymes (Inhibitor Scaffold) ClosedChain->Target2 Derivatization

Fig 1: Structural equilibrium of 3-(2-Aminophenyl)propanoic acid and its divergent mechanisms.

Mechanism of Action I: PLP-Dependent Enzyme Modulation

As an open-chain molecule, 3-(2-Aminophenyl)propanoic acid serves as a structural mimic of L-Kynurenine , a central metabolite in tryptophan degradation. The primary target for this mimicry is Kynureninase , a PLP-dependent enzyme that normally cleaves L-kynurenine into anthranilic acid and alanine.

The Causality of Inhibition: Why does 3-(2-Aminophenyl)propanoic acid act as an inhibitor rather than a substrate? The molecule retains the ortho-aniline moiety of kynurenine, which is critical for active site recognition via hydrogen bonding and


 stacking with active-site aromatic residues. However, it lacks both the 

-amino group and the

-oxo group present in natural kynurenine. Without the

-amino group, the molecule cannot form the requisite Schiff base intermediate with the PLP cofactor. Consequently, it occupies the active site with high affinity but stalls the catalytic cycle, functioning as a potent competitive inhibitor .

Mechanism of Action II: Privileged Scaffold in Drug Discovery

When cyclized to 3,4-dihydro-2(1H)-quinolinone, the molecule transitions from a biochemical probe to a synthetic pharmacophore. The lactam core is highly rigid, reducing the entropic penalty upon binding to target proteins.

Targeting NOS and PDF: Substituted iminopiperidines derived from this lactam scaffold act as selective inhibitors of human Nitric Oxide Synthase (NOS) isoforms. The lactam ring serves as a lipophilic anchor that deeply penetrates the hydrophobic pockets of the NOS active site, while the engineered iminopiperidine moiety interacts with the heme iron. Similarly, this scaffold is utilized to synthesize bicyclic peptide deformylase (PDF) inhibitors, which exhibit potent antibacterial effects by mimicking the transition state of formylated peptides .

Quantitative Data Summary

The divergent mechanisms of action are directly linked to the physicochemical shifts that occur during lactamization. Table 1 summarizes these critical parameters.

Property3-(2-Aminophenyl)propanoic acid (Open)3,4-Dihydro-2(1H)-quinolinone (Lactam)Biological Implication
Molecular Weight 165.19 g/mol 147.17 g/mol Lactamization reduces mass, increasing ligand efficiency.
XLogP3 (Lipophilicity) 0.71.1Lactam is more lipophilic, enhancing intracellular penetration.
TPSA (Polar Surface Area) 63.3 Ų29.1 ŲOpen chain suits polar active sites; Lactam suits BBB/membrane transit.
H-Bond Donors/Acceptors 2 / 31 / 1Open chain mimics zwitterions; Lactam acts as a hydrophobic anchor.
Primary Target Class Aminotransferases, KynureninaseNOS, Peptide Deformylase (PDF)Dictates use as an assay probe vs. an in vivo drug scaffold.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in checks to prevent false positives and artifacts.

Protocol 1: Kynureninase Competitive Inhibition Assay

Objective: Quantify the inhibitory constant (


) of the open-chain analog against recombinant human kynureninase.
  • Reagent Preparation: Prepare 50 mM HEPES buffer (pH 8.0) containing 50 µM PLP.

    • Causality: HEPES is strictly chosen over Tris buffer. Tris contains a primary amine that can form a Schiff base with the PLP cofactor, artificially depleting the active enzyme fraction and skewing kinetic data.

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM recombinant Kynureninase with varying concentrations of 3-(2-Aminophenyl)propanoic acid (0 - 100 µM) for 15 minutes at 37°C.

    • Causality: PLP-dependent enzymes undergo subtle conformational shifts upon ligand binding. Pre-incubation ensures steady-state equilibrium is reached. Bypassing this step leads to artificially high initial velocities.

  • Self-Validation Check (Baseline): Read the absorbance of the mixture at 315 nm for 2 minutes prior to substrate addition.

    • Trustworthiness: This ensures the analog does not auto-oxidize into a chromophore over time, which would cause a false kinetic signal.

  • Substrate Initiation & Monitoring: Add 100 µM L-Kynurenine to initiate the reaction. Continuously monitor the decrease in absorbance at 315 nm for 10 minutes.

    • Causality: L-Kynurenine absorbs strongly at 315 nm, whereas the cleavage product (anthranilic acid) does not. This allows for real-time continuous monitoring rather than relying on error-prone endpoint quenching.

AssayWorkflow Step1 1. Recombinant Enzyme Prep (Purified Kynureninase + PLP) Step2 2. Inhibitor Pre-Incubation (Equilibration with Analog) Step1->Step2 Step3 3. Substrate Initiation (Add L-Kynurenine) Step2->Step3 Validation Self-Validation Check: Baseline stability & Vehicle Control Step2->Validation Step4 4. Kinetic Monitoring (Absorbance at 315 nm) Step3->Step4 Validation->Step4

Fig 2: Step-by-step self-validating workflow for evaluating competitive enzyme inhibition.

Protocol 2: Lactamization for Scaffold Generation

Objective: Convert the open-chain acid to 3,4-dihydro-2(1H)-quinolinone for downstream NOS inhibitor synthesis.

  • Acid-Catalyzed Cyclization: Dissolve 3-(2-Aminophenyl)propanoic acid in 1M HCl and heat to reflux for 4 hours.

    • Causality: Refluxing in dilute acid drives the intramolecular condensation. The thermodynamic stability of the resulting 6-membered lactam ring heavily favors the right side of the equilibrium, ensuring near-quantitative conversion.

  • Selective Crystallization: Cool the reaction mixture to 4°C and adjust the pH to 7.0 using NaOH. Collect the resulting precipitate via vacuum filtration.

    • Trustworthiness: The lactam is poorly soluble in cold water compared to the zwitterionic open chain. This differential solubility acts as a self-purifying step, allowing for high-purity recovery without the need for complex chromatography.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12470836, 3-(2-Aminophenyl)propanoic acid. Retrieved from[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 64796, Hydrocarbostyril. Retrieved from[Link]

  • ResearchGate (n.d.). Docking scores and crystal structure data for aminotransferases in complex with 4-aminohydrocinnamic acid derivatives. Retrieved from [Link]

Exploratory

"3-(2-Aminophenyl)propanoic acid" stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-(2-Aminophenyl)propanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 3-(2-Aminophenyl)propanoic acid is a molec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-(2-Aminophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Aminophenyl)propanoic acid is a molecule of interest in pharmaceutical and chemical research due to its structural resemblance to biologically active compounds. Understanding its stability and degradation profile is critical for its development and application, ensuring safety, efficacy, and appropriate storage conditions. This guide provides a comprehensive technical overview of the predicted stability of 3-(2-Aminophenyl)propanoic acid and its likely degradation pathways under various stress conditions. While specific experimental data for this molecule is limited, this document synthesizes information from structurally related compounds and fundamental chemical principles to offer a robust predictive analysis. Detailed protocols for conducting forced degradation studies and analytical methodologies for monitoring stability are also provided to facilitate further experimental investigation.

Introduction to 3-(2-Aminophenyl)propanoic Acid

3-(2-Aminophenyl)propanoic acid, with the chemical formula C9H11NO2, is an amino acid derivative containing a phenyl ring substituted with an amino group and a propanoic acid side chain.[1] Its structure combines the features of an aromatic amine and a carboxylic acid, which dictates its physicochemical properties and reactivity. The presence of both an acidic (carboxylic acid) and a basic (amino) group makes it an amphoteric molecule. Its potential applications may span from a building block in organic synthesis to a precursor for novel pharmaceutical agents. A thorough understanding of its stability is paramount for any of these applications.

This guide will delve into the predicted stability of 3-(2-Aminophenyl)propanoic acid under conditions relevant to pharmaceutical manufacturing, storage, and handling, including exposure to heat, light, varying pH, and oxidative stress.

Predicted Chemical Stability Profile

The stability of 3-(2-Aminophenyl)propanoic acid is primarily governed by its two functional groups: the aromatic amine and the propanoic acid. The interplay of these groups will influence its degradation under stress.

Influence of the Aromatic Amine Group

The amino group attached to the phenyl ring is a primary determinant of the molecule's susceptibility to oxidative and photolytic degradation. Aromatic amines are known to be sensitive to oxidation, which can be initiated by atmospheric oxygen, metal ions, or oxidizing agents. This can lead to the formation of colored degradation products.[2] Similarly, the presence of the amine group can make the molecule susceptible to photodegradation upon exposure to UV light.[3]

Influence of the Propanoic Acid Group

The propanoic acid moiety is generally more stable than the aromatic amine. However, under conditions of high heat, carboxylic acids can undergo decarboxylation. The stability of the carboxylic acid group is also pH-dependent, existing in its protonated form in acidic conditions and as a carboxylate anion in basic conditions.

Summary of Predicted Stability

The following table summarizes the predicted stability of 3-(2-Aminophenyl)propanoic acid under various stress conditions, based on the known behavior of its constituent functional groups.

Stress ConditionPredicted StabilityRationale
Acidic pH Likely StableAmine group is protonated, reducing its susceptibility to oxidation. The carboxylic acid is stable.[4][5]
Neutral pH Moderately StablePotential for slow oxidation of the amine group.
Alkaline pH Potentially UnstableIncreased susceptibility of the deprotonated amine to oxidation.[6]
Elevated Temperature Moderately StablePotential for decarboxylation at very high temperatures. Amine degradation accelerates with heat.[7][8]
Oxidative Stress Likely UnstableThe aromatic amine is prone to oxidation, leading to colored impurities and potential polymerization.[2][4]
Photolytic Stress Potentially UnstableAromatic amines can undergo photodegradation, which may be accelerated by photosensitizers.[3][9]

Predicted Degradation Pathways

Based on the chemical structure of 3-(2-Aminophenyl)propanoic acid, several degradation pathways can be postulated.

Oxidative Degradation

Oxidation is anticipated to be a major degradation pathway, primarily targeting the aromatic amine. The reaction may proceed through the formation of radical intermediates, leading to a cascade of reactions that can result in dimerization, polymerization, and the formation of colored quinone-imine structures.

3-(2-Aminophenyl)propanoic_acid 3-(2-Aminophenyl)propanoic acid Radical_Cation Radical Cation 3-(2-Aminophenyl)propanoic_acid->Radical_Cation [O] Dimerization Dimerization Radical_Cation->Dimerization Quinone_Imine_Structures Quinone-Imine Structures Dimerization->Quinone_Imine_Structures Polymeric_Degradants Polymeric Degradants Quinone_Imine_Structures->Polymeric_Degradants

Caption: Predicted oxidative degradation pathway.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation. This process may be direct, through the absorption of photons by the molecule, or indirect, mediated by photosensitizers in the environment. The degradation products are likely to be similar to those formed under oxidative stress.

Molecule 3-(2-Aminophenyl)propanoic acid Excited_State Excited State Molecule->Excited_State hv Radical_Formation Radical Formation Excited_State->Radical_Formation Oxidation_Products Oxidation Products Radical_Formation->Oxidation_Products

Caption: Predicted photodegradation pathway.

Thermal Degradation

At elevated temperatures, the most likely degradation pathway is the decarboxylation of the propanoic acid side chain, leading to the formation of 2-ethylaniline and carbon dioxide.

Recommended Forced Degradation Studies

To experimentally determine the stability of 3-(2-Aminophenyl)propanoic acid, forced degradation studies are essential.[4][10][11] These studies deliberately stress the molecule to generate degradation products and identify potential degradation pathways.[11][12]

Sample_Prep Prepare Solutions of 3-(2-Aminophenyl)propanoic acid Stress_Conditions Expose to Stress Conditions Sample_Prep->Stress_Conditions Acid_Hydrolysis Acidic (e.g., 0.1M HCl) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Basic (e.g., 0.1M NaOH) Stress_Conditions->Base_Hydrolysis Oxidation Oxidative (e.g., 3% H2O2) Stress_Conditions->Oxidation Thermal Thermal (e.g., 60°C) Stress_Conditions->Thermal Photolytic Photolytic (ICH Q1B) Stress_Conditions->Photolytic Analysis Analyze Samples by HPLC-UV/MS Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data_Interpretation Identify Degradants and Determine Degradation Pathways Analysis->Data_Interpretation

Caption: Workflow for a forced degradation study.

Experimental Protocols
4.1.1. Materials
  • 3-(2-Aminophenyl)propanoic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer salts (e.g., phosphate, acetate)

4.1.2. Procedure
  • Stock Solution Preparation: Prepare a stock solution of 3-(2-Aminophenyl)propanoic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 60°C or higher) for a specified time.

    • Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC.

Analytical Methodologies

The primary technique for monitoring the stability of 3-(2-Aminophenyl)propanoic acid and separating its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[13][] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[]

RP-HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

LC-MS for Degradant Identification

For structural elucidation of degradation products, the HPLC system can be coupled to a mass spectrometer. This allows for the determination of the molecular weight and fragmentation patterns of the impurities, facilitating their identification.

Comparison of Analytical Techniques
TechniqueApplicationAdvantagesDisadvantages
RP-HPLC-UV Quantification of parent compound and known impurities.Robust, reproducible, widely available.[13][]Limited identification capabilities for unknown impurities.
LC-MS Identification of unknown degradation products.High sensitivity and specificity for structural elucidation.[]More complex instrumentation and data analysis.
GC-MS Analysis of volatile degradation products.Excellent for volatile compounds.[15]May require derivatization for non-volatile compounds like amino acids.[16]

Conclusion

References

  • Bioorganic & Medicinal Chemistry, 2010 . 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]

  • PubChem. 3-(2-Aminophenyl)propanoic acid. [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Pharmaceutical Outsourcing. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Chem-Impex. 2R,3R-3-Amino-2-hydroxy-3-phenyl-propionic acid. [Link]

  • Q1 Scientific. Forced degradation studies for Drug Substances and Drug Products. [Link]

  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

  • MDPI. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. [Link]

  • PubMed. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ResearchGate. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]

  • MDPI. Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. [Link]

  • Bryan Research & Engineering, LLC. Amine Thermal Degradation. [Link]

  • MDPI. How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. [Link]

  • AA Blocks. (2S)-2-amino-3-(4-aminophenyl)propanoic acid. [Link]

  • PubChem. 3-Amino-2-phenylpropanoic acid. [Link]

  • ResearchGate. The reported metabolic pathways of AOPPs by microorganisms. [Link]

  • International Journal of Advanced Scientific Research. A Kinetic and Mechanistic Study of Oxidative Degradation of 2- Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of. [Link]

  • Pharmaceutical Research. Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. [Link]

  • ResearchGate. Summary of the stability and efficiency of hydrolysis of natural amino acids. [Link]

  • PubMed. Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution. [Link]

  • Academia.edu. Thermal degradation of polymer-fire retardant mixtures—Part II: Mechanism of interaction in polypropylene-chlorinated paraffin mixtures. [Link]

  • ResearchGate. Degradation of 1-propylamine (1i) and propanoic acid (2i) by HO • radical. [Link]

  • Molecules. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

  • MDPI. Myricetin Inhibits Photodegradation of Profenofos in Water: Pathways and Mechanisms. [Link]

  • Industrial & Engineering Chemistry Research. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • MDPI. Impact of Inorganic Anions on the Photodegradation of Herbicide Residues in Water by UV/Persulfate-Based Advanced Oxidation. [Link]

  • DTIC. THERMAL DEGRADATION OF PHENOLIC POLYMERS. [Link]

  • ResearchGate. (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. [Link]

  • SciELO México. A Kinetic and Mechanistic Study of Oxidative Degradation of 2- Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of. [Link]

  • Environmental Science and Pollution Research. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency SPPS Incorporation of 3-(2-Aminophenyl)propanoic Acid

This is a comprehensive Application Note and Protocol guide for the incorporation of 3-(2-Aminophenyl)propanoic acid (often abbreviated as App or H-App-OH ) into peptides using Solid-Phase Peptide Synthesis (SPPS). Abstr...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the incorporation of 3-(2-Aminophenyl)propanoic acid (often abbreviated as App or H-App-OH ) into peptides using Solid-Phase Peptide Synthesis (SPPS).

Abstract & Introduction

3-(2-Aminophenyl)propanoic acid (App) is a non-proteinogenic amino acid analogue often utilized in peptidomimetics to induce specific conformational constraints or to serve as a scaffold for secondary structure mimics (e.g.,


-turns). Structurally, it consists of a propanoic acid tail attached to an aniline ring.

Key Chemical Features:

  • 
    -Amino Acid Analogue:  It functions geometrically as an extended aromatic 
    
    
    
    -amino acid.
  • Aniline Nucleophile: The amino group is attached directly to the phenyl ring (ortho position), making it an aromatic amine (aniline) . This significantly reduces its nucleophilicity compared to standard aliphatic amino acids (

    
     ~4.6 vs. ~9.6).
    
  • Cyclization Risk: The ortho positioning of the amino group relative to the propanoic acid side chain creates a high risk of intramolecular lactamization (forming dihydroquinolinone ), which can lead to premature chain termination.

This guide details the specific protocols required to overcome the low reactivity of the aniline nitrogen and to mitigate the risk of on-resin cyclization.

Strategic Analysis & Challenges

The "Aniline Barrier" (Coupling To App)

The primary challenge in using App is not coupling it to the resin, but coupling the next amino acid onto the App residue. The aniline nitrogen is electron-deficient and sterically crowded. Standard coupling reagents (HBTU/HCTU) often result in incomplete coupling or deletion sequences.

  • Solution: Use high-efficiency aminium/uronium salts (HATU) or phosphonium salts (PyAOP) with HOAt additives.

The "Back-Biting" Risk (Cyclization)

Upon removal of the Fmoc group from the App residue, the free amine is positioned perfectly to attack the carbonyl carbon of the App-Resin amide bond.

  • Mechanism: Intramolecular nucleophilic attack forming a 6-membered lactam (3,4-dihydroquinolin-2(1H)-one).

  • Consequence: Cleavage of the peptide chain from the resin (if App is C-terminal) or excision of the App residue.

  • Solution: Minimize the time the amine is left free. Perform the subsequent coupling immediately after deprotection.

Experimental Protocols

Protocol A: Preparation of Fmoc-3-(2-Aminophenyl)propanoic Acid

If the Fmoc-protected derivative is not commercially available, it must be synthesized prior to SPPS.

Reagents: 3-(2-Aminophenyl)propanoic acid, Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester),


, Dioxane, Water.
  • Dissolution: Dissolve 3-(2-Aminophenyl)propanoic acid (10 mmol) in

    
     (20 mL) containing 
    
    
    
    (20 mmol).
  • Addition: Add a solution of Fmoc-OSu (11 mmol) in Dioxane (20 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Evaporate dioxane. Acidify aqueous layer with HCl to pH 2. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography.
    
  • Yield Target: >85% White Solid.

Protocol B: SPPS Incorporation (The Critical Steps)

Standard Scale: 0.1 mmol Resin: Rink Amide or Wang Resin (Loading 0.3–0.6 mmol/g recommended to reduce steric crowding).

Step 1: Coupling Fmoc-App-OH to the Resin (or previous AA)

This step is generally straightforward as the carboxylic acid of App is aliphatic and reactive.

  • Activation: Dissolve Fmoc-App-OH (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.

  • Coupling: Add to resin. Shake for 45–60 minutes at Room Temperature (RT).

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).
  • Test: Standard Kaiser test should be negative (no free amines on resin).

Step 2: Fmoc Deprotection of App-Resin

Caution: Do not leave the resin in base longer than necessary to avoid side reactions.

  • Deprotect: Treat resin with 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide-like side reactions if applicable) for 5 minutes , then drain. Repeat for 10 minutes .

  • Wash: Wash extensively with DMF (

    
    ) to remove all traces of piperidine.
    
    • Note: The resin now carries a free aniline . The color of the resin may appear slightly different (often duller) than typical aliphatic amines.[1]

Step 3: Coupling the Next Amino Acid to App (The Hard Step)

This is the bottleneck. The incoming amino acid must be highly activated.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to the "neighboring group effect" of the pyridine nitrogen (HOAt generation).

  • Base: DIEA (Diisopropylethylamine).[2]

  • Stoichiometry: 5 eq Amino Acid : 5 eq HATU : 10 eq DIEA.

Procedure:

  • Pre-activation: Dissolve the incoming Fmoc-AA-OH and HATU in minimal DMF. Add DIEA . Shake for 30–60 seconds only (to avoid racemization before addition).

  • Addition: Add the activated mixture to the resin containing the free aniline.

  • Conditions:

    • Option A (Manual/Shaker): Double coupling is mandatory.

      • Couple 1: 2 hours at RT. Drain.

      • Couple 2: Fresh reagents, 2 hours at RT.

    • Option B (Microwave - Recommended): 75°C for 10 minutes (single coupling usually suffices, but double is safer).

  • Monitoring:

    • Chloranil Test: Preferred for secondary amines but useful here to distinguish the aniline.

    • Mini-Cleavage: The most reliable method. Cleave 2-3 mg of resin and analyze via HPLC/MS to confirm the disappearance of the App-only species.

Troubleshooting & Data Summary

Comparison of Coupling Reagents for Aniline Loading
Coupling ReagentActivation SpeciesCoupling Efficiency to AppRisk of EpimerizationRecommendation
HBTU / HCTU Benzotriazole esterLow / SluggishLowAvoid
DIC / HOBt CarbodiimideVery LowLowNot Recommended
HATU / HOAt Aza-benzotriazoleHigh ModeratePrimary Choice
PyAOP Phosphonium (Aza)High LowExcellent Alternative
Symmetric Anhydride AnhydrideModerateHighUse if HATU fails
Visualizing the Cyclization Risk (Graphviz)

The following diagram illustrates the "Back-Biting" mechanism that competes with the desired chain elongation.

App_Cyclization_Mechanism Fmoc_State Fmoc-App-Peptide-Resin (Protected) Deprotection Fmoc Removal (20% Piperidine) Fmoc_State->Deprotection Free_Amine H-App-Peptide-Resin (Free Aniline) Deprotection->Free_Amine Coupling Coupling Next AA (HATU/DIEA) Free_Amine->Coupling Fast Kinetics (Desired Path) Cyclization Intramolecular Attack (Back-Biting) Free_Amine->Cyclization Slow Kinetics (Competing Path) Elongation Elongated Peptide (Success) Coupling->Elongation Lactam Dihydroquinolinone (Side Product) Cyclization->Lactam Cleaved_Resin Truncated Peptide-Resin (Loss of App) Cyclization->Cleaved_Resin

Caption: Mechanism of potential side reaction. Rapid coupling (Green path) is required to outcompete the formation of the dihydroquinolinone lactam (Red path).

References

  • Synthesis of amide derivatives for electron deficient amines. National Institutes of Health (NIH) / PMC. [Link]

  • Side Reactions in Peptide Synthesis. Scribd / International Journal of Pharmaceutical Research. [Link]

  • 3-(2-Aminophenyl)propanoic acid Properties. PubChem. [Link]

Sources

Application

Application Note: 3-(2-Aminophenyl)propanoic Acid in the Synthesis of Selective EP3 Receptor Antagonists

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The Prostaglandin E2 (PGE2) receptor subtype 3 (EP3) is a G-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The Prostaglandin E2 (PGE2) receptor subtype 3 (EP3) is a G-protein-coupled receptor (GPCR) that plays a critical role in platelet aggregation, smooth muscle contraction, and tumor angiogenesis[1]. Unlike other antiplatelet targets, antagonizing the EP3 receptor inhibits atherothrombosis without concomitantly increasing bleeding risk, making it a highly attractive target for cardiovascular and peripheral artery disease (PAD) therapeutics[2][3].

In medicinal chemistry, 3-(2-aminophenyl)propanoic acid has emerged as a privileged scaffold for the synthesis of potent, orally bioavailable EP3 antagonists[1]. This guide details the structure-activity relationship (SAR) rationale, synthetic methodologies, and self-validating biological protocols required to utilize this building block effectively in drug discovery workflows.

Mechanistic Insights and Structural Rationale

The Causality of Scaffold Selection

The endogenous ligand, PGE2, binds to the EP3 receptor via a highly conserved arginine residue that interacts with PGE2's aliphatic carboxylic acid (the α-chain). The propanoic acid moiety of 3-(2-aminophenyl)propanoic acid serves as a direct bioisostere for this α-chain, anchoring the molecule in the orthosteric binding site[1].

Meanwhile, the ortho-amino group on the phenyl ring acts as a versatile synthetic vector. It allows for the introduction of bulky, lipophilic groups (via amidation, sulfonylation, or urea formation) that project into the receptor's hydrophobic sub-pocket (mimicking the PGE2 ω-chain). This specific spatial arrangement—a rigidified phenyl core spacing an acidic anchor and a hydrophobic tail—is the primary driver of the molecule's high selectivity for EP3 over other prostanoid receptors (EP1, EP2, EP4)[1][2].

Pathway PGE2 Prostaglandin E2 (Endogenous Ligand) EP3 EP3 Receptor (Target GPCR) PGE2->EP3 Activates Gi Gi Protein Signaling EP3->Gi Couples cAMP ↓ cAMP Levels Gi->cAMP Adenylyl Cyclase Ca2 ↑ Intracellular Ca2+ Gi->Ca2 PLC Pathway Response Platelet Aggregation & Thrombosis cAMP->Response Ca2->Response Antagonist Aminophenylpropanoic Acid Antagonist Antagonist->EP3 Competitively Inhibits

Mechanistic pathway of EP3 receptor activation and competitive inhibition by antagonists.

Synthesis Strategy & Validated Workflows

The synthesis of EP3 antagonists from this scaffold generally requires a three-stage approach: core preparation, N-functionalization, and final deprotection. By masking the propanoic acid as a methyl ester, unwanted side reactions during the functionalization of the aniline nitrogen are prevented.

Synthesis SM Methyl 2-Nitrocinnamate Red Catalytic Hydrogenation SM->Red H2, Pd/C Core Methyl 3-(2-Aminophenyl) propanoate Red->Core Func N-Functionalization (Acyl/Sulfonyl) Core->Func R-COCl or R-SO2Cl Ester Protected Intermediate Func->Ester Deprot Saponification (LiOH) Ester->Deprot THF/H2O Product Active EP3 Antagonist Deprot->Product

Step-by-step synthetic workflow for 3-(2-aminophenyl)propanoic acid-derived EP3 antagonists.

Protocol 1: Synthesis of the Core Scaffold (Methyl 3-(2-aminophenyl)propanoate)

Objective: Simultaneously reduce the nitro group and the alkene of methyl 2-nitrocinnamate to yield the functionalizable aniline core.

  • Setup: Dissolve methyl 2-nitrocinnamate (10.0 g, 48.3 mmol) in anhydrous methanol (100 mL) in a high-pressure hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w) under an argon atmosphere to prevent spontaneous ignition.

  • Reaction: Purge the vessel with

    
     gas three times. Pressurize to 30 psi and stir vigorously at room temperature for 4 hours.
    
  • Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (

    
    , UV active) should completely disappear, replaced by a highly fluorescent blue spot under 254 nm (
    
    
    
    , ninhydrin positive).
  • Workup: Filter the mixture through a tightly packed Celite pad to remove Pd/C. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield a pale yellow oil.

  • Validation Checkpoint 2 (QC): Analyze via LC-MS. Expected mass:

    
    . Purity must be >95% before proceeding to N-functionalization to avoid complex mixtures.
    
Protocol 2: N-Sulfonylation and Saponification

Objective: Attach the hydrophobic tail and unmask the active carboxylic acid pharmacophore.

  • Coupling: Dissolve the core aniline (2.0 g, 11.1 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add anhydrous pyridine (2.7 mL, 33.3 mmol). Cool to 0°C.

  • Electrophile Addition: Slowly add 4-chlorobenzenesulfonyl chloride (2.58 g, 12.2 mmol) dropwise. Stir for 2 hours at room temperature.

  • Validation Checkpoint 3: LC-MS should indicate complete conversion to the sulfonamide ester (

    
    ).
    
  • Hydrolysis: Remove DCM in vacuo. Redissolve the crude ester in a 1:1 mixture of THF and

    
     (30 mL). Add LiOH monohydrate (2.3 g, 55.5 mmol). Stir at room temperature for 12 hours.
    
  • Validation Checkpoint 4: TLC (DCM:MeOH 9:1) should show the disappearance of the ester and the formation of a highly polar baseline spot (the carboxylate salt).

  • Isolation: Concentrate to remove THF. Acidify the aqueous layer with 1M HCl to pH 2-3. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate to yield the final antagonist.
    

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the effect of various N-substituents on the 3-(2-aminophenyl)propanoic acid core, demonstrating the necessity of a bulky, hydrophobic tail for high-affinity EP3 binding[1][2].

CompoundN-Substituent (R-group)EP3 Binding Affinity (

, nM)
EP1 Binding Affinity (

, nM)
Selectivity (EP1/EP3)
1 (Core) -H (Free Amine)> 10,000> 10,000N/A
2 Benzoyl145.0> 5,000> 34x
3 4-Chlorobenzenesulfonyl12.41,250~ 100x
4 2,4-Dichlorobenzyl urea4.8> 10,000> 2000x
5 2-Naphthylsulfonyl2.1850~ 400x

Data interpretation: Transitioning from a simple benzoyl amide (Cmpd 2) to a benzenesulfonamide (Cmpd 3) drastically improves potency due to optimal geometry matching the EP3 hydrophobic pocket. Urea derivatives (Cmpd 4) offer the highest selectivity profiles.

Biological Evaluation Protocol

To validate the synthesized compounds, a self-validating radioligand binding assay must be performed.

Protocol 3: In Vitro EP3 Radioligand Binding Assay

Objective: Determine the


 of the synthesized antagonist against 

.
  • Membrane Preparation: Utilize CHO cells stably expressing the human EP3 receptor. Homogenize cells in assay buffer (10 mM MES, pH 6.0, 10 mM

    
    , 1 mM EDTA).
    
  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 1 nM

    
     (specific activity ~160 Ci/mmol), and varying concentrations of the synthesized antagonist (10 pM to 10 µM) in a total volume of 200 µL.
    
  • Validation Checkpoint 5 (Controls):

    • Total Binding (TB): Wells with no antagonist.

    • Non-Specific Binding (NSB): Wells containing 10 µM unlabeled

      
      .
      
    • System Validation: The signal-to-background ratio (TB/NSB) must be

      
       5.0 for the assay data to be considered reliable.
      
  • Filtration: Incubate for 60 minutes at 30°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a microplate scintillation counter. Calculate

    
     using non-linear regression analysis (GraphPad Prism).
    

References

  • Associations of parental education with children's infectious diseases and their mediating factors / 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Niigata University Faculty Profiles.
  • Comparison between two classes of selective EP3 antagonists and their biological activities. ResearchGate.
  • Development of a Scalable Process for DG-041, a Potent EP3 Receptor Antagonist, via Tandem Heck Reactions. ACS Publications (Organic Process Research & Development).

Sources

Method

Application Notes &amp; Protocols: 3-(2-Aminophenyl)propanoic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(2-aminophenyl)propanoic acid as a foundational b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(2-aminophenyl)propanoic acid as a foundational building block for synthesizing a range of medicinally relevant heterocyclic compounds. This document moves beyond simple procedural lists to offer in-depth explanations of the underlying reaction mechanisms, the rationale behind protocol choices, and detailed, step-by-step methodologies for the synthesis of key scaffolds, including quinolinones and benzodiazepines. All protocols are designed to be self-validating through integrated purification and characterization steps.

Introduction: The Strategic Value of 3-(2-Aminophenyl)propanoic Acid

3-(2-Aminophenyl)propanoic acid is a uniquely valuable precursor in heterocyclic chemistry. Its structure features a nucleophilic aromatic amine (aniline) and a carboxylic acid moiety, separated by a flexible three-carbon chain. This specific arrangement allows for a variety of intramolecular cyclization reactions to form stable 6- and 7-membered rings, which are core structures in numerous pharmacologically active molecules. The inherent reactivity of both the amino and carboxyl groups provides a robust platform for constructing diverse heterocyclic systems, making it a molecule of significant interest in drug discovery programs.

The primary strategic advantages of this precursor include:

  • Convergent Synthesis: The bifunctional nature of the molecule allows for rapid assembly of complex cyclic systems.

  • Structural Rigidity: Cyclization transforms a flexible acyclic molecule into a more conformationally constrained scaffold, which is often crucial for potent and selective interaction with biological targets.

  • Access to Privileged Scaffolds: It serves as a direct gateway to quinoline and benzodiazepine cores, which are present in a wide array of approved therapeutic agents.[1][2]

Synthesis of 4-Hydroxyquinolin-2(1H)-ones: A Cornerstone Application

The quinoline ring system is a vital scaffold in medicinal chemistry, found in compounds with anticancer, antibacterial, and anti-inflammatory properties.[1] One of the most direct and efficient applications of 3-(2-aminophenyl)propanoic acid is in the synthesis of 4-hydroxyquinolin-2(1H)-one derivatives. This transformation is a variation of the Conrad-Limpach reaction, which involves the cyclization of an aniline with a β-ketoester or a malonic ester derivative.[3]

Mechanistic Rationale

The synthesis proceeds via a two-step sequence. First, the amino group of 3-(2-aminophenyl)propanoic acid is acylated with a malonic acid derivative, such as diethyl malonate. This forms an intermediate N-acylated compound. The second and key step is an intramolecular Dieckmann-type condensation. Under the influence of a strong base or thermal conditions, the carbanion generated from the malonic ester moiety attacks the carbonyl group of the propanoic acid (or an activated derivative), leading to cyclization. Subsequent tautomerization yields the highly stable 4-hydroxyquinolin-2(1H)-one aromatic system. The use of high-temperature condensing agents like polyphosphoric acid (PPA) or Eaton's reagent is often preferred as they act as both the acid catalyst and a dehydrating agent, driving the reaction to completion.

G start_node 3-(2-Aminophenyl)propanoic acid intermediate_node N-Acylated Intermediate start_node->intermediate_node Acylation (Heat) reagent_node Diethyl Malonate (or similar) reagent_node->intermediate_node product_node 4-Hydroxyquinolin-2(1H)-one Derivative intermediate_node->product_node Intramolecular Cyclization (e.g., PPA, Heat)

Caption: General workflow for the synthesis of 4-hydroxyquinolin-2(1H)-ones.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid.

Materials:

  • 3-(2-Aminophenyl)propanoic acid (1.0 eq)

  • Diethyl malonate (3.0 eq)

  • Polyphosphoric acid (PPA) (10x by weight)

  • Toluene

  • Ethanol (95%)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Acylation: In the 250 mL three-neck flask, combine 3-(2-aminophenyl)propanoic acid (e.g., 5.0 g, 30.3 mmol) and diethyl malonate (14.5 g, 90.9 mmol). Heat the mixture with stirring to 150-160 °C for 2 hours. The reaction should become a homogenous melt. Causality Note: Using an excess of diethyl malonate ensures complete acylation of the starting amine and serves as the reaction solvent at this stage.

  • Cyclization: Allow the mixture to cool to approximately 100 °C. Cautiously add polyphosphoric acid (50 g) in portions with vigorous stirring. Once the addition is complete, increase the temperature to 120 °C and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase). Causality Note: PPA is highly viscous; adding it at a slightly elevated temperature facilitates mixing. PPA catalyzes the intramolecular cyclization and removes the resulting water and ethanol, driving the equilibrium towards the product.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the viscous solution into a beaker containing 500 mL of ice-water with stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as aqueous ethanol, to yield the pure 4-hydroxyquinolin-2(1H)-one derivative. Dry the final product under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its structure and purity.

ParameterExpected Result
Appearance Off-white to pale yellow solid
Yield 65-80%
¹H NMR Aromatic protons (7-8 ppm), aliphatic protons of the propanoic acid chain (2.5-3.5 ppm), broad singlets for OH and NH protons.
IR (cm⁻¹) ~3200 (N-H), ~1650 (amide C=O), ~1620 (C=C, aromatic)

Synthesis of 1,5-Benzodiazepine Scaffolds

Benzodiazepines are a critical class of psychoactive drugs, known for their anxiolytic, sedative, and anticonvulsant properties.[2] The synthesis of a 1,5-benzodiazepine ring system from 3-(2-aminophenyl)propanoic acid typically requires a condensation reaction with a 1,3-dicarbonyl compound or its equivalent.

Mechanistic Rationale

This synthesis involves a tandem reaction sequence. The primary amino group of the precursor first condenses with one of the carbonyl groups of a β-diketone (e.g., acetylacetone) to form an enamine intermediate. The second, unreacted amino group of the diamine precursor then attacks the remaining carbonyl group, initiating an intramolecular cyclization. Dehydration follows, resulting in the formation of the seven-membered diazepine ring. The reaction is typically catalyzed by an acid, such as acetic acid or p-toluenesulfonic acid, which facilitates both the initial condensation and the final dehydration step.[4]

G start_node 3-(2-Aminophenyl)propanoic acid (as diamine derivative) intermediate_node Enamine Intermediate start_node->intermediate_node Condensation reagent_node β-Diketone (e.g., Acetylacetone) reagent_node->intermediate_node product_node 1,5-Benzodiazepine Derivative intermediate_node->product_node Intramolecular Cyclization & Dehydration (Acid Catalyst)

Caption: Reaction pathway for the synthesis of 1,5-benzodiazepines.

Note: The direct use of 3-(2-aminophenyl)propanoic acid requires its conversion to a diamine derivative first, for instance, by reacting it with ethylenediamine to form an amide linkage, followed by reduction.

Proposed Protocol: Synthesis via o-Phenylenediamine Derivative

For this synthesis, we will consider the closely related and commercially available precursor, o-phenylenediamine, to illustrate the core benzodiazepine ring formation, as the principles are directly transferable.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Acetylacetone (1.05 eq)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve o-phenylenediamine (e.g., 2.0 g, 18.5 mmol) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add acetylacetone (2.0 g, 20.0 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux for 1 hour. Causality Note: Acetic acid acts as both a solvent and a catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitating the dehydration step.

  • Isolation: Cool the reaction mixture in an ice bath. A yellow crystalline product should precipitate. Collect the crystals by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol and dry under vacuum to obtain the pure 2,4-dimethyl-3H-1,5-benzodiazepine.

ParameterExpected Result
Appearance Yellow crystalline solid
Yield 85-95%
¹H NMR Aromatic protons (7.0-7.5 ppm), two singlets for the non-equivalent methyl groups (~2.3 ppm), and a singlet for the methylene protons of the diazepine ring (~3.2 ppm).
Key Feature The formation of the seven-membered ring is confirmed by the characteristic chemical shifts and integration in the NMR spectrum.

Safety and Handling

  • 3-(2-Aminophenyl)propanoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Polyphosphoric Acid (PPA): Highly corrosive and hygroscopic. Reacts vigorously with water. Handle only in a fume hood with heavy-duty gloves and face shield.

  • Diethyl Malonate: Combustible liquid. Avoid inhalation of vapors.

  • Acetylacetone: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. (Referenced for general cyclization concepts).[5]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. (Referenced for general cyclization concepts).[6]

  • Jung, J. C., Jung, Y. J., & Park, O. S. (2001). A Convenient One-Pot Synthesis of 4-Hydroxycoumarin, 4-Hydroxythiocoumarin, and 4-Hydroxyquinolin-2(1H)-one. Synthetic Communications, 31(8), 1195-1200.[7]

  • Hassanin, H. M., Ibrahim, M. A., & Alnamer, Y. A. (2012). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. Turkish Journal of Chemistry, 36(4), 682-699.[8]

  • Rahn, K., & Kappe, C. O. (2017). Synthesis of 2-(4-Hydroxyquinolin-2-yl) Acetic Acid Derivatives. Molbank, 2017(2), M934. (Referenced for quinoline synthesis).[3]

  • Jirkovský, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), 1116-1132.[9]

  • Vera, W., et al. (2022). A three-step pathway from (2-aminophenyl)chalcones to novel styrylquinoline–chalcone hybrids. Acta Crystallographica Section E, 79(Pt 1), 6-13. (Referenced for quinoline synthesis).[10]

  • Sykes, B. M., et al. (1995). Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2, (2), 337-342.[11]

  • Nowacki, M., & Gizińska, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Wiadomości Chemiczne, 78(7-8). (Referenced for benzodiazepine synthesis).[4]

  • Kaur, N. (2020). N-Polyheterocycles. In Metals and Non-Metals. (Referenced for general heterocyclic synthesis).[12]

  • Lamberth, C. (2021). Catalysis for Heterocycles Chemistry. The Soulé Research Group. (Referenced for general heterocyclic synthesis).[13]

  • Roy, K., & Shaikh, M. (2024). Facile synthetic routes for the conversion of a series of N‐aryl propargylamines to thiazolidin‐2‐imines and formamides. ChemistrySelect. (Referenced for quinoline synthesis).[1]

  • Singh, S., & Singh, R. (2011). Chemical and Biological Properties of Benzodiazepines- An overview. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 896-922.[2]

Sources

Application

Application Notes and Protocols for Monitoring Reactions of 3-(2-Aminophenyl)propanoic Acid

Introduction 3-(2-Aminophenyl)propanoic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a nucleophilic aromatic amine and a carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2-Aminophenyl)propanoic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a nucleophilic aromatic amine and a carboxylic acid, makes it a versatile precursor for the synthesis of a variety of heterocyclic scaffolds. A particularly valuable application is its use in synthesizing 3,4-dihydro-1H-quinolin-2-one (a dihydrocarbostyril), a core structure found in numerous pharmacologically active compounds.

The efficient synthesis and subsequent transformation of 3-(2-aminophenyl)propanoic acid necessitate precise control over reaction conditions to maximize yield and minimize impurity formation. Real-time or quasi-real-time reaction monitoring is therefore not merely a quality control step but a critical tool for process optimization and understanding. This guide provides detailed application notes and protocols for monitoring two key transformations involving this molecule: its synthesis via catalytic hydrogenation and its intramolecular cyclization to 3,4-dihydro-1H-quinolin-2-one. The methodologies are designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices to ensure robust and reproducible results.

Part 1: Monitoring the Synthesis of 3-(2-Aminophenyl)propanoic Acid via Catalytic Hydrogenation

The most common and efficient route to 3-(2-aminophenyl)propanoic acid is the reduction of its nitro-aromatic precursor, 3-(2-nitrophenyl)propanoic acid. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean conversion, and atom economy.

Reaction Scheme:

Monitoring this reaction is crucial to determine the point of complete consumption of the starting material, preventing over-reduction or side reactions and ensuring a safe workup. Thin Layer Chromatography (TLC) is the ideal technique for this purpose due to its speed, simplicity, and the distinct properties of the reactant and product.

Core Directive: Why TLC is the Method of Choice

The choice of TLC is based on a fundamental difference between the starting material and the product. The starting material possesses a nitro-aromatic chromophore that is strongly UV-active, while the product contains a primary amine group. This allows for a dual-visualization strategy that provides unambiguous confirmation of the reaction's progress. The starting material will be visible under a UV lamp, while the product will not be as prominent but will produce a distinct colored spot upon staining with an amine-specific reagent like ninhydrin.[1]

Experimental Protocol: TLC Monitoring of Nitro Group Reduction

This protocol details the in-process monitoring of the catalytic hydrogenation of 3-(2-nitrophenyl)propanoic acid.

1. Sample Preparation:

  • At designated time points (e.g., t=0, 1h, 2h, etc.), carefully and safely withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture using a long glass capillary.

  • Dilute the aliquot in a small vial with ~0.5 mL of a suitable solvent like methanol or ethyl acetate. This solution will be used for spotting.

2. TLC Plate Preparation:

  • Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Mark three lanes on the origin: 'S' for the starting material (a reference spot of 3-(2-nitrophenyl)propanoic acid), 'R' for the reaction mixture, and 'C' for a co-spot (both starting material and reaction mixture spotted on the same point).

3. Spotting:

  • Using a fine glass capillary, apply a small spot of the diluted starting material solution onto the 'S' lane.

  • Using a different capillary, apply a small spot of the diluted reaction mixture onto the 'R' and 'C' lanes.

  • Allow the solvent to evaporate completely from the spots.

4. Development:

  • Place a small amount of the chosen mobile phase (see Table 1) into a developing chamber and allow the atmosphere to saturate.

  • Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

5. Visualization and Interpretation:

  • Step 1 (UV Light): Visualize the dried plate under a short-wave UV lamp (254 nm). The aromatic nitro compound is UV-active and will appear as a dark spot. Note the position and intensity of the spot in the 'S' and 'R' lanes. As the reaction proceeds, the intensity of the starting material spot in the 'R' lane will decrease.

  • Step 2 (Ninhydrin Staining): Prepare a ninhydrin solution (e.g., 0.3% w/v in ethanol with 3% acetic acid).[2] Dip the plate in the ninhydrin solution or spray it evenly. Gently heat the plate with a heat gun until colored spots appear. The product, 3-(2-aminophenyl)propanoic acid, will appear as a distinct colored spot (typically purple or yellow-orange).[1] The reaction is complete when the starting material spot is absent from the 'R' lane (by UV) and the product spot is intense and shows no further increase in intensity over time.

Data Presentation: TLC Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F₂₅₄ platesStandard, polar stationary phase suitable for separating moderately polar organic molecules. The F₂₅₄ indicator allows for visualization by UV quenching.
Mobile Phase 70:30:1 Ethyl Acetate : Hexanes : Acetic AcidA moderately polar eluent system. The acetic acid is crucial; it suppresses the deprotonation of the carboxylic acid groups, reducing streaking and leading to sharper spots.[2]
Visualization 1 UV Light (254 nm)The nitro-aromatic starting material is UV-active, allowing for easy tracking of its consumption.
Visualization 2 Ninhydrin stain with heatingNinhydrin reacts specifically with the primary amine of the product to form a colored adduct (Ruhemann's purple), providing positive identification of product formation.[1]
Diagram: TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Sample 1. Aliquot Reaction Mixture Spot 2. Spot SM, Rxn, Co-Spot Sample->Spot Develop 3. Develop in Chamber Spot->Develop Dry 4. Dry Plate Develop->Dry UV 5. Visualize under UV (254 nm) Dry->UV Stain 6. Stain with Ninhydrin UV->Stain Interpret 7. Interpret Results Stain->Interpret Decision Reaction Complete? Interpret->Decision Decision->Sample No, Continue Reaction

Caption: Workflow for TLC monitoring of catalytic hydrogenation.

Part 2: Monitoring Intramolecular Cyclization to 3,4-Dihydro-1H-quinolin-2-one

Once synthesized, 3-(2-aminophenyl)propanoic acid can undergo an acid-catalyzed intramolecular cyclization (a lactamization) to form the valuable heterocyclic compound 3,4-dihydro-1H-quinolin-2-one.

Reaction Scheme:

Monitoring this reaction requires a more quantitative approach than TLC. High-Performance Liquid Chromatography (HPLC) is the preferred method for tracking the disappearance of the amino acid and the appearance of the lactam product with high resolution and precision. Nuclear Magnetic Resonance (NMR) spectroscopy serves as an essential tool for unambiguous confirmation of the final product's structure.

Core Directive: Why HPLC and NMR are the Methods of Choice
  • HPLC for Quantitative Monitoring: The starting material and product have different polarities. The amino acid is zwitterionic and more polar than the resulting lactam. Reverse-Phase HPLC (RP-HPLC) is exceptionally well-suited to separate these compounds based on their differing hydrophobicity. It allows for accurate quantification of the relative amounts of reactant and product over time, enabling kinetic analysis and precise determination of the reaction endpoint.[3]

  • NMR for Structural Confirmation: The transformation involves a significant change in the molecular structure: the formation of a new amide bond and a six-membered ring. ¹H NMR spectroscopy provides definitive proof of this change. The disappearance of the characteristic -NH₂ and -COOH proton signals and the appearance of a new amide -NH proton signal, along with predictable shifts in the aliphatic and aromatic regions, confirm the successful formation of the 3,4-dihydro-1H-quinolin-2-one structure.[4]

Experimental Protocol: RP-HPLC Monitoring of Cyclization

This protocol provides a framework for monitoring the acid-catalyzed cyclization.

1. Sample Preparation:

  • At designated time points, withdraw a small aliquot (~10-20 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot into a vial containing ~1.0 mL of the HPLC mobile phase A/B at a 50:50 ratio to stop the reaction and ensure solubility.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Analysis:

  • Equilibrate the HPLC system (see Table 2 for conditions) until a stable baseline is achieved.

  • Inject a standard of the starting material, 3-(2-aminophenyl)propanoic acid, to determine its retention time (t_R).

  • Inject the prepared samples from the reaction time course.

  • Monitor the chromatogram for the decrease in the area of the starting material peak and the increase in the area of a new peak corresponding to the product.

3. Data Interpretation:

  • The starting amino acid is more polar and will have a shorter retention time than the less polar lactam product.

  • The reaction is considered complete when the peak area of the starting material is negligible (<1%) and the peak area of the product has reached a plateau.

  • The relative peak areas (assuming similar response factors at the chosen wavelength) can be used to calculate the percent conversion at each time point.

Data Presentation: HPLC Parameters
ParameterRecommendationRationale
Stationary Phase C18 silica column (e.g., 4.6 x 150 mm, 5 µm particle size)The C18 non-polar stationary phase provides excellent hydrophobic retention for the separation of small aromatic molecules.[5]
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous phase. Formic acid acts as an ion-pairing agent and maintains a low pH (~2.7), which ensures that the carboxylic acid group of the starting material and the basic amine group are fully protonated, leading to sharp, symmetrical peaks.[6][7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier. Acetonitrile is a common choice for reversed-phase chromatography, providing good resolution for many small molecules.
Gradient 10% B to 90% B over 15 minutesA gradient elution is effective for separating components with different polarities and for cleaning the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection UV at 254 nmBoth the starting material and the product contain an aromatic ring and are expected to have strong absorbance at or near this wavelength.
Protocol & Data: ¹H NMR for Structural Verification

Monitoring the reaction by ¹H NMR involves observing key changes in the spectrum. Samples can be prepared by taking a larger aliquot from the reaction, removing the solvent in vacuo, and dissolving the residue in a suitable deuterated solvent, such as DMSO-d₆.

Data Presentation: Comparative ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
Compound NameAliphatic -CH₂-CH₂- Protons (δ, ppm)Aromatic Protons (δ, ppm)Labile Protons (δ, ppm)
3-(2-Aminophenyl)propanoic acid (Reactant)~2.5 (t, 2H), ~2.8 (t, 2H)~6.5-7.1 (m, 4H)~4.9 (br s, 2H, -NH₂), ~12.1 (br s, 1H, -COOH)
3,4-Dihydro-1H-quinolin-2-one (Product)~2.46 (t, 2H, C4-H), ~2.78 (t, 2H, C3-H)[4]~6.5-7.1 (m, 4H, shifted compared to starting material)~10.0 (s, 1H, -NH-CO-)[4]

Note: Chemical shifts for the reactant are estimated based on analogous structures. The broad signals for the amine and carboxylic acid protons may exchange with residual water in the solvent.[8][9]

Key Diagnostic Changes for NMR Confirmation:

  • Disappearance of Reactant Signals: The broad singlets corresponding to the -NH₂ and -COOH protons of the starting material will disappear completely.

  • Appearance of Amide Proton: A new, sharp singlet will appear in the downfield region (around 10.0 ppm in DMSO-d₆) characteristic of an amide N-H proton.[2][4]

  • Shift in Aliphatic Protons: The chemical shifts and coupling patterns of the two methylene (-CH₂-) groups will change, reflecting their new positions within the rigid ring structure.

Diagram: HPLC and NMR Monitoring Workflow

HPLC_NMR_Workflow cluster_hplc Quantitative Monitoring (HPLC) cluster_nmr Structural Confirmation (NMR) Sample_HPLC 1. Aliquot, Quench & Filter Inject_HPLC 2. Inject onto RP-HPLC Sample_HPLC->Inject_HPLC Analyze_Chroma 3. Analyze Chromatogram (Peak Area vs. Time) Inject_HPLC->Analyze_Chroma Decision Reaction Complete? Analyze_Chroma->Decision Sample_NMR 1. Work-up Final Reaction Prepare_NMR 2. Prepare Sample in DMSO-d6 Sample_NMR->Prepare_NMR Acquire_NMR 3. Acquire ¹H NMR Spectrum Prepare_NMR->Acquire_NMR Analyze_NMR 4. Confirm Structure (Diagnostic Peaks) Acquire_NMR->Analyze_NMR Final_Product Verified Product Analyze_NMR->Final_Product Decision->Sample_HPLC No, Continue Reaction Decision->Sample_NMR Yes

Caption: Workflow for HPLC and NMR analysis of intramolecular cyclization.

Conclusion

The effective monitoring of chemical reactions is fundamental to modern synthetic chemistry, enabling process optimization, ensuring product quality, and improving safety. For the synthesis and subsequent cyclization of 3-(2-aminophenyl)propanoic acid, a combination of chromatographic and spectroscopic techniques provides a comprehensive analytical toolkit.

For the rapid, qualitative monitoring of the catalytic hydrogenation of 3-(2-nitrophenyl)propanoic acid, Thin Layer Chromatography with a dual UV/ninhydrin visualization method is highly effective. It provides a clear, visual confirmation of the disappearance of the starting material and the appearance of the desired amine product.

For the subsequent intramolecular cyclization to 3,4-dihydro-1H-quinolin-2-one, a more quantitative and structurally definitive approach is required. Reverse-Phase High-Performance Liquid Chromatography offers precise, quantitative tracking of the reaction progress, while ¹H NMR Spectroscopy provides unambiguous confirmation of the final product's cyclic structure.

By selecting the appropriate analytical method tailored to the specific chemical transformation, researchers can gain critical insights into their reaction dynamics, leading to more efficient, reliable, and reproducible synthetic outcomes.

References

  • Wang, L., et al. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry, 84(13), 8645-8654. Available at: [Link]

  • Yadav, V., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules, 21(3), 379. Available at: [Link]

  • Yan, C., et al. (2023). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. Available at: [Link]

  • Murray, J. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 67-72. Available at: [Link]

  • SIELC Technologies (2018). Separation of 3-(p-Aminophenyl)propionic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Mondal, S., et al. (2015). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development, 20(2), 433-439. Available at: [Link]

  • Hosseini-Sarvari, M., & Sodagar, E. (2016). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 6(90), 87586-87594. Available at: [Link]

  • Reid, M., et al. (2023). A representative overview of amide bond-forming strategies. Boxed example: our investigation focused on developing new ways to monitor HOAt coupling agent-mediated amidations. ResearchGate. Available at: [Link]

  • PubChem. 3-(2-Aminophenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Phenomenex (2012). Reversed Phase HPLC Method Development. Available at: [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Available at: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available at: [Link]

Sources

Method

Application Note: Strategic Incorporation of 3-(2-Aminophenyl)propanoic Acid in Small Molecule Inhibitors

Executive Summary & Strategic Value 3-(2-Aminophenyl)propanoic acid (3-APPA) is a bifunctional aniline derivative that serves as a "switchable" pharmacophore in medicinal chemistry. Its structural duality allows it to fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

3-(2-Aminophenyl)propanoic acid (3-APPA) is a bifunctional aniline derivative that serves as a "switchable" pharmacophore in medicinal chemistry. Its structural duality allows it to function either as a linear peptidomimetic (mimicking the Aspartate-Xxx dipeptide sequence) or as a cyclization precursor for the privileged dihydroquinolin-2-one scaffold.

This guide provides high-fidelity protocols for incorporating 3-APPA into small molecule inhibitors, specifically targeting Caspase/Protease inhibitors (Linear Mode) and Kinase/GPCR modulators (Cyclic Mode).

Key Pharmacological Roles
ModeStructural RoleTarget ClassMechanism of Action
Linear Aspartate Mimetic / LinkerCaspases (1, 3, 7), Integrins (

)
Provides H-bond acceptor (COOH) and donor (NH2) with specific distance constraints mimic S1/S2 pockets.
Cyclic Rigid ScaffoldKinases (VEGFR2), GPCRs (Dopamine)Forms 3,4-dihydroquinolin-2(1H)-one core; locks conformation to reduce entropic penalty upon binding.

Divergent Synthetic Pathways (Visualized)

The critical challenge in working with 3-APPA is controlling its spontaneous cyclization. Under acidic or thermal stress, the linear form collapses into the lactam. The following decision tree outlines the synthetic strategy.

G Start Starting Material: 3-(2-Aminophenyl)propanoic acid Decision Target Architecture? Start->Decision Linear Path A: Linear Peptidomimetic (Protease/Integrin Inhibitors) Decision->Linear Flexible Linker Cyclic Path B: Rigid Scaffold (Kinase Inhibitors) Decision->Cyclic Rigid Core Protect Step A1: N-Protection (Boc/Fmoc installation) Linear->Protect Coupling Step A2: C-Terminus Coupling (HATU/DIPEA, Low Temp) Protect->Coupling Deprotect Step A3: Controlled Deprotection (Avoid Acidic Reflux) Coupling->Deprotect Cyclization Step B1: Intramolecular Cyclization (EDC/HOBt or Polyphosphoric Acid) Cyclic->Cyclization Functionalize Step B2: Core Functionalization (N-Alkylation / Bromination) Cyclization->Functionalize

Figure 1: Divergent synthetic workflow for 3-(2-Aminophenyl)propanoic acid. Path A requires strict temperature control to prevent unwanted lactamization.

Module A: Linear Incorporation (Protease & Integrin Inhibitors)

In this mode, the molecule mimics the electrostatic properties of aspartic acid but with an aromatic spacer. This is critical for Caspase-1 and Caspase-3 inhibitors where the carboxylic acid binds to the S1 pocket cysteine residue.

Critical Control Point: Preventing Lactamization

The aniline nitrogen is highly nucleophilic toward the activated carboxylic acid. To maintain linearity:

  • Protect the Nitrogen first (Boc or Fmoc).

  • Activate the Acid gently (avoid Thionyl Chloride/Reflux). Use HATU or EDC at 0°C.

Protocol 1: Linear Amide Coupling (N-Terminus Extension)

Objective: Couple a warhead or peptide sequence to the carboxylic acid while preserving the free amine for later derivatization.

Reagents:

  • Substrate: N-Boc-3-(2-aminophenyl)propanoic acid (prepared via standard Boc₂O/NaOH protocol).

  • Coupling Agent: HATU (1.1 eq).

  • Base: DIPEA (2.5 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-3-(2-aminophenyl)propanoic acid (1.0 mmol) in DMF (5 mL) under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add DIPEA (2.5 mmol) followed by HATU (1.1 mmol). Stir for 15 minutes at 0°C. Note: The solution should turn slight yellow.

  • Coupling: Add the amine partner (e.g., sulfonamide linker or amino acid ester) (1.0 mmol).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Do not heat.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (cold), sat.

    
    , and brine.
    
  • Validation:

    
     NMR must show the distinct amide doublet (~8.0 ppm) and retention of the Boc singlet (~1.4 ppm). Absence of peaks at ~10.0 ppm (lactam NH) confirms linearity.
    

Module B: Scaffold Generation (Kinase Inhibitors)

For kinase inhibitors (e.g., VEGFR2 targets), 3-APPA is cyclized to form 3,4-dihydroquinolin-2(1H)-one . This bicyclic core mimics the adenosine ring of ATP or serves as a hydrophobic spacer.

Protocol 2: One-Pot Cyclization to Dihydroquinolinone

Objective: Efficiently convert 3-APPA into the lactam scaffold.

Reagents:

  • Substrate: 3-(2-Aminophenyl)propanoic acid (HCl salt or free base).

  • Cyclizing Agent: EDC·HCl (1.5 eq) and HOBt (1.5 eq) OR Polyphosphoric Acid (PPA) for thermal method.

  • Solvent: DCM (for EDC method) or Neat (for PPA).

Method A: Mild Conditions (Recommended for functionalized derivatives)

  • Dissolve 3-APPA (1.0 mmol) in DCM (10 mL).

  • Add EDC·HCl (1.5 mmol) and HOBt (1.5 mmol).

  • Add

    
     (3.0 mmol) dropwise.
    
  • Stir at RT for 12 hours.

  • Purification: Wash with 1N HCl. The organic layer contains the pure lactam.

    • Yield: Typically >85%.

Method B: Thermal/Acidic (Industrial Scale)

  • Mix 3-APPA with Polyphosphoric Acid (10 wt equiv).

  • Heat to 100°C for 2 hours.

  • Pour onto crushed ice. The precipitate is the pure dihydroquinolin-2-one.

Biological Application Notes

Integrin Antagonism ( )

When designing RGD mimetics, the 3-APPA moiety replaces the Aspartate.

  • Design Rule: The distance between the basic nitrogen (guanidine mimetic attached to the aniline) and the carboxylic acid is ~6-7 Å in the linear conformation, which perfectly spans the divalent cation site in the integrin headpiece.

  • Modification: The aniline nitrogen is often sulfonylated (e.g., with benzenesulfonyl chloride) to increase hydrophobic interaction with the

    
    -subunit.
    
Caspase-1 Inhibition[1]
  • Warhead Attachment: The carboxylic acid of 3-APPA acts as the recognition element. To create an irreversible inhibitor, the acid is often converted to an aspartyl aldehyde or fluoromethyl ketone (FMK) analogue, or the aniline is coupled to a "warhead" that traps the catalytic cysteine.

Analytical Characterization (QC Standards)

To ensure the integrity of your inhibitor, use these reference shifts to distinguish Linear vs. Cyclic forms.

FeatureLinear (Precursor)Cyclic (Lactam Product)
IR (Carbonyl) ~1710 cm⁻¹ (Carboxylic Acid)~1660-1680 cm⁻¹ (Amide/Lactam)

NMR (NH)
Broad singlet ~4.0-6.0 ppm (NH2)Sharp singlet ~10.0-10.2 ppm (Lactam NH)

NMR (C=O)
~175 ppm (Acid)~170 ppm (Amide)
Solubility Soluble in dilute base (NaOH)Insoluble in dilute base; Soluble in DMSO/MeOH

References

  • Caspase Inhibitor Design

    • Title: "Design and synthesis of novel bioactive peptides and peptidomimetics."
    • Source: Università degli Studi di Milano.
    • URL:[Link]

  • Dihydroquinolinone Synthesis

    • Title: "Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition."
    • Source: PubMed (Arch Pharm).
    • URL:[Link]

  • Integrin Antagonists

    • Title: "Small molecule inhibitors of integrin alpha2beta1."[1]

    • Source: PubMed / NIH.[1]

    • URL:[Link]

  • Kinase Inhibitor Scaffolds

    • Title: "Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors."
    • Source: Semantic Scholar.
    • URL:[Link][2][3][4]

  • Chemical Properties & Safety

    • Title: "3-(2-Aminophenyl)propanoic acid | C9H11NO2 | CID 12470836."[5]

    • Source: PubChem.[5][6]

    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Development of Anticancer Agents from "3-(2-Aminophenyl)propanoic acid" Scaffolds

Introduction The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. The "3-(2-Aminophenyl)propanoic acid" scaffold has emerged as a promising starting point for the d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. The "3-(2-Aminophenyl)propanoic acid" scaffold has emerged as a promising starting point for the development of such agents. Its derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines, including lung and colorectal cancer. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic understanding of anticancer agents derived from this versatile scaffold. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the structure-activity relationships that govern the efficacy of these compounds.

I. Rationale for Targeting the "3-(2-Aminophenyl)propanoic acid" Scaffold

The "3-(2-Aminophenyl)propanoic acid" core structure offers several advantages for anticancer drug design. Its synthetic tractability allows for the facile introduction of a diverse array of functional groups at multiple positions, enabling the systematic exploration of chemical space and the optimization of biological activity. Furthermore, derivatives of this scaffold have been shown to interact with a variety of clinically relevant anticancer targets, including receptor tyrosine kinases (RTKs) like c-MET and HER2, as well as other crucial cellular regulators such as sirtuin 2 (SIRT2), epidermal growth factor receptor (EGFR), and histone deacetylases (HDACs). This multi-targeted potential provides a foundation for developing agents that can overcome the complex and adaptive nature of cancer.

II. Synthetic Strategies for "3-(2-Aminophenyl)propanoic acid" Derivatives

A general synthetic scheme for the derivatization of the "3-(2-Aminophenyl)propanoic acid" scaffold is presented below. This modular approach allows for the creation of a library of compounds with diverse functionalities.

Synthetic_Scheme Scaffold 3-(2-Aminophenyl)propanoic acid Ester Ester Derivatives Scaffold->Ester Esterification (e.g., MeOH, H2SO4) Hydrazide Hydrazide Derivatives Ester->Hydrazide Hydrazinolysis (e.g., N2H4·H2O) Hydrazone Hydrazone Derivatives Hydrazide->Hydrazone Condensation (Aldehydes/Ketones) Semicarbazide Semicarbazide/Thiazole Derivatives Hydrazide->Semicarbazide Further Reactions (e.g., isocyanates, isothiocyanates)

Caption: General synthetic workflow for derivatizing the 3-(2-Aminophenyl)propanoic acid scaffold.

Protocol: Synthesis of a Representative Hydrazone Derivative

This protocol details the synthesis of a hydrazone derivative, a class of compounds that has shown significant antiproliferative activity.[1]

Step 1: Esterification of 3-(2-Aminophenyl)propanoic acid

  • To a solution of 3-(2-Aminophenyl)propanoic acid (1 eq) in methanol (MeOH), add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reflux the mixture for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the resulting methyl 3-(2-aminophenyl)propanoate by column chromatography.

Step 2: Synthesis of the Hydrazide

  • Dissolve the methyl 3-(2-aminophenyl)propanoate (1 eq) in isopropanol (i-PrOH).

  • Add hydrazine hydrate (N₂H₄·H₂O) (excess) to the solution.

  • Reflux the mixture for 20 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold i-PrOH to obtain the pure hydrazide derivative.

Step 3: Synthesis of the Hydrazone

  • Dissolve the hydrazide derivative (1 eq) in i-PrOH.

  • Add the desired aromatic or heterocyclic aldehyde (1.1 eq).

  • Reflux the mixture for 1-2 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated hydrazone product by filtration.

  • Recrystallize the product from a suitable solvent to obtain the final pure compound.

III. In Vitro Evaluation of Anticancer Activity

A tiered approach is recommended for evaluating the anticancer potential of the synthesized derivatives. This typically begins with a broad screening for cytotoxicity, followed by more detailed mechanistic assays for the most promising compounds.

A. Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung adenocarcinoma, Caco-2 colorectal adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[1][5]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin).[1][6]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Compound IDA549 IC₅₀ (µM)Caco-2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI) vs. A549
Derivative X 5.428.0537.997.01
Derivative Y 2.4711.7114.635.92
Cisplatin 11.71-5.570.48
Doxorubicin --3.82-
Data is representative and compiled from similar studies for illustrative purposes.
B. Apoptosis Induction Analysis: Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[1][8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[1]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed and treat cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[1]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

C. Cell Cycle Analysis: Propidium Iodide Staining

To investigate the effect of the compounds on cell cycle progression, flow cytometric analysis of DNA content using propidium iodide is employed.[10]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Cells can be stored at 4°C for several weeks.[11][12]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature.[10][12]

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

D. Cell Migration Assessment: Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to assess the effect of compounds on collective cell migration.[13]

Protocol: Wound Healing Assay

  • Monolayer Formation: Grow cells to a confluent monolayer in a multi-well plate.

  • Wound Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or a specialized tool.[13][14]

  • Compound Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound at a non-toxic concentration.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 12-24 hours) using a microscope.[6]

  • Data Analysis: Measure the width of the scratch at different time points and calculate the rate of wound closure.

IV. Elucidating the Mechanism of Action

Understanding the molecular targets and signaling pathways affected by the "3-(2-Aminophenyl)propanoic acid" derivatives is crucial for their rational optimization.

A. Potential Molecular Targets

Several studies have implicated the following targets in the anticancer activity of this class of compounds:

  • Receptor Tyrosine Kinases (c-MET and HER2): Overexpression and activation of c-MET and HER2 are common in lung and colorectal cancers, driving tumor growth, proliferation, and metastasis.[2][15][16] Derivatives of the scaffold have shown potential to inhibit these kinases.[1]

  • SIRT2 and EGFR: These are key regulators of cell proliferation and survival.[17][18] Some derivatives have demonstrated the ability to interact with and potentially inhibit both SIRT2 and EGFR.[19]

  • Histone Deacetylases (HDACs): HDAC inhibitors are an established class of anticancer agents. The N-(2-aminophenyl)-benzamide substructure, which is related to the "3-(2-Aminophenyl)propanoic acid" scaffold, is a known pharmacophore for HDAC inhibition.[20]

Signaling_Pathways cluster_RTK Receptor Tyrosine Kinase Inhibition cluster_SIRT2_EGFR SIRT2/EGFR Inhibition cMET c-MET RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMET->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR Compound_RTK 3-(2-Aminophenyl)propanoic acid Derivative Compound_RTK->cMET inhibits Compound_RTK->HER2 inhibits Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival EGFR EGFR MEK_ERK MEK-ERK Pathway EGFR->MEK_ERK SIRT2 SIRT2 SIRT2->MEK_ERK deacetylates MEK1 (inhibitory) Compound_SE 3-(2-Aminophenyl)propanoic acid Derivative Compound_SE->EGFR inhibits Compound_SE->SIRT2 inhibits Cell_Cycle_Progression Cell Cycle Progression MEK_ERK->Cell_Cycle_Progression

Caption: Potential signaling pathways targeted by 3-(2-Aminophenyl)propanoic acid derivatives.

B. Structure-Activity Relationship (SAR) Insights

The anticancer activity of "3-(2-Aminophenyl)propanoic acid" derivatives is highly dependent on their chemical structure. Key SAR observations include:

  • Hydrazone Moiety: The introduction of a hydrazone linkage often enhances antiproliferative activity. The nature of the aromatic or heterocyclic substituent on the hydrazone is critical, with electron-withdrawing or bulky groups sometimes leading to increased potency.[1]

  • Oxime Functionality: The presence of an oxime group (-C=NOH) has been shown to significantly boost cytotoxic effects in some derivatives.

  • Hydrophobic and Hydrogen Bonding Moieties: For HDAC inhibitors based on a related scaffold, hydrophobic character and hydrogen bond donating groups positively contribute to inhibitory activity, while electron-withdrawing groups can have a negative impact.[21] These principles may also apply to the "3-(2-Aminophenyl)propanoic acid" scaffold.

V. Conclusion and Future Directions

The "3-(2-Aminophenyl)propanoic acid" scaffold represents a fertile ground for the discovery of novel anticancer agents. The synthetic accessibility and the ability to modulate activity against multiple cancer-relevant targets make it an attractive starting point for drug development campaigns. The protocols and insights provided in this guide offer a robust framework for the synthesis, in vitro characterization, and mechanistic evaluation of new derivatives. Future work should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their efficacy and safety in preclinical in vivo models. The ultimate goal is to translate the promising in vitro activity of these scaffolds into clinically effective cancer therapeutics.

References

  • Pranaitytė, G., Kavaliauskas, P., Petraitis, V., Petraitienė, R., Grigalevičiūtė, R., Ivanauskas, L., ... & Mickevičius, V. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • Kavaliauskas, P., Petraitis, V., Petraitienė, R., Pranaitytė, G., Grigalevičiūtė, R., Ivanauskas, L., ... & Mickevičius, V. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

  • Flow Cytometry and Cell Sorting Facility. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis - FC12. [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • The University of Iowa. DNA Staining with PI: Complex Hypotonic Solution - Flow Cytometry. [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Sophie. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]

  • Reaction Biology. Cell Migration Assays | Wound Healing. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • Liu, G., et al. (2022). Emerging role of SIRT2 in non-small cell lung cancer. PMC. [Link]

  • Li, L., et al. (2020). The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? Frontiers in Oncology. [Link]

  • Liu, G., et al. (2022). Emerging role of SIRT2 in non-small cell lung cancer. Ovid. [Link]

  • Bitesize Bio. (2025). Making a Mark: How to Set up Your Wound Healing Assay. [Link]

  • Bajpe, P. K., et al. (2014). SIRT2 is a modulator of response to targeted therapies through regulation of MEK kinase activity. AACR Journals. [Link]

  • ibidi. Wound Healing and Migration Assay | Principle. [Link]

  • ResearchGate. Mechanism of SIRT2 and the development of cancer. [Link]

  • National Center for Biotechnology Information. (2012). Role of c-Met in Cancer: Emphasis on Lung Cancer. PMC. [Link]

  • Oreate AI. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]

  • Pranaitytė, G., Kavaliauskas, P., Petraitis, V., Petraitienė, R., Grigalevičiūtė, R., Ivanauskas, L., ... & Mickevičius, V. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • Lee, S. J., et al. (2011). c-Met Gene Amplification Is Associated with Advanced Stage Colorectal Cancer and Its Liver Metastases. PMC. [Link]

  • Frontiers. (2021). Pro-Oncogenic c-Met/EGFR, Biomarker Signatures of the Tumor Microenvironment are Clinical and Therapy Response Prognosticators in Colorectal Cancer, and Therapeutic Targets of 3-Phenyl-2H-benzo[e][1][10]-Oxazine-2,4(3H)-Dione Derivatives. [Link]

  • Samamé Pérez-Vargas, J. C., et al. (2013). Role of cMET in the Development and Progression of Colorectal Cancer. MDPI. [Link]

  • Samamé Pérez-Vargas, J. C., et al. (2013). Role of cMET in the development and progression of colorectal cancer. PubMed. [Link]

  • Cantera. Viewing a reaction path diagram. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • Kandakatla, N., & Ramaswamy, S. (2012). QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. International Journal of PharmTech Research, 4(3), 1110-1119. [Link]

  • Kavaliauskas, P., Petraitis, V., Petraitienė, R., Pranaitytė, G., Grigalevičiūtė, R., Ivanauskas, L., ... & Mickevičius, V. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Akhter, M., et al. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Letters in Drug Design & Discovery, 7(8), 589-596. [Link]

  • Singh, M., & Singh, P. (2020). HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors. European Journal of Medicinal Chemistry, 193, 112217. [Link]

  • PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]

  • Muhammad, N., & Adnan, M. (2023). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Future Journal of Pharmaceutical Sciences, 9(1), 1-15. [Link]

  • Scilit. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • Kolenikov, S. How To Use Graphviz for SEM Models and Path Diagrams. [Link]

  • National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • ResearchGate. (2025). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. [Link]

  • ResearchGate. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N -(2-Aminophenyl)-benzamide Binding Unit. [Link]

Sources

Method

Application Note &amp; Protocol: N-Arylation of β-Amino Acids Featuring 3-(2-Aminophenyl)propanoic Acid

Authored by: Gemini, Senior Application Scientist Introduction: The Significance of N-Aryl-β-Amino Acid Scaffolds N-aryl-β-amino acids are privileged structural motifs in modern medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Aryl-β-Amino Acid Scaffolds

N-aryl-β-amino acids are privileged structural motifs in modern medicinal chemistry and drug development. Their incorporation into small molecules can impart favorable pharmacokinetic properties, introduce conformational constraints, and provide vectors for exploring new binding interactions with biological targets. The arylated nitrogen atom, in particular, is a key feature in a variety of biologically active compounds, including potent inhibitors of various enzymes and modulators of protein-protein interactions. The strategic N-arylation of β-amino acids, such as the versatile building block 3-(2-aminophenyl)propanoic acid, opens a gateway to a vast chemical space of novel therapeutic candidates.

This document provides a comprehensive guide to the experimental procedures for the N-arylation of β-amino acids, with a particular focus on the practical application of this methodology to 3-(2-aminophenyl)propanoic acid. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide insights into troubleshooting and optimization, grounded in established scientific principles.

Theoretical Framework: Catalytic Pathways to N-Arylation

The formation of a carbon-nitrogen bond between an aryl group and a β-amino acid is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The two preeminent methodologies in this domain are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

  • Buchwald-Hartwig Amination: This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high functional group tolerance. The catalytic cycle, illustrated below, generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.

  • Ullmann Condensation: Historically, the Ullmann reaction was the primary method for N-arylation, though it often required harsh reaction conditions (high temperatures). Modern iterations of the Ullmann condensation utilize copper(I) catalysts, often in the presence of a ligand such as a diamine or an amino acid, which allows the reaction to proceed under milder conditions. The mechanism is thought to involve the formation of a copper-amide intermediate, followed by coordination to the aryl halide and subsequent reductive elimination.

For the N-arylation of β-amino acids, the Buchwald-Hartwig amination is often favored due to its generally milder reaction conditions and broader substrate scope, which is crucial when dealing with multifunctional molecules like 3-(2-aminophenyl)propanoic acid.

cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Intermediate_1 Ar-Pd(II)(X)L2 Oxidative_Addition->Intermediate_1 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Amide_Formation Amide Formation (R2NH, Base) Intermediate_2 Ar-Pd(II)(NR2)L2 Amide_Formation->Intermediate_2 Intermediate_1->Amide_Formation -HX Intermediate_2->Reductive_Elimination Ar-NR2

Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle for N-arylation.

Experimental Protocol: N-Arylation of 3-(2-Aminophenyl)propanoic Acid

This protocol details a general procedure for the palladium-catalyzed N-arylation of 3-(2-aminophenyl)propanoic acid with an aryl bromide.

Materials and Reagents:

  • 3-(2-Aminophenyl)propanoic acid

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

Table 1: Reagent Quantities and Stoichiometry

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsMass/Volume
3-(2-Aminophenyl)propanoic acid165.191.01.0165.2 mg
Aryl Bromide (e.g., 4-bromotoluene)171.041.21.2205.2 mg
Pd(OAc)₂224.50.020.024.5 mg
Xantphos578.680.040.0423.1 mg
Cs₂CO₃325.822.02.0651.6 mg
Anhydrous Toluene---5 mL

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-(2-aminophenyl)propanoic acid (1.0 eq), the aryl bromide (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to aid in the visualization of the carboxylic acid.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Acidify the aqueous layer with 1M HCl to a pH of ~3-4. Extract the aqueous layer with ethyl acetate (3 x 20 mL). The product should now be in the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Application

Application Notes &amp; Protocols for the Analytical Characterization of 3-(2-Aminophenyl)propanoic acid

Abstract This document provides a comprehensive guide to the analytical techniques for the characterization of 3-(2-Aminophenyl)propanoic acid (3-APPA). It is intended for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of 3-(2-Aminophenyl)propanoic acid (3-APPA). It is intended for researchers, scientists, and professionals in drug development who require robust methods for identity, purity, and stability assessment of this compound. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind the experimental choices. This guide covers a range of techniques from chromatography to spectroscopy, providing detailed methodologies and data interpretation insights.

Introduction

3-(2-Aminophenyl)propanoic acid is an aromatic amino acid derivative with potential applications in pharmaceutical and chemical synthesis. Its structural complexity, featuring both an amino and a carboxylic acid functional group on a substituted benzene ring, necessitates a multi-faceted analytical approach for comprehensive characterization. Accurate and precise analytical methods are paramount for ensuring the quality, safety, and efficacy of any product containing 3-APPA. This guide outlines a suite of analytical techniques that can be employed for its complete characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(2-Aminophenyl)propanoic acid is fundamental to the development of analytical methods.

PropertyValueSource
Molecular FormulaC9H11NO2[1]
Molecular Weight165.19 g/mol [1][2]
IUPAC Name3-(2-aminophenyl)propanoic acid[1]
CAS Number772-21-4[1]

These properties inform the choice of solvents, chromatographic conditions, and spectroscopic parameters for analysis.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 3-APPA and its potential impurities.[3] A stability-indicating HPLC method is crucial for resolving the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[4][5]

Reversed-Phase HPLC (RP-HPLC) for Purity and Assay

Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. Less polar compounds are retained longer on the column. Given the aromatic nature of 3-APPA, RP-HPLC is an ideal method for its analysis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of 3-APPA reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation:

    • Prepare the sample solution at a similar concentration to the standard solution using the same diluent.

  • Chromatographic Conditions:

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient elution (see table below)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

System Suitability: Before sample analysis, inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is less than 2.0%.

Data Analysis: The purity of 3-APPA can be determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay can be calculated by comparing the peak area of the sample to that of the reference standard.

Causality of Choices:

  • A C18 column is chosen for its excellent retention and separation of aromatic compounds.

  • Formic acid in the mobile phase helps to protonate the carboxylic acid group, leading to better peak shape and retention.

  • Gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.[3]

  • UV detection at 254 nm is selected due to the strong absorbance of the benzene ring at this wavelength.

Chiral HPLC for Enantiomeric Purity

If 3-APPA is synthesized as a single enantiomer, a chiral HPLC method is necessary to determine its enantiomeric purity.

Principle: Chiral stationary phases (CSPs) contain a single enantiomer of a chiral compound that can interact differently with the enantiomers of the analyte, leading to their separation.

Protocol:

  • A specific chiral column (e.g., a polysaccharide-based CSP) should be selected based on screening experiments.

  • The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol).

  • The method would then be validated for specificity, linearity, and precision for the minor enantiomer.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 3-APPA.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of the analyte, which aids in its identification and structural confirmation.

Protocol (LC-MS):

  • Couple the outlet of the HPLC system (from the RP-HPLC method described above) to the inlet of a mass spectrometer.

  • Use an electrospray ionization (ESI) source in positive ion mode.

  • Acquire full scan mass spectra over a range of m/z 100-500.

  • The expected [M+H]+ ion for 3-APPA is at m/z 166.19.

  • Perform fragmentation (MS/MS) of the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.

Workflow for LC-MS Analysis:

LCMS_Workflow cluster_HPLC HPLC System cluster_MS Mass Spectrometer HPLC HPLC Separation ESI Electrospray Ionization (ESI) HPLC->ESI Eluent MassAnalyzer Mass Analyzer ESI->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Separated Ions DataSystem Data System Detector->DataSystem Signal

Caption: Workflow of LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural elucidation.

Protocol:

  • Dissolve 5-10 mg of 3-APPA in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons, the methylene protons of the propanoic acid chain, and the amine and carboxylic acid protons.[6]

  • The ¹³C NMR spectrum would show the expected number of carbon signals corresponding to the structure of 3-APPA.

Expected ¹H NMR Chemical Shifts (Illustrative):

  • Aromatic protons: ~6.5-7.5 ppm

  • -CH₂-CH₂-COOH: ~2.5-3.0 ppm (two triplets)

  • -NH₂: broad signal, variable chemical shift

  • -COOH: broad signal, ~12 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption bands correspond to specific functional groups present in the molecule.

Protocol:

  • Acquire the FTIR spectrum of a solid sample of 3-APPA using an attenuated total reflectance (ATR) accessory.

  • Scan over the range of 4000-400 cm⁻¹.

  • The spectrum should show characteristic absorption bands for the N-H stretch of the amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H and C=C stretches of the aromatic ring.[7]

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3400-3300
O-H stretch (carboxylic acid)3300-2500 (broad)
C=O stretch (carbonyl)1725-1700
C=C stretch (aromatic)1600-1450
UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. It is useful for quantitative analysis and for providing information about conjugated systems.

Protocol:

  • Prepare a dilute solution of 3-APPA in a suitable solvent (e.g., ethanol or water).

  • Record the UV-Vis spectrum from 200 to 400 nm.

  • The spectrum is expected to show absorption maxima characteristic of the substituted benzene ring.[8][9]

Stability-Indicating Method Development

A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods that can separate the drug substance from its degradation products.[5]

Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies should be performed on 3-APPA. This involves subjecting the compound to various stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105 °C

  • Photolytic Degradation: Exposure to UV light

The stressed samples are then analyzed by the developed RP-HPLC method to ensure that all degradation products are well-separated from the parent peak and from each other.

Logical Flow for Stability-Indicating Method Development:

Stability_Method_Dev Start Start: Define Analytical Target Profile MethodDev Initial HPLC Method Development Start->MethodDev ForcedDeg Forced Degradation Studies MethodDev->ForcedDeg PeakPurity Peak Purity Assessment (PDA/MS) ForcedDeg->PeakPurity MethodOpt Method Optimization PeakPurity->MethodOpt Impurity Co-elution? MethodVal Method Validation (ICH Guidelines) PeakPurity->MethodVal All Peaks Pure? MethodOpt->PeakPurity FinalMethod Final Stability-Indicating Method MethodVal->FinalMethod

Caption: Logical workflow for developing a stability-indicating HPLC method.

Conclusion

The analytical characterization of 3-(2-Aminophenyl)propanoic acid requires a combination of chromatographic and spectroscopic techniques. The protocols and guidelines presented in this document provide a robust framework for the comprehensive analysis of this compound, ensuring its identity, purity, and stability. Adherence to these methodologies will support the development of high-quality and safe products.

References

  • PubChem. 3-(2-Aminophenyl)propanoic acid. National Center for Biotechnology Information. [Link][1]

  • PubChem. 3-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link][2]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][3]

  • ResearchGate. The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link][8]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link][4]

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. [Link][5]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link][6]

  • MDPI. Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. [Link][9]

Sources

Method

Application Note: 3-(2-Aminophenyl)propanoic Acid in Antimicrobial Scaffold Design

This Application Note and Protocol Guide is designed for medicinal chemists and microbiologists involved in the discovery of novel antimicrobial agents. It focuses on the ortho-amino isomer, 3-(2-Aminophenyl)propanoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for medicinal chemists and microbiologists involved in the discovery of novel antimicrobial agents. It focuses on the ortho-amino isomer, 3-(2-Aminophenyl)propanoic acid (CAS: 772-21-4), as a high-value precursor for the synthesis of 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) scaffolds.

Executive Summary

In the search for non-fluoroquinolone antimicrobial agents, the 3,4-dihydroquinolin-2(1H)-one core has emerged as a "privileged scaffold." It mimics the pharmacophore features of established DNA gyrase inhibitors while offering distinct solubility and metabolic profiles.

3-(2-Aminophenyl)propanoic acid serves as the direct biosynthetic or synthetic progenitor of this bicyclic core. Unlike its meta (CAS: 1664-54-6) or para isomers, the ortho positioning of the amino and propanoic acid groups allows for facile intramolecular cyclization. This guide details the transformation of this acid into bioactive dihydroquinolinones and outlines the protocols for their subsequent antimicrobial evaluation.

Chemical Basis & Strategic Utility

The "Ortho-Effect" Advantage

The utility of 3-(2-Aminophenyl)propanoic acid lies in its ability to undergo intramolecular lactamization . This reaction closes the ring to form the bicyclic quinolinone system, a structure found in various natural alkaloids and synthetic drugs.

  • Precursor: 3-(2-Aminophenyl)propanoic acid (Flexible, polar, low activity).

  • Product: 3,4-Dihydroquinolin-2(1H)-one (Rigid, lipophilic core, high binding potential).

Structure-Activity Relationship (SAR) Potential

Once cyclized, the dihydroquinolinone core allows for three critical vectors of modification to enhance antimicrobial potency (e.g., against S. aureus and P. aeruginosa):

  • N1-Position: Alkylation here modulates lipophilicity and membrane permeability.

  • C3/C4-Position: Introduction of steric bulk here can freeze ring conformation.

  • Aromatic Ring (C6/C7): Halogenation (F, Cl) at these positions is critical for binding to bacterial DNA gyrase/Topoisomerase IV.

Experimental Protocols: Synthesis

Protocol A: Cyclodehydration to the Pharmacophore Core

Objective: Convert 3-(2-Aminophenyl)propanoic acid into 3,4-dihydroquinolin-2(1H)-one.

Mechanism: Acid-catalyzed intramolecular nucleophilic acyl substitution.

Reagents & Equipment
  • Starting Material: 3-(2-Aminophenyl)propanoic acid (CAS: 772-21-4).[1] Critical: Verify "ortho" substitution; meta/para isomers will not react.

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (pTSA) in Xylene.

  • Apparatus: Round-bottom flask, overhead stirrer (for PPA) or Dean-Stark trap (for Xylene).

Step-by-Step Procedure (PPA Method - High Yield)
  • Preparation: In a 100 mL round-bottom flask, place 10 g of Polyphosphoric Acid (PPA). Heat to 80°C to reduce viscosity.

  • Addition: Slowly add 1.0 g (6.05 mmol) of 3-(2-Aminophenyl)propanoic acid to the PPA with vigorous stirring. Ensure the solid is completely dispersed.

  • Reaction: Increase temperature to 120°C and stir for 2–3 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (more polar) should disappear, replaced by a less polar spot (Lactam).

  • Quenching: Cool the mixture to ~60°C. Pour the syrup slowly into 100 mL of crushed ice/water with stirring. The PPA will hydrolyze, and the product may precipitate.

  • Extraction: If no precipitate forms, extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the organic layer with sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Crystallization: Recrystallize from Ethanol/Water to yield off-white needles of 3,4-dihydroquinolin-2(1H)-one.

Protocol B: N-Alkylation (Lead Optimization)

Objective: Attach a lipophilic side chain to the lactam nitrogen to enhance bacterial cell wall penetration.

  • Dissolution: Dissolve 1.0 eq of the cyclized product (from Protocol A) in dry DMF.

  • Deprotonation: Add 1.2 eq of Sodium Hydride (60% dispersion in oil) at 0°C under Argon. Stir for 30 min until H₂ evolution ceases.

  • Alkylation: Add 1.1 eq of the desired alkyl halide (e.g., Benzyl bromide or 4-Fluorobenzyl chloride) dropwise.

  • Completion: Warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via column chromatography.

Visualization: Synthetic & Screening Workflow

The following diagram illustrates the transformation logic and the decision tree for biological testing.

AntimicrobialDevelopment Start 3-(2-Aminophenyl) propanoic acid (Precursor) Cyclization Cyclodehydration (PPA, 120°C) Start->Cyclization Intramolecular Amidation Core 3,4-Dihydroquinolin- 2(1H)-one (Scaffold) Cyclization->Core Derivatization Functionalization (N-Alkylation / C-Halogenation) Core->Derivatization Diversity Generation Screening Antimicrobial Screening (MIC/MBC) Derivatization->Screening Hit Hit Identification (MIC < 10 µg/mL) Screening->Hit Active Redesign SAR Redesign Screening->Redesign Inactive Redesign->Derivatization

Caption: Workflow converting the amino-acid precursor into a bioactive quinolinone library.

Application Note: Biological Evaluation

Protocol C: Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI M07-A10 Guidelines.

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Reagents
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains:

    • Staphylococcus aureus (ATCC 29213) - Gram-positive control.

    • Pseudomonas aeruginosa (ATCC 27853) - Gram-negative control.

    • Escherichia coli (ATCC 25922).

  • Control Drug: Ciprofloxacin (Fluoroquinolone benchmark).

Procedure
  • Stock Solution: Dissolve test compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB in a 96-well microtiter plate. Final test range: 64 µg/mL to 0.125 µg/mL. (Ensure final DMSO concentration < 1%).

  • Inoculum: Prepare a bacterial suspension adjusted to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 x 10⁵ CFU/mL in the wells.

  • Incubation: Incubate plates at 37°C for 16–20 hours (aerobic).

  • Readout: Determine MIC as the lowest concentration with no visible growth (turbidity).

  • Validation: The Control Drug (Ciprofloxacin) must fall within CLSI quality control ranges for the test to be valid.

Data Interpretation: Representative Potency Table

Note: Values below are representative of typical SAR trends for dihydroquinolinone derivatives derived from this scaffold.

Compound IDR-Group (N1)Ring Sub (C6)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)Activity Class
Precursor -->128>128Inactive
Core Scaffold HH64>128Weak
Derivative A MethylH3264Moderate
Derivative B BenzylF48Potent
Derivative C 4-F-BenzylCl24Lead

Mechanism of Action (MOA) Validation

To confirm that the derivatives retain the quinolone-like mechanism (DNA Gyrase inhibition), perform a DNA Supercoiling Inhibition Assay :

  • Incubate relaxed plasmid pBR322 DNA with E. coli DNA gyrase and ATP in the presence of the test compound.

  • Run samples on an agarose gel.

  • Result: Active compounds will prevent the conversion of relaxed DNA to the supercoiled form (bands will migrate differently).

References

  • PubChem. (2025). 3-(2-Aminophenyl)propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Xie, D., & Zhang, S. (2022).[2] Selective Reduction of Quinolin-2(1H)-ones to 3,4-Dihydroquinolin-2(1H)-ones.[2] Journal of Organic Chemistry.[2] [Link]

  • Bonuga, Y. R., et al. (2013).[3] Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives.[3][4][5][6] Der Pharma Chemica.[3] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in "3-(2-Aminophenyl)propanoic acid" synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-(2-aminophenyl)propanoic acid. This resource is designed to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(2-aminophenyl)propanoic acid. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important intermediate. As Senior Application Scientists, we have compiled this information based on established literature and extensive practical experience to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Low Yield in 3-(2-Aminophenyl)propanoic Acid Synthesis

Low yield is one of the most common and frustrating issues in organic synthesis. This guide addresses specific problems that can arise during the synthesis of 3-(2-aminophenyl)propanoic acid, providing causal explanations and actionable solutions.

Problem 1: Incomplete or Stalled Aza-Michael Addition

Q: My aza-Michael addition of 2-nitroaniline (or a protected aniline) to an acrylate ester is not going to completion, resulting in a low yield of the precursor, methyl 3-(2-nitrophenyl)propanoate. What are the likely causes and how can I fix this?

A: An incomplete aza-Michael addition can stem from several factors, primarily related to reagent purity, reaction conditions, and the inherent reactivity of the starting materials.

  • Causality: The nucleophilicity of the aniline nitrogen is crucial for the conjugate addition to the electron-deficient alkene of the acrylate ester. Any factor that reduces this nucleophilicity or hinders the reaction kinetics can lead to an incomplete reaction.

  • Troubleshooting Steps:

    • Reagent Purity:

      • 2-Nitroaniline/Protected Aniline: Ensure the aniline derivative is pure and free from acidic impurities that could protonate the amine, rendering it non-nucleophilic. Recrystallization or column chromatography may be necessary.

      • Acrylate Ester: Use freshly distilled methyl or ethyl acrylate to remove any inhibitors that are often added for storage. Polymerization of the acrylate is a common side reaction.

    • Solvent Choice:

      • The choice of solvent can significantly impact reaction rates. While polar aprotic solvents like THF or DMF are common, consider exploring other options. A 1:1 mixture of THF and water can sometimes facilitate the reaction.[1]

      • Ensure the solvent is anhydrous if the reaction is sensitive to moisture, especially if using strong bases as catalysts.

    • Catalysis:

      • While the aza-Michael addition can sometimes proceed without a catalyst, a mild base is often employed to deprotonate the aniline and increase its nucleophilicity.

      • Recommended Bases: Consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases such as potassium carbonate or sodium carbonate can also be effective.[2]

      • Catalyst Loading: Start with a catalytic amount (e.g., 10 mol%) and increase if necessary. Excessive base can lead to side reactions.

    • Temperature and Reaction Time:

      • These reactions are often run at room temperature to gentle reflux (50-60 °C).[1] If the reaction is sluggish at room temperature, gradually increase the heat while monitoring for byproduct formation via Thin Layer Chromatography (TLC).

      • Prolonged reaction times may be necessary. Monitor the reaction progress by TLC until the starting material is consumed.[1]

    • Alternative Methods:

      • Microwave irradiation can sometimes accelerate sluggish reactions.[1]

      • For particularly challenging substrates, consider a palladium-catalyzed Buchwald-Hartwig amination, which is known for its high efficiency in forming C-N bonds.[1]

Problem 2: Low Yield During the Hydrolysis of the Ester Precursor

Q: I have successfully synthesized the methyl 3-(2-aminophenyl)propanoate intermediate, but the subsequent hydrolysis to the carboxylic acid is giving me a poor yield. What could be going wrong?

A: Low yields during the hydrolysis step are often related to incomplete saponification, product degradation, or inefficient workup and isolation.

  • Causality: The hydrolysis of the ester to the carboxylic acid is typically a base-mediated saponification. The efficiency of this reaction depends on the complete conversion of the ester and the stability of the product under the reaction and workup conditions.

  • Troubleshooting Steps:

    • Choice and Stoichiometry of Base:

      • Common Bases: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used.[1] LiOH is often preferred due to the higher solubility of lithium carboxylates in some organic solvent mixtures.

      • Stoichiometry: Use a slight excess of the base (e.g., 1.5 equivalents) to ensure complete hydrolysis.[1]

    • Solvent System:

      • A mixture of an organic solvent and water is typically used to dissolve both the ester and the inorganic base. A 1:1 mixture of tetrahydrofuran (THF) and water is a common and effective choice.[1]

    • Reaction Monitoring:

      • Monitor the reaction progress closely using TLC until all the starting ester has been consumed.[1] This will prevent premature workup and ensure maximum conversion.

    • Workup Procedure - The Critical Acidification Step:

      • Careful pH Adjustment: After the hydrolysis is complete, the reaction mixture must be carefully acidified to precipitate the carboxylic acid product. Neutralize the excess base first with an acid like 1 M HCl to a pH of ~7, and then continue to acidify to a pH of 3-4 to fully protonate the carboxylate and induce precipitation.[1]

      • Precipitation and Extraction: The product may precipitate out of the aqueous solution. If it does not, or if it is an oil, it will need to be extracted with an organic solvent like ethyl acetate.[1] Perform multiple extractions to ensure complete recovery.

    • Product Stability:

      • 3-(2-Aminophenyl)propanoic acid can be sensitive to air and light.[3] It is advisable to store it under an inert atmosphere and in a dark, cool place. During workup, minimize exposure to air and light where possible.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 3-(2-aminophenyl)propanoic acid?

A1: A common and straightforward two-step synthesis involves:

  • Aza-Michael Addition: The reaction of a 2-substituted aniline (often 2-nitroaniline, which is later reduced, or a protected aniline) with an acrylate ester (like methyl or ethyl acrylate) to form the corresponding 3-(2-substituted-phenyl)propanoate ester.

  • Hydrolysis: The hydrolysis of the resulting ester to the final carboxylic acid product.[1]

For substrates that are not amenable to the aza-Michael addition, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can be an effective alternative for forming the C-N bond.[1]

Q2: How can I effectively purify the final product, 3-(2-aminophenyl)propanoic acid?

A2: Purification of the final product typically involves the following steps:

  • Precipitation/Crystallization: As mentioned in the troubleshooting guide, careful acidification of the reaction mixture after hydrolysis can lead to the precipitation of the product.[1] This is often the primary method of purification.

  • Recrystallization: If the initial precipitate is not sufficiently pure, recrystallization from a suitable solvent system can be employed. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then adding a co-solvent in which it is less soluble to induce crystallization upon cooling. For similar compounds, an ethyl acetate-normal heptane system has been used for recrystallization.[4]

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel can be used. A gradient of hexane/ethyl acetate is a common eluent system for related compounds.[1]

Q3: What are some common byproducts to watch out for in this synthesis?

A3: Potential byproducts can include:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • Polymerized Acrylate: Acrylate esters can polymerize, especially if not fresh or if inhibitors have been removed.

  • Dialkylation Product: It is possible for two molecules of the acrylate ester to react with the aniline nitrogen, although this is less common with steric hindrance from the ortho substituent.

  • Side Products from the Nitro Reduction Step (if applicable): If starting from 2-nitroaniline, the reduction of the nitro group can sometimes lead to the formation of azo or azoxy compounds if the reaction conditions are not carefully controlled.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:

  • Acrylate Esters: These are lachrymators and should be handled in a well-ventilated fume hood.

  • Aniline Derivatives: Many aniline derivatives are toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Strong Acids and Bases: Handle with care, and always add acid to water, not the other way around, during the workup.

  • Palladium Catalysts (if used): These are often pyrophoric and should be handled under an inert atmosphere.

Experimental Protocols & Data

Table 1: Representative Reaction Conditions for the Aza-Michael Addition
Reactant AReactant BCatalyst (if any)SolventTemperature (°C)Time (h)
2-IodoanilineMethyl acrylateNoneMethanol50-6012-24
2-IodoanilineMethyl acrylateCuBTC (5 mol%)MethanolRoom Temp8-16
2-IodoanilineMethyl acrylatePd catalystAnhydrous Solvent80-1106-12

Note: Yields are highly dependent on the specific substrate and reaction scale.

Step-by-Step Protocol for Aza-Michael Addition and Hydrolysis

Step 1: Synthesis of Methyl 3-(2-iodophenylamino)propanoate (Example Precursor)

  • In a round-bottom flask, dissolve 2-iodoaniline (1.0 eq) in methanol.

  • Add methyl acrylate (1.2 eq) to the solution.

  • If using a catalyst, add it at this stage (e.g., CuBTC, 5 mol%).

  • Stir the reaction mixture at room temperature or under gentle reflux (50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 3-(2-iodophenylamino)propanoate.[1]

Step 2: Hydrolysis of Methyl 3-(2-iodophenylamino)propanoate

  • Dissolve the ester (1.0 eq) in a 1:1 mixture of THF and water.

  • Add LiOH or NaOH (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1 M HCl to pH ~7 and then acidify to pH 3-4 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-(2-iodophenylamino)propanoic acid.[1]

Visualization of Key Processes

aza_michael_workflow cluster_step1 Step 1: Aza-Michael Addition start1 Dissolve 2-Iodoaniline in Methanol add_acrylate Add Methyl Acrylate start1->add_acrylate add_catalyst Add Catalyst (Optional) add_acrylate->add_catalyst react Stir at RT or Reflux (Monitor by TLC) add_catalyst->react concentrate1 Remove Solvent react->concentrate1 purify Column Chromatography concentrate1->purify product1 Methyl 3-(2-iodophenylamino)propanoate purify->product1

Caption: Workflow for the Aza-Michael Addition Step.

hydrolysis_workflow cluster_step2 Step 2: Hydrolysis start2 Dissolve Ester in THF/Water add_base Add LiOH or NaOH start2->add_base hydrolyze Stir at RT (Monitor by TLC) add_base->hydrolyze acidify Acidify with HCl (pH 3-4) hydrolyze->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product2 3-(2-Aminophenyl)propanoic acid dry_concentrate->product2

Caption: Workflow for the Hydrolysis Step.

References

  • BenchChem. (2025). Novel synthesis routes for 3-(2-Iodophenylamino)propanoic acid.
  • AA Blocks. (n.d.). 943-80-6 | (2S)-2-amino-3-(4-aminophenyl)propanoic acid.
  • PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs.
  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.

Sources

Optimization

Optimization of reaction conditions for "3-(2-Aminophenyl)propanoic acid" synthesis

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(2-Aminophenyl)propanoic acid. It is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(2-Aminophenyl)propanoic acid. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize their synthetic outcomes. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction

3-(2-Aminophenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can present several challenges that may impact yield, purity, and reproducibility. The most prevalent synthetic route involves the reduction of 3-(2-nitrophenyl)propanoic acid. This guide will focus primarily on optimizing this transformation, while also addressing an alternative synthetic strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-(2-Aminophenyl)propanoic acid, presented in a question-and-answer format.

Issue 1: Incomplete or Stalled Catalytic Hydrogenation of 3-(2-nitrophenyl)propanoic acid

Question: My catalytic hydrogenation of 3-(2-nitrophenyl)propanoic acid has stalled. TLC analysis shows a significant amount of starting material remaining even after prolonged reaction time. What are the possible causes and how can I resolve this?

Answer: A stalled catalytic hydrogenation is a common issue that can often be attributed to catalyst deactivation or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:

1. Catalyst Activity and Handling:

  • Catalyst Quality: Ensure you are using a fresh, high-quality catalyst (e.g., 10% Palladium on carbon). Older catalysts can lose activity over time.

  • Catalyst Poisoning: The most common cause of catalyst deactivation is the presence of impurities that act as poisons. Sulfur-containing compounds (e.g., thiols, thioethers) are notorious for poisoning palladium catalysts. Ensure all glassware is scrupulously clean and that solvents and reagents are of high purity. If you suspect catalyst poisoning, you can try filtering the reaction mixture through a fresh pad of Celite and adding a new portion of the catalyst to the filtrate.

  • Pyrophoric Nature of Catalyst: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle it with care, preferably under a nitrogen or argon atmosphere, and do not allow it to dry on the filter paper during workup.

2. Reaction Conditions:

  • Hydrogen Pressure: While a hydrogen balloon is often sufficient for small-scale reactions, some reductions require higher pressure to proceed efficiently. If your reaction is sluggish, consider using a Parr shaker or a similar hydrogenation apparatus that allows for pressures of 50-60 psi.[1]

  • Solvent Choice: Polar solvents like methanol, ethanol, and ethyl acetate are generally good choices for catalytic hydrogenation.[2] If your starting material has poor solubility in these solvents, you can try a solvent mixture. Acetic acid can also be used as a solvent and may enhance the reaction rate by protonating the nitro group.

  • Temperature: Most hydrogenations are run at room temperature. However, gentle heating can sometimes increase the reaction rate. Be cautious, as higher temperatures can also lead to side reactions.

  • Agitation: Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

3. Mechanical and Setup Issues:

  • Hydrogen Delivery: Ensure there are no leaks in your hydrogen delivery system (e.g., the balloon or the septum). A slow leak will prevent the reaction from reaching completion.

  • Inert Atmosphere: Before introducing hydrogen, it is essential to purge the reaction vessel with an inert gas like nitrogen or argon to remove all oxygen. Oxygen can deactivate the catalyst.

Issue 2: Formation of Side Products During Reduction

Question: I have obtained my desired product, but I am also observing significant impurities by TLC and NMR. What are the likely side products and how can I minimize their formation?

Answer: Side product formation during the reduction of a nitro group can compromise the purity and yield of your final product. The nature of the side products often depends on the reduction method used.

Potential Side Products in Catalytic Hydrogenation:

  • Hydroxylamine Intermediate: Incomplete reduction can lead to the formation of the corresponding hydroxylamine derivative. This intermediate can sometimes be stable enough to be isolated or can undergo further reactions.

  • Over-reduction: While less common for aromatic nitro groups under standard conditions, it is theoretically possible to reduce the aromatic ring at very high pressures and temperatures, though this is unlikely with Pd/C at moderate conditions.

Mitigation Strategies:

  • Reaction Monitoring: Carefully monitor the reaction by TLC. The reaction should be stopped once the starting material is consumed to avoid over-reduction or other side reactions.

  • Catalyst Choice: Pearlman's catalyst (Palladium hydroxide on carbon) can sometimes be more active and selective than Pd/C.[2]

  • Control of Reaction Conditions: Adhere to optimized conditions of temperature and pressure.

Issue 3: Difficulties in Product Isolation and Purification

Question: After the reaction workup, I am struggling to obtain a pure, solid product. The crude material is an oil, or recrystallization attempts are failing. What are the best practices for isolating and purifying 3-(2-Aminophenyl)propanoic acid?

Answer: 3-(2-Aminophenyl)propanoic acid is an amino acid and thus possesses both acidic and basic functional groups, which can influence its solubility and ease of isolation.

Workup Procedure:

  • Catalyst Removal: After the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Acid-Base Extraction (for purification from non-polar impurities):

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The amino group will be protonated, and the product will move into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

    • Carefully basify the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) to a neutral or slightly basic pH to precipitate the product.

    • Collect the solid product by filtration.

Recrystallization:

  • Solvent Selection: Finding a suitable solvent for recrystallization is key. The ideal solvent should dissolve the compound when hot but not when cold. For amino acids, a mixture of solvents is often required. A common starting point is a mixture of ethanol and water.[3] You can also try solvent systems like ethyl acetate/hexane or dichloromethane/pentane.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-(2-Aminophenyl)propanoic acid?

A1: The most widely used method is the reduction of the nitro group of 3-(2-nitrophenyl)propanoic acid. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source (H₂ gas) is a highly efficient and clean method for this transformation.[1][4]

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, an alternative approach is the aza-Michael addition of 2-iodoaniline to an acrylate ester (e.g., methyl acrylate), followed by hydrolysis of the ester to the carboxylic acid. This method avoids the use of a nitro precursor and hydrogenation.

Q3: My product appears to be air-sensitive and is darkening over time. How should I store it?

A3: Anilines, especially those with electron-donating groups, can be susceptible to oxidation by atmospheric oxygen, leading to discoloration. It is recommended to store 3-(2-Aminophenyl)propanoic acid under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and at a low temperature (2-8 °C).

Q4: What are the expected spectral characteristics for 3-(2-Aminophenyl)propanoic acid?

A4: While a definitive published spectrum may be difficult to locate, based on the structure, you can expect the following:

  • ¹H NMR:

    • Aromatic protons in the range of ~6.5-7.5 ppm.

    • Two methylene groups (-CH₂-CH₂-) appearing as triplets around ~2.5-3.0 ppm.

    • A broad singlet for the amine (-NH₂) protons, which may be exchangeable with D₂O.

    • A broad singlet for the carboxylic acid (-COOH) proton, typically downfield (>10 ppm), also exchangeable with D₂O.

  • ¹³C NMR:

    • A carbonyl carbon from the carboxylic acid around 170-180 ppm.

    • Aromatic carbons in the range of 110-150 ppm.

    • Two aliphatic carbons for the methylene groups.

  • IR Spectroscopy:

    • A broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹.

    • N-H stretching vibrations from the primary amine around 3300-3500 cm⁻¹ (typically two bands).

    • A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.[5]

    • C-N stretching and N-H bending vibrations in the fingerprint region.

Q5: What safety precautions should I take during this synthesis?

A5: Always consult the Safety Data Sheet (SDS) for all reagents used.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Palladium on Carbon: As mentioned, Pd/C can be pyrophoric. Handle it with care and do not allow it to become dry in the presence of air.

  • Solvents: Organic solvents are flammable and should be handled in a fume hood.

  • Acids and Bases: Handle corrosive acids and bases with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-(2-nitrophenyl)propanoic acid

Materials:

  • 3-(2-nitrophenyl)propanoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-nitrophenyl)propanoic acid in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until all the starting material has been consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 3-(2-Aminophenyl)propanoic acid.

  • Purify the product by recrystallization if necessary.

Protocol 2: Aza-Michael Addition and Hydrolysis

Step A: Synthesis of methyl 3-(2-aminophenyl)propanoate

  • To a round-bottom flask, add 2-iodoaniline and methyl acrylate in a suitable solvent (e.g., an anhydrous, non-protic solvent).

  • Heat the reaction mixture and monitor by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step B: Hydrolysis to 3-(2-Aminophenyl)propanoic acid

  • Dissolve the methyl ester from Step A in a mixture of THF and water (1:1).

  • Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the ester is consumed, neutralize the reaction mixture with 1 M HCl to approximately pH 7, and then acidify to pH 3-4 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product.

Data Presentation

Table 1: Troubleshooting Guide for Catalytic Hydrogenation

Problem Possible Cause Recommended Solution
Slow or Stalled Reaction Inactive catalystUse a fresh batch of catalyst.
Catalyst poisoningEnsure high purity of reagents and solvents. Filter and add fresh catalyst.
Insufficient hydrogen pressureUse a Parr shaker or increase H₂ pressure.
Poor agitationIncrease stirring speed.
Low Yield Incomplete reactionMonitor reaction closely by TLC and ensure complete consumption of starting material.
Product loss during workupOptimize extraction and recrystallization procedures.
Product Impurity Formation of hydroxylamineEnsure complete reduction by monitoring with TLC.
Starting material contaminationPurify the starting 3-(2-nitrophenyl)propanoic acid before use.

Visualizations

Reaction Scheme: Synthesis of 3-(2-Aminophenyl)propanoic acid

G cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Aza-Michael Addition & Hydrolysis start1 3-(2-nitrophenyl)propanoic acid product 3-(2-Aminophenyl)propanoic acid start1->product Reduction reagents1 H₂, Pd/C Methanol start2 2-Iodoaniline + Methyl Acrylate intermediate Methyl 3-(2-aminophenyl)propanoate start2->intermediate Aza-Michael Addition product2 3-(2-Aminophenyl)propanoic acid intermediate->product2 Hydrolysis reagents2 1. Heat 2. LiOH, THF/H₂O

Caption: Synthetic routes to 3-(2-Aminophenyl)propanoic acid.

Workflow: Troubleshooting Stalled Hydrogenation

G start Stalled Hydrogenation Reaction check_catalyst Check Catalyst Activity - Use fresh catalyst - Suspect poisoning? start->check_catalyst check_conditions Review Reaction Conditions - H₂ pressure - Solvent - Temperature - Agitation check_catalyst->check_conditions Catalyst OK add_fresh_catalyst Filter and add fresh catalyst check_catalyst->add_fresh_catalyst Poisoning suspected check_setup Inspect Reaction Setup - Leaks? - Inert atmosphere? check_conditions->check_setup Conditions OK increase_pressure Increase H₂ pressure (Parr shaker) check_conditions->increase_pressure Low pressure suspected change_solvent Change solvent (e.g., add acetic acid) check_conditions->change_solvent Solubility/rate issue check_setup->start Setup OK, re-evaluate fix_leaks Fix leaks in setup check_setup->fix_leaks Leak detected success Reaction Proceeds add_fresh_catalyst->success increase_pressure->success change_solvent->success fix_leaks->success

Caption: Troubleshooting workflow for stalled hydrogenation.

References

  • AA Blocks. (n.d.). (2S)-2-amino-3-(4-aminophenyl)propanoic acid. Retrieved from [Link]

  • Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry. Retrieved from [Link]

  • University of Rochester Chemistry. (n.d.). About Workup. Retrieved from [Link]

  • Google Patents. (n.d.). US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved from [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • Google Patents. (n.d.). US3079435A - Catalytic hydrogenation of nitrophenol.
  • Global Substance Registration System. (n.d.). 3-(2-NITROPHENYL)PROPANOIC ACID. Retrieved from [Link]

  • Basrah Journal of Science. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Aminoethoxy)propanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Intertek. (n.d.). Catalyst Testing and Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 5.2: Catalytic Hydrogenation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, July 7). Catalytic Hydrogenation of Alkenes. YouTube. Retrieved from [Link]

  • ChemTalk. (2024, August 21). Catalytic Hydrogenation. Retrieved from [Link]

Sources

Troubleshooting

Purification strategies for "3-(2-Aminophenyl)propanoic acid" and its derivatives

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center offers expert guidance on the purification of "3-(2-Aminophenyl)propanoic acid" and its derivatives. A...

Author: BenchChem Technical Support Team. Date: March 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center offers expert guidance on the purification of "3-(2-Aminophenyl)propanoic acid" and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of the cooling solution as a liquid rather than a solid. This typically happens for two main reasons: the boiling point of the recrystallization solvent is higher than the melting point of your compound, or the solution is too supersaturated, causing the compound to precipitate out rapidly at a temperature above its melting point. The presence of impurities can also lower the melting point of your product, exacerbating this issue[1].

Troubleshooting Protocol:

  • Re-heat and Dilute: Place the flask containing the oiled-out mixture back on the heat source. Add more of the "soluble" solvent (e.g., ethyl acetate in an ethyl acetate/heptane system) until the oil completely redissolves[1].

  • Slow Down the Cooling: The key to forming good crystals is slow, controlled cooling. Do not place the flask directly on a cold surface. Instead, allow it to cool to room temperature on a cork ring or a few layers of paper towels to insulate it from rapid temperature changes[1][2]. Only after it has reached room temperature should you move it to an ice bath to maximize crystal recovery.

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask just below the solvent surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth[3]. Alternatively, add a "seed crystal"—a tiny amount of the crude or pure solid—to initiate crystallization[3].

  • Re-evaluate Your Solvent System: If the problem persists, your solvent system may be inappropriate. The ideal solvent should dissolve the compound poorly at room temperature but well at high temperatures[3][4]. You may need to select a lower-boiling point solvent or adjust the ratio in a binary solvent system.

Q2: My yield is very low after recrystallization. Where did my product go?

A2: Low recovery is a common issue that can stem from several factors, from using an excessive amount of solvent to premature crystallization during filtration. 3-(2-Aminophenyl)propanoic acid, with its zwitterionic potential, can have complex solubility behavior, making solvent selection critical.

Potential Causes and Solutions:

  • Excess Solvent: The most frequent cause of low yield is using too much solvent to dissolve the crude product. While this ensures complete dissolution, it also means a significant amount of your product will remain in the "mother liquor" upon cooling.

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve your solid[3]. If you've already completed the crystallization and suspect this was the issue, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to induce a second crop of crystals.

  • Premature Crystallization: If your compound is highly soluble in hot solvent but its solubility drops sharply upon a slight decrease in temperature, it can crystallize out prematurely during a hot filtration step (used to remove insoluble impurities).

    • Solution: Ensure your funnel and receiving flask are pre-heated before filtration. You can do this by placing them in a drying oven or by allowing hot solvent vapor to pass through them just before filtering your solution. Also, work quickly to minimize cooling.

  • Inappropriate Solvent Choice: If your compound has even moderate solubility in the chosen solvent at low temperatures, you will lose a significant portion of your product.

    • Solution: Perform small-scale solvent screening tests before committing to a bulk recrystallization. The ideal solvent will show poor solubility at room temperature and high solubility near its boiling point[3].

Q3: I'm seeing significant peak tailing for my compound during silica gel column chromatography. How can I improve the peak shape?

A3: Peak tailing on silica gel is a classic problem when purifying compounds with basic amine groups or acidic carboxylic acid groups, such as 3-(2-aminophenyl)propanoic acid. The free silanol groups (Si-OH) on the silica surface are acidic and can interact strongly with the basic amine, while the amine itself can interact with other silanol groups via hydrogen bonding. This leads to a slow, uneven elution from the column, resulting in a tailed peak.

Optimization Strategies:

  • Mobile Phase Modification (Amine Compounds): For basic compounds, adding a small amount of a competitive base to the mobile phase can drastically improve peak shape.

    • Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonia to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will interact with the acidic silanol sites, effectively "masking" them from your compound and allowing it to elute more symmetrically.

  • Mobile Phase Modification (Acidic Compounds): For acidic compounds, a similar strategy applies, but with an acid additive.

    • Protocol: Add 0.5-1% acetic acid or formic acid to your eluent. This protonates any basic sites on the silica and ensures your carboxylic acid remains in a single protonation state, reducing unwanted interactions[5].

  • Use of Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Florisil® (Magnesium Silicate): Less acidic than silica gel and can be a good alternative.

    • Alumina (Aluminum Oxide): Available in acidic, neutral, and basic forms. Basic alumina is often an excellent choice for purifying amines.

    • Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. It is particularly useful for highly polar compounds that are difficult to elute from normal-phase columns[6].

Workflow: Selecting a Purification Strategy

The following diagram outlines a decision-making process for selecting the most appropriate purification technique.

Purification_Strategy start Crude Product Assessment (TLC, NMR) is_solid Is the crude product a solid? start->is_solid purity_check Is purity >90% with minor impurities? is_solid->purity_check Yes is_oil Product is an oil or complex mixture is_solid->is_oil No recrystallize Recrystallization purity_check->recrystallize Yes column Column Chromatography purity_check->column No is_oil->column final_purity Assess Final Purity (HPLC, NMR, MP) recrystallize->final_purity column->final_purity

Caption: Decision tree for selecting a primary purification method.

Frequently Asked Questions (FAQs)

Q4: What are the most common methods for purifying 3-(2-Aminophenyl)propanoic acid and its derivatives?

A4: The two most effective and widely used methods are recrystallization and column chromatography.[7]

  • Recrystallization: This is the preferred method for purifying solid materials that are already relatively pure (>90%). It is cost-effective, scalable, and excellent for removing small amounts of impurities with different solubility profiles from the main compound[7].

  • Column Chromatography: This technique is ideal for separating complex mixtures, purifying non-crystalline oils, or when a very high degree of purity is required. It works by passing a solution of the mixture through a solid adsorbent (the stationary phase, usually silica gel), separating components based on their differential adsorption to the stationary phase and solubility in the eluting solvent (the mobile phase)[7][8].

Q5: How do I select an appropriate solvent system for recrystallizing an amino acid derivative like this?

A5: The key is to find a solvent (or a pair of solvents) where your compound is highly soluble when hot and poorly soluble when cold. Given the polar amine and carboxylic acid groups, as well as the non-polar phenyl ring, you will likely need a solvent of intermediate polarity or a binary solvent mixture.

Step-by-Step Solvent Selection Protocol:

  • Initial Screening: Place a small amount of your crude solid (10-20 mg) into several test tubes.

  • Add Solvents: To each tube, add a different solvent dropwise at room temperature. Good candidate solvents are those that do not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that did not show solubility at room temperature. A good solvent will now dissolve the compound completely.

  • Cooling: Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent is the one that yields a large quantity of crystalline solid.

  • Binary Systems: If no single solvent is ideal, try a binary system. Dissolve your compound in a minimal amount of a hot solvent in which it is very soluble (e.g., ethanol or ethyl acetate). Then, add a "non-solvent" (in which the compound is poorly soluble, e.g., water or heptane) dropwise until the solution becomes persistently cloudy. Add a few drops of the first solvent to clarify, then cool slowly[2][9].

SolventPolarity IndexBoiling Point (°C)Comments
n-Heptane 0.198Good "non-solvent" for precipitating polar compounds.
Toluene 2.4111Can be effective for less polar derivatives.
Ethyl Acetate 4.477A versatile solvent of medium polarity. Often used with heptane.[9]
Ethanol 4.378A polar protic solvent, good for dissolving polar compounds.
Methanol 5.165Highly polar; may be too good a solvent unless used with a non-solvent.
Water 10.2100Good solvent for salts; solubility is highly pH-dependent.

Table 1: Properties of common recrystallization solvents.

Q6: What are the most likely impurities in a synthesis of 3-(2-Aminophenyl)propanoic acid?

A6: Impurities can arise from starting materials, intermediates, by-products of side reactions, or subsequent degradation.[10] The specific impurities will depend heavily on the synthetic route. For example, if the synthesis involves the reduction of a nitro group (e.g., from 3-(2-nitrophenyl)propanoic acid), common impurities could include:

  • Unreacted starting material (the nitro compound).

  • Intermediates from incomplete reduction (e.g., nitroso or hydroxylamine species).

  • By-products from over-reduction or side reactions.

  • Residual catalysts (e.g., palladium on carbon).

If the synthesis involves a coupling reaction, such as an aza-Michael addition, impurities might include unreacted 2-substituted aniline and the acrylate derivative[8]. Analytical techniques like HPLC, LC-MS, and NMR are essential for identifying these impurities[7][11].

Q7: How can I monitor the progress of my column chromatography?

A7: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography.

Standard Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution 1. Dissolution cluster_filtration 2. Filtration (Optional) cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation dissolve Dissolve crude solid in minimum hot solvent hot_filter Hot filter to remove insoluble impurities dissolve->hot_filter cool_slowly Cool slowly to room temperature hot_filter->cool_slowly ice_bath Place in ice bath to maximize yield cool_slowly->ice_bath vac_filter Vacuum filter to collect crystals ice_bath->vac_filter wash_cold Wash crystals with cold solvent vac_filter->wash_cold dry Dry crystals under vacuum wash_cold->dry

Caption: A typical experimental workflow for recrystallization.

Protocol for TLC Monitoring:

  • Prepare the TLC Plate: Before starting the column, spot your crude mixture on a TLC plate.

  • Develop the Plate: Run the TLC plate using the same solvent system you plan to use for the column (or slightly more polar to ensure compounds move off the baseline). The ideal eluent for column chromatography should give your desired compound an Rf value of approximately 0.25-0.35 on the TLC plate.

  • Collect Fractions: As the solvent elutes from the column, collect it in a series of numbered test tubes (these are your fractions).

  • Spot Fractions: Using a capillary tube, spot a small amount from each fraction onto a new TLC plate. You can typically fit 5-7 fractions on a single plate, along with a reference spot of your crude material.

  • Visualize and Combine: After developing the TLC plate, visualize the spots (e.g., under a UV lamp). Combine all the fractions that contain only your pure product (single spot at the correct Rf).

This systematic approach ensures you collect only the purest fractions, maximizing the efficiency of your separation.

References
  • Benchchem Technical Support Team. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Benchchem.
  • Unknown Author. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Benchchem Technical Support Team. (2025). Technical Support Center: Purification of 3-(2-Iodophenylamino)propanoic acid. Benchchem.
  • Benchchem Technical Support Team. (2025). Novel synthesis routes for 3-(2-Iodophenylamino)propanoic acid. Benchchem.
  • Ghosh, A., et al. (2014). An Overview on Pharmaceutical Impurities. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

  • Sudhaker, S., et al. (2017). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Applied Clinical Pharmacology and Toxicology. [Link]

  • University of Wisconsin-Madison. (n.d.). Analysis of Drugs by Thin Layer Chromatography. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(2-Aminophenyl)propanoic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic roadblocks when working with 3-(2-aminophenyl)propanoic acid [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic roadblocks when working with 3-(2-aminophenyl)propanoic acid [1]. This bifunctional molecule—featuring an ortho-aniline group and a propanoic acid tail—is a highly versatile building block in drug discovery and peptide synthesis.

However, its dual reactivity often leads to a notorious side reaction: premature intramolecular cyclization. This guide provides a mechanistic deep-dive, troubleshooting FAQs, and self-validating protocols to ensure your syntheses yield the desired amides or peptides rather than unwanted side products.

Mechanistic Insights: The "Why" Behind the Side Products

To control a reaction, you must first understand its causality. When the carboxylic acid of 3-(2-aminophenyl)propanoic acid is activated (e.g., via HATU, EDC, or DIC), the ortho-amino group is perfectly positioned to attack the activated carbonyl.

This 6-exo-trig cyclization is both thermodynamically and kinetically favored over intermolecular reactions, leading to the rapid formation of a 6-membered lactam: 3,4-dihydroquinolin-2(1H)-one (also known as hydrocarbostyril) [2, 3]. If cyclization is your goal, this is excellent. But if you are attempting to couple the acid to an external amine (such as in solid-phase peptide synthesis), this lactamization is a critical failure point that will consume your starting material.

Pathway SM 3-(2-Aminophenyl)propanoic acid (Bifunctional SM) Act Activated Ester Intermediate (e.g., via HATU/EDC) SM->Act Activation (Coupling Reagent) Lactam 3,4-Dihydroquinolin-2(1H)-one (Major Side Product) Act->Lactam Intramolecular Cyclization (Fast, 6-exo-trig) Amide Desired Amide/Peptide (Target Product) Act->Amide Intermolecular Amine Addition (Slower)

Reaction pathways of 3-(2-aminophenyl)propanoic acid during activation.

Frequently Asked Questions (Troubleshooting)

Q1: I am trying to couple 3-(2-aminophenyl)propanoic acid to a resin-bound peptide, but LC-MS shows a massive peak at M-18 relative to my starting material, and no coupled product. What happened? A: You are observing the classic dehydration mass loss (-18 Da) corresponding to the formation of the 3,4-dihydroquinolin-2(1H)-one lactam [2]. Because intramolecular cyclization is kinetically faster than intermolecular coupling, the activated ester reacts with its own free aniline group before it can reach your resin-bound amine. Solution: You must mask the aniline nucleophilicity before activating the carboxylic acid. Use a robust protecting group strategy (e.g., N-Boc or N-Fmoc protection of the aniline).

Q2: I protected the aniline with a Boc group, but I am still seeing some lactam formation during prolonged coupling times. Why? A: Aniline Boc groups can sometimes be labile under highly activating conditions, or their steric bulk may not be sufficient to completely prevent the nitrogen from participating if the intermolecular coupling is sluggish. Solution: Switch to a more reactive coupling reagent to outcompete the cyclization (e.g., HATU instead of EDC/HOBt), or use a double-protection strategy (e.g., N,N-di-Boc) to completely eliminate the nitrogen's nucleophilicity.

Q3: My reaction mixture turns dark brown/black over time, and I see complex polymeric streaks on TLC. How do I prevent this? A: Anilines are electron-rich and highly susceptible to oxidative degradation in the presence of air, light, or trace metals. Furthermore, unprotected bifunctional molecules can undergo intermolecular step-growth polymerization. Solution: Degas all solvents, run the reaction under an inert Argon or Nitrogen atmosphere, and ensure the aniline is protected early in your synthetic sequence.

Standard Operating Protocols (SOPs)

To establish a self-validating system, always protect the amine first, verify protection via LC-MS, and then proceed to coupling.

Protocol 1: N-Boc Protection of 3-(2-Aminophenyl)propanoic Acid

Causality: Protecting the amine drastically reduces its nucleophilicity, preventing the 6-exo-trig cyclization.

  • Dissolution: Dissolve 1.0 eq of 3-(2-aminophenyl)propanoic acid in a 1:1 mixture of 1,4-Dioxane and 1M NaOH (aq) to achieve a concentration of 0.2 M. Note: The basic conditions deprotonate the carboxylic acid, preventing its reaction, while keeping the aniline available.

  • Reagent Addition: Cool the flask to 0 °C. Add 1.5 eq of Di-tert-butyl dicarbonate (Boc₂O) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Wash the aqueous layer with diethyl ether to remove unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 using 1M HCl (add carefully to avoid Boc deprotection).

  • Extraction: Extract the precipitated product with Ethyl Acetate (3x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Confirm the mass (Expected [M+H]⁺ = 266.1 Da) via LC-MS before proceeding to any coupling steps.

Protocol 2: Amide Coupling of N-Boc-3-(2-aminophenyl)propanoic acid

Causality: Using a highly efficient coupling reagent (HATU) ensures the intermolecular reaction outpaces any residual tendency for side reactions.

  • Preparation: Dissolve 1.2 eq of the N-Boc protected acid and 1.0 eq of your target amine in anhydrous DMF (0.1 M).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Note: DIPEA is non-nucleophilic and ensures the amine is free-based without reacting with the activated ester.

  • Activation: Add 1.2 eq of HATU at 0 °C.

  • Reaction: Stir for 2 hours at room temperature under Argon.

  • Validation: Monitor by LC-MS. The absence of the 3,4-dihydroquinolin-2(1H)-one peak validates the success of the protection strategy.

Quantitative Data: Impact of Coupling Reagents on Side Product Formation

The choice of coupling reagent directly influences the ratio of desired amide to lactam side product when using minimally protected or sterically hindered substrates.

Coupling Reagent SystemActivation SpeedIntermolecular Amide Yield (%)Lactam Side Product (%)Recommendation
HATU / DIPEA Very Fast> 90%< 5%Optimal. Fast activation outcompetes cyclization.
DIC / Oxyma Fast80 - 85%10 - 15%Good alternative for SPPS to avoid guanidinium byproducts.
EDC / HOBt Moderate60 - 70%20 - 30%Acceptable for unhindered amines, but risks side reactions.
DCC alone Slow< 30%> 60%Not Recommended. Slow coupling allows lactamization to dominate.

Table 1: Comparative efficacy of coupling reagents in minimizing lactamization during 3-(2-aminophenyl)propanoic acid derivatization.

References
  • National Center for Biotechnology Information. "3-(2-Aminophenyl)propanoic acid" PubChem Compound Summary for CID 12470836. Available at: [Link]

  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Arch Pharm (Weinheim). 2021 Nov;354(11):e2100122. Available at: [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules. 2023 Jul 15;28(14):5443. Available at: [Link]

Troubleshooting

Storage and handling guidelines for "3-(2-Aminophenyl)propanoic acid" to ensure stability

Welcome to the technical support center for 3-(2-Aminophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-Aminophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and troubleshooting advice for the storage and handling of this compound, ensuring its stability and the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 3-(2-Aminophenyl)propanoic acid?

A1: For optimal long-term stability, solid 3-(2-Aminophenyl)propanoic acid should be stored in a cool, dry, and well-ventilated place.[1][2][3] The container should be tightly sealed to prevent moisture absorption and potential degradation.[1][3][4] While ambient room temperature is often acceptable for short periods, for long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of any potential slow degradation reactions.

Q2: I've noticed the color of my solid 3-(2-Aminophenyl)propanoic acid has darkened over time. What could be the cause and is it still usable?

A2: The darkening of 3-(2-Aminophenyl)propanoic acid, which is an aniline derivative, is likely due to oxidation. The amino group on the phenyl ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[1][2] This can lead to the formation of colored impurities.

Whether the compound is still usable depends on the extent of degradation and the sensitivity of your application. For highly sensitive assays, it is recommended to use a fresh, non-discolored batch. For less sensitive applications, the material may still be suitable, but you should be aware of the potential for impurities to interfere with your results. It is advisable to perform a purity check (e.g., by HPLC) if you have concerns. To prevent this, always store the compound in a tightly sealed, opaque container, and consider flushing the container with an inert gas like argon or nitrogen before sealing.

Q3: What is the recommended procedure for preparing a stock solution of 3-(2-Aminophenyl)propanoic acid?

A3: The solubility of 3-(2-Aminophenyl)propanoic acid can be challenging in neutral aqueous buffers due to its zwitterionic nature at its isoelectric point. The recommended approach is to first assess the acidity or basicity of your intended final solution. As an amino acid derivative, its solubility is pH-dependent.[5][6]

For a general stock solution, you can start by attempting to dissolve the compound in a small amount of an organic co-solvent like DMSO or DMF before diluting with your aqueous buffer.[7] If the compound is intended for use in a biological system where organic solvents are not ideal, pH adjustment is the preferred method. For this compound, which has a basic amino group and an acidic carboxylic acid group, you can try dissolving it in a slightly acidic or slightly basic solution to move the pH away from its isoelectric point, thus increasing its net charge and solubility.[8][9]

Troubleshooting Guide

Issue 1: The compound will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).
  • Causality: At neutral pH, 3-(2-Aminophenyl)propanoic acid is likely near its isoelectric point (pI), where it exists as a zwitterion with a net charge of zero. This minimizes repulsion between molecules, leading to aggregation and poor solubility.[5][8]

  • Solution Protocol:

    • pH Adjustment:

      • For Basic Peptides/Final Solutions: Add a small amount of a dilute acid (e.g., 10% acetic acid or 0.1% TFA) to the solid compound to protonate the carboxylate group, resulting in a net positive charge.[5] Once dissolved, you can slowly add your neutral buffer to reach the desired final concentration.

      • For Acidic Peptides/Final Solutions: Add a small amount of a dilute base (e.g., 0.1 M ammonium bicarbonate) to the solid compound to deprotonate the amino group, resulting in a net negative charge.[9] Then, slowly add your neutral buffer.

    • Use of Organic Co-solvents:

      • Dissolve the compound in a minimal amount of a compatible organic solvent such as DMSO or DMF.[7]

      • Slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful of the final concentration of the organic solvent in your experiment.

Issue 2: My experimental results are inconsistent when using solutions of 3-(2-Aminophenyl)propanoic acid prepared at different times.
  • Causality: This inconsistency is likely due to the degradation of the compound in solution. In aqueous solutions, especially at neutral to alkaline pH, the compound can be susceptible to hydrolysis and oxidation.[10] Light exposure can also contribute to degradation.[2]

  • Preventative Measures & Solutions:

    • Prepare Fresh Solutions: It is highly recommended to prepare solutions of 3-(2-Aminophenyl)propanoic acid fresh for each experiment.

    • pH of Stock Solution: If a stock solution must be stored, prepare it in a slightly acidic buffer (e.g., pH 4-5) to improve stability, as amino acid derivatives are generally more stable at acidic pH.[11]

    • Storage of Solutions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil.

    • Inert Atmosphere: For applications requiring high purity, consider degassing your solvent and storing the solution under an inert atmosphere (argon or nitrogen).

Stability Profile

ParameterRecommendation/InformationRationale
Solid Storage 2-8°C, dry, dark, tightly sealed container.Minimizes oxidation and hydrolysis.[1][3][4]
Solution pH More stable in slightly acidic conditions (pH 4-5).Reduces the rate of base-catalyzed hydrolysis.[11]
Light Sensitivity The aniline moiety suggests potential for photodegradation.Aromatic amines can be susceptible to photo-oxidation.[1][2][12] Protect solutions from light.
Thermal Stability Avoid high temperatures.Aminobenzoic acids can undergo decarboxylation at elevated temperatures.[4][13][14]

Potential Degradation Pathways

The primary degradation pathways for 3-(2-Aminophenyl)propanoic acid are likely to be oxidation of the amino group and decarboxylation of the carboxylic acid group, especially under thermal stress.

Caption: Potential degradation pathways for 3-(2-Aminophenyl)propanoic acid.

Experimental Workflow: Solubilization Protocol

Caption: Decision workflow for solubilizing 3-(2-Aminophenyl)propanoic acid.

References

  • ResearchGate. Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous... Available at: [Link]

  • ResearchGate. Influence of irradiation time on photodegradation of aniline derivatives. Concentration of amines (30 ppm); Ag-TiO 2 (30 mg). Available at: [Link]

  • AKJournals. Thermal Studies on Some Substituted Aminobenzoic Acids. Available at: [Link]

  • PubMed. Photodegradation of aniline in aqueous suspensions of microalgae. Available at: [Link]

  • ResearchGate. Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF. Available at: [Link]

  • Thermochimica Acta. Characterization, thermal stability and thermal decomposition of some lighter trivalent lanthanide p-aminobenzoates... Available at: [Link]

  • GenScript. Guidelines for Peptide Dissolving. Available at: [Link]

  • PMC. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Available at: [Link]

  • ResearchGate. Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2. Available at: [Link]

  • Patsnap Synapse. Troubleshooting Guide for Common Protein Solubility Issues. Available at: [Link]

  • JPT. Peptide Solubilization. Available at: [Link]

  • Google Patents. Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • OECD. SIDS INITIAL ASSESSMENT PROFILE CAS No. 123-62-6 Chemical Name Propionic anhydride. Available at: [Link]

  • Stanford Environmental Health & Safety. Air-Sensitive or Highly Reactive Compounds. Available at: [Link]

  • Journal of the American Chemical Society. Intramolecular aminolysis of esters. Cyclization of esters of (o-aminophenyl)acetic acid. Available at: [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • MIT. Handling air-sensitive reagents AL-134. Available at: [Link]

  • PubMed. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available at: [Link]

  • ResearchGate. (PDF) Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. Available at: [Link]

  • Propionic Acid in Water: Unraveling Its Hidden Chemistry and Industrial Power. Available at: [Link]

  • Fauske & Associates. Hints for Handling Air-Sensitive Materials. Available at: [Link]

  • PubChem. 2-Aminophenylacetic acid. Available at: [Link]

  • Google Patents. Process for producing propionic acid derivatives.
  • PMC. Propionic Acid: Method of Production, Current State and Perspectives. Available at: [Link]

Sources

Optimization

Overcoming challenges in the scale-up of "3-(2-Aminophenyl)propanoic acid" synthesis

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals. Welcome to the technical support center for the synthesis and scale-up of 3-(2-Aminophenyl)propanoic acid (also known as o-aminoh...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals.

Welcome to the technical support center for the synthesis and scale-up of 3-(2-Aminophenyl)propanoic acid (also known as o-aminohydrocinnamic acid). This zwitterionic intermediate is a crucial building block in pharmaceutical development. However, scaling its synthesis from the bench to the pilot plant introduces severe bottlenecks—most notably, the highly exothermic reduction of 3-(2-nitrophenyl)propanoic acid[1] and the compound's aggressive tendency to spontaneously cyclize into 3,4-dihydroquinolin-2(1H)-one (hydrocarbostyril)[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity production.

Part 1: Process Chemistry FAQs (Troubleshooting Mechanisms)

Q1: Why does my isolated product consistently show high levels of the 3,4-dihydroquinolin-2(1H)-one impurity? A: This is a classic thermodynamic and kinetic trap. The molecular structure of 3-(2-aminophenyl)propanoic acid places the nucleophilic ortho-aniline group exactly five atoms away from the electrophilic carboxylic acid carbon. This spatial arrangement perfectly accommodates the formation of a highly stable 6-membered ring. When exposed to heat (during vacuum drying) or acidic conditions (during workup), the activation energy for intramolecular amidation is easily overcome. Under acidic conditions, the carbonyl carbon becomes protonated and highly electrophilic. Even though most of the amine is protonated, the transient free amine rapidly attacks the carbonyl, driving irreversible dehydration to form the lactam[2]. To prevent this, you must strictly control the isolation pH to the compound's isoelectric point and avoid drying temperatures above 35°C.

Q2: How can I safely control the exotherm during the Pd/C catalyzed nitro reduction on a multi-kilogram scale? A: The catalytic hydrogenation of a nitro group releases approximately 130 kcal/mol of heat. On a bench scale, this dissipates easily; in a 500 L reactor, it can trigger a thermal runaway. Do not use a standard batch process where all starting material and catalyst are loaded before pressurizing with hydrogen. Instead, utilize a semi-batch dosing strategy :

  • Load the reactor with the solvent (e.g., a high-heat-capacity methanol/water mixture), the Pd/C catalyst, and hydrogen gas.

  • Slowly dose a solution of 3-(2-nitrophenyl)propanoic acid into the active reactor[1]. This makes the substrate addition rate the rate-limiting step, allowing your reactor's cooling jacket to easily manage the heat evolution.

Part 2: Process Analytics & Quantitative Data

The table below summarizes the critical relationship between isolation conditions (pH and drying temperature) and the final product profile. Notice how deviations from the isoelectric point (pH ~4.8-5.2) or elevated temperatures drastically increase lactamization.

Isolation pHDrying Temp (°C)Yield (%)Purity (HPLC Area %)3,4-Dihydroquinolin-2(1H)-one (%)
2.0 (Acidic)4045.060.538.0
5.0 (Isoelectric) 30 88.5 98.8 < 0.5
5.0 (Isoelectric)6082.085.014.5
8.0 (Basic)3035.099.0< 0.1 (Product remains soluble)

Part 3: Self-Validating Scale-Up Protocol

This step-by-step methodology incorporates In-Process Controls (IPCs) to create a self-validating system. If an IPC fails, the protocol dictates an immediate corrective action, preventing batch loss.

Workflow: Optimized Hydrogenation and Zwitterion Isolation

Step 1: Semi-Batch Hydrogenation

  • Charge a pressure reactor with 10% Pd/C (5 wt% relative to substrate) and a 4:1 Methanol/Water solvent mixture.

  • Pressurize with H₂ to 3 bar and stabilize the internal temperature to 20°C.

  • Slowly dose a solution of 3-(2-nitrophenyl)propanoic acid over 4 hours.

  • IPC 1: Monitor internal temperature. If T > 30°C, pause dosing automatically until the temperature drops below 25°C.

Step 2: Catalyst Filtration

  • Purge the reactor with Nitrogen.

  • Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the cake with cold methanol.

  • IPC 2: Run a rapid HPLC check on the filtrate. The starting material must be < 1.0%.

Step 3: pH-Controlled Precipitation (Critical Step)

  • Transfer the filtrate to a crystallization vessel equipped with a calibrated pH probe.

  • The post-reaction mixture will likely be slightly basic due to the free amine. Carefully titrate with 1M HCl until the pH reaches exactly 5.0 .

  • IPC 3 (Self-Validation): If the pH accidentally drops below 4.0, immediately halt HCl addition and dose 0.5M NaOH to return to pH 5.0 to prevent acid-catalyzed lactamization[3].

Step 4: Crystallization and Isolation

  • Cool the neutralized mixture to 0–5°C at a rate of 10°C/hour to promote controlled crystal growth of the zwitterion.

  • Stir for 2 hours at 0°C, then isolate the solid via centrifugation or vacuum filtration.

Step 5: Low-Temperature Drying

  • Transfer the wet cake to a vacuum oven.

  • Dry at 30°C under high vacuum (< 50 mbar) for 24 hours.

  • IPC 4: Do not exceed 35°C. Higher temperatures will provide the activation energy for the trapped residual moisture to catalyze the conversion to 3,4-dihydroquinolin-2(1H)-one[2].

Part 4: Process Visualization

Pathway A 3-(2-Nitrophenyl) propanoic acid B 3-(2-Aminophenyl) propanoic acid (Target) A->B H2, Pd/C (Exothermic) C 3,4-Dihydroquinolin- 2(1H)-one (Lactam Impurity) B->C Heat or Acid (-H2O)

Reaction pathway showing the reduction step and the spontaneous lactamization pitfall.

Workflow Step1 1. Hydrogenation (Keep Temp < 30°C) Step2 2. Catalyst Filtration (Remove Pd/C) Step1->Step2 Step3 3. pH Adjustment (Titrate to pH 4.5-5.5) Step2->Step3 Step4 4. Crystallization (Cool to 0-5°C) Step3->Step4 Lactam Lactamization (Avoid pH < 3 or Temp > 40°C) Step3->Lactam If pH overshoots Step5 5. Vacuum Drying (Max Temp 35°C) Step4->Step5 Step5->Lactam If overheated

Step-by-step isolation workflow highlighting critical control points to prevent lactamization.

Part 5: References

  • 2-Bromo-3-(2-nitrophenyl)propanoic Acid - Benchchem. (Discusses the synthesis and catalytic hydrogenation of 3-(2-nitrophenyl)propanoic acid derivatives using Pd/C). Available at:

  • 3,4-Dihydro-2-(1H)-quinolinone, 98% - Fisher Scientific. (Details the properties of 3,4-dihydroquinolin-2(1H)-one, also identified as o-aminohydrocinnamic acid lactam). Available at:

  • Assessing the stability of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in different solvents and pH - Benchchem. (Provides mechanistic insight into the acid/base stability and hydrolysis dynamics of dihydroquinolin-2(1H)-one derivatives). Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 3-(2-Aminophenyl)propanoic Acid Synthesis

Introduction 3-(2-Aminophenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through various routes, often presents challenges related to catalys...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2-Aminophenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through various routes, often presents challenges related to catalyst selection, reaction efficiency, and impurity profiles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and evidence-based protocols to optimize catalyst performance and achieve high-yield, high-purity outcomes.

The primary synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Heck reaction, followed by reduction of a nitro group or direct amination. The success of these transformations is critically dependent on the choice of the palladium source, the supporting ligand, and the reaction conditions. This document provides a structured approach to catalyst selection and troubleshooting, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing 3-(2-aminophenyl)propanoic acid? A1: The most prevalent methods involve a two-step sequence:

  • Palladium-catalyzed Heck-type coupling: This reaction couples an ortho-substituted aniline derivative (e.g., 2-bromoaniline or 2-iodoaniline) with an acrylic acid ester.

  • Reduction: The resulting cinnamic acid derivative, if starting with a nitro-substituted precursor, is then reduced to the target amino acid. Alternatively, methods like the Buchwald-Hartwig amination can be employed for direct C-N bond formation.[1]

Q2: Why is the choice of ligand so critical in these palladium-catalyzed reactions? A2: The ligand plays a crucial role in stabilizing the active Pd(0) catalyst, preventing its aggregation into inactive palladium black, and facilitating key steps of the catalytic cycle like oxidative addition and reductive elimination.[2][3] For sterically demanding or electronically challenging substrates, specialized ligands such as bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos) are often necessary to achieve good conversion and yield.[3]

Q3: Should I use a Pd(0) or Pd(II) precatalyst? A3: Many Heck reactions start with a Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.[4][5] This is often more convenient as Pd(II) sources are generally more stable to air and moisture. However, inefficient reduction can stall the reaction. Modern, well-defined Pd(II) precatalysts (e.g., G3 or G4 palladacycles) are designed for clean and efficient generation of the active catalyst, offering more reproducible results.[6]

Q4: Can I use a catalyst-free method? A4: For certain substrates, an Aza-Michael addition of 2-iodoaniline to an acrylate ester can be a viable route, followed by hydrolysis.[1] While this avoids the complexities of transition metal catalysis, it may not be as general or high-yielding as catalyzed methods.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I fix it?

A: Low conversion is often a symptom of an inactive or deactivated catalyst. A systematic approach is needed to identify the root cause.

Possible Cause & Recommended Solution:

  • Inefficient Catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) may be failing.[4]

    • Solution: Consider a pre-activation step by gently heating the Pd(II) source and ligand before adding the substrates.[6] Alternatively, switch to a more reliable, well-defined Pd(II) precatalyst or a Pd(0) source like Pd(PPh₃)₄, ensuring it is of high purity.

  • Inappropriate Ligand Choice: The ligand may not be suitable for the specific substrate, leading to a slow oxidative addition, which is often the rate-determining step.[3]

    • Solution: For challenging couplings, screen a panel of ligands. Start with standard triphenylphosphine (PPh₃), but also include bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can significantly improve catalyst performance.[3][7]

  • Poor Reagent Quality: Impurities in solvents, starting materials, or the base can act as catalyst poisons.[2] Amines, in particular, should be purified before use.[6]

    • Solution: Use fresh, high-purity, anhydrous, and degassed solvents.[3] Purify starting materials if their quality is suspect. Ensure the base is finely powdered and dry.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing catalyst decomposition.[3][4]

    • Solution: A typical starting range for Heck reactions is 80-120 °C.[4] If conversion is low, incrementally increase the temperature in 10 °C steps. If catalyst decomposition is suspected, try running the reaction at a lower temperature for a longer duration.

Problem 2: Catalyst Deactivation (Formation of Palladium Black)

Q: I observe a black precipitate forming in my reaction flask, and the reaction has stopped. What is this, and how can I prevent it?

A: The black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[3] Its formation is a clear sign of catalyst deactivation. [2][3]

Possible Cause & Recommended Solution:

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to decomposition and aggregation.[2][3]

    • Solution: Rigorous exclusion of oxygen is critical. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[2][3] Assemble the reaction under a positive pressure of inert gas.

  • Ligand Dissociation/Degradation: If the ligand dissociates from the metal center, the unprotected Pd(0) atoms can aggregate. Phosphine ligands can also be sensitive to air and moisture.[2][8]

    • Solution: Use a more stable ligand that binds strongly to the palladium center. Bulky biarylphosphine ligands are excellent for this purpose.[8] Ensure an appropriate ligand-to-metal ratio is used; an excess of ligand can sometimes be beneficial, but very high ratios can also inhibit the reaction.[6][7]

  • Excessively High Temperature: High temperatures can accelerate the decomposition of the active catalyst complex.[3]

    • Solution: Optimize the temperature carefully. Run the reaction at the lowest temperature that provides a reasonable rate. If high temperatures are necessary, consider a more thermally stable catalyst system.

Problem 3: Formation of Side Products and Impurities

Q: My desired product is formed, but I also see significant amounts of impurities, such as homocoupled products. How can I improve the selectivity?

A: Side product formation indicates that unproductive reaction pathways are competing with the desired catalytic cycle.

Possible Cause & Recommended Solution:

  • Homocoupling of Starting Materials: This can occur if the transmetalation or migratory insertion step is slow, allowing side reactions to take place.[2]

    • Solution: Optimize the base and solvent system. The choice of base is crucial for an efficient reaction.[2] Inorganic bases like K₂CO₃ or K₃PO₄ are common choices. Screening different bases can significantly impact selectivity.

  • Isomerization of the Product: In Heck reactions, isomerization of the newly formed double bond can occur if the olefin dissociation from the palladium-hydride intermediate is slow.[5]

    • Solution: The addition of certain bases can facilitate the reductive elimination step, minimizing the lifetime of the intermediate responsible for isomerization.[5]

  • Functional Group Incompatibility: Other functional groups on your starting materials may be reacting under the chosen conditions.

    • Solution: Use a weaker base (e.g., a carbonate instead of a phosphate) if you have base-sensitive groups like esters.[6] Consider protecting group strategies for highly reactive functionalities.

Catalyst System Comparison

Catalyst SystemPrecatalystLigand(s)Typical Loading (mol%)ProsCons
Standard Heck Pd(OAc)₂PPh₃1 - 5Inexpensive, readily available.May be ineffective for challenging substrates; prone to deactivation.
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhos1 - 3High activity, broad substrate scope, good stability.[8]Ligands are more expensive.
NHC-Based PEPPSI™-IPr(None required)2 - 5Highly stable, effective for sterically hindered substrates.Can be more expensive; may require specific conditions.
Jeffery Conditions Pd(OAc)₂(None)1 - 5Ligandless, uses a phase-transfer catalyst (e.g., Bu₄NCl).Scope can be limited; may require higher temperatures.

Detailed Experimental Protocols

Protocol 1: Heck Coupling using a Buchwald-Type Ligand

This protocol is a robust starting point for coupling an aryl halide with an acrylate ester.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Pd precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the biarylphosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (e.g., 2-bromo-1-nitrobenzene, 1.0 eq), the base (e.g., K₂CO₃, 2.0 eq), and the acrylate ester (e.g., methyl acrylate, 1.5 eq).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Nitro Group Reduction
  • Setup: Dissolve the nitro-containing intermediate from Protocol 1 in a suitable solvent (e.g., methanol or ethyl acetate).

  • Catalyst Addition: Carefully add a hydrogenation catalyst (e.g., 10% Pd/C, ~5 mol% by weight) to the solution.

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.

  • Concentration: Remove the solvent under reduced pressure to yield the crude amino ester. This can then be hydrolyzed to the final acid product if necessary.

Visual Workflow and Mechanism Diagrams

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_catalyst Is Catalyst Active? start->check_catalyst check_conditions Are Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Switch to Precatalyst (e.g., G3-Pd) or Change Ligand (e.g., SPhos) check_catalyst->solution_catalyst No check_reagents Are Reagents Pure? check_conditions->check_reagents Yes solution_temp Incrementally Increase Temp. (80 -> 120°C) check_conditions->solution_temp No solution_reagents Use Fresh, Degassed Solvents. Purify Starting Materials. check_reagents->solution_reagents No end_success Reaction Optimized check_reagents->end_success Yes solution_catalyst->end_success solution_temp->end_success solution_reagents->end_success

Caption: A decision tree for troubleshooting low reaction conversion.

Generalized Catalytic Cycle for the Heck Reaction

HeckCycle Pd0 L₂Pd(0) OA L₂Pd(II)(Ar)(X) Pd0->OA HX_out HX-Base Out Pd0->HX_out MI Olefin Complex OA->MI BH Hydrido-Pd Complex MI->BH BH->Pd0 Product_out Product Out BH->Product_out L1 Oxidative Addition L1->OA L2 Migratory Insertion L2->MI L3 β-Hydride Elimination L3->BH L4 Reductive Elimination L4->Pd0 ArX Ar-X In ArX->Pd0 Olefin_in Olefin In Olefin_in->OA Base_in Base In Base_in->BH

Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene.
  • Powers, I. G., & Uyeda, C. (2017). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 36(15), 2844–2851. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
  • Sherwood, T. C. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Powers, I. G., & Uyeda, C. (2017). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 36(15), 2844-2851. Available at: [Link]

  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Available at: [Link]

  • BenchChem. (n.d.). Novel synthesis routes for 3-(2-Iodophenylamino)propanoic acid.
  • PubChem. (n.d.). 3-(2-Aminophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • ChemOrgChem. (2025, August 11). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem [Video]. YouTube. Available at: [Link]

  • Google Patents. (n.d.). US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Available at: [Link]

Sources

Optimization

Addressing purification difficulties of "3-(2-Aminophenyl)propanoic acid" from starting materials

print(google_search.search(queries=["3-(2-Aminophenyl)propanoic acid solubility in organic solvents", "pKa of 3-(2-Aminophenyl)propanoic acid", "isoelectric point of 3-(2-Aminophenyl)propanoic acid", "recrystallization p...

Author: BenchChem Technical Support Team. Date: March 2026

print(google_search.search(queries=["3-(2-Aminophenyl)propanoic acid solubility in organic solvents", "pKa of 3-(2-Aminophenyl)propanoic acid", "isoelectric point of 3-(2-Aminophenyl)propanoic acid", "recrystallization protocol for 3-(2-Aminophenyl)propanoic acid", "column chromatography purification of 3-(2-Aminophenyl)propanoic acid", "analytical methods for purity assessment of 3-(2-Aminophenyl)propanoic acid"]))

Technical Support Center: 3-(2-Aminophenyl)propanoic Acid Purification

Introduction

Welcome to the technical support guide for the purification of 3-(2-Aminophenyl)propanoic acid (Compound 1 ). This document is designed for researchers, chemists, and process development professionals who are encountering challenges in isolating this compound from crude reaction mixtures. The unique amphoteric nature of this molecule, possessing both a basic aniline moiety and an acidic carboxylic acid group, presents specific purification hurdles. Common issues include zwitterion formation, poor solubility, co-purification of starting materials, and potential for intramolecular cyclization to form a lactam side-product.[1]

This guide provides a structured approach to troubleshooting these difficulties through a series of frequently asked questions, in-depth troubleshooting scenarios, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 3-(2-Aminophenyl)propanoic acid?

A1: The primary challenges stem from its zwitterionic nature. At neutral pH, the molecule can form an internal salt, which significantly decreases its solubility in common organic solvents, making standard extraction and crystallization procedures difficult.[2] Other key challenges include:

  • Removal of Unreacted Starting Material: If synthesized via reduction of 3-(2-nitrophenyl)propanoic acid, separating the highly polar starting material from the equally polar product can be problematic.

  • Lactam Formation: Under acidic conditions or upon heating, the molecule can undergo intramolecular cyclization to form 3,4-dihydroquinolin-2(1H)-one.[1][3]

  • Metal Catalyst Residues: If a heterogeneous catalyst (e.g., Pd/C) is used for hydrogenation, trace metals may leach into the product.

Q2: What are the key physicochemical properties I should be aware of?

A2: Understanding the compound's properties is crucial for designing a purification strategy.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₉H₁₁NO₂Used for mass calculations.[4]
Molecular Weight 165.19 g/mol Essential for calculating molar equivalents and yields.[4]
pKa (estimated) ~4.5 (Carboxylic Acid), ~4.8 (Anilinium ion)Critical for developing acid-base extraction strategies. The close pKa values indicate that pH control must be precise to achieve separation.
Isoelectric Point (pI) Estimated around pH 4.65At the pI, the molecule has a net-zero charge and its lowest aqueous solubility, which can be exploited for precipitation/crystallization.[2]
Appearance Typically a solid.The physical form guides handling and choice of purification method (e.g., crystallization vs. chromatography).

Q3: Can I use column chromatography to purify this compound?

A3: Yes, but with careful consideration. Standard silica gel chromatography can be challenging due to the compound's high polarity and potential for strong interaction with the stationary phase, leading to poor elution and peak tailing. Reverse-phase chromatography (e.g., C18) with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium acetate) is often more successful. Ion-exchange chromatography is also a powerful technique for separating amino acids from neutral or oppositely charged impurities.[5][6]

Troubleshooting Guide: Specific Scenarios

This section addresses specific problems you might encounter during the purification workflow.

Scenario 1: The product precipitates out of solution during workup, but it's an oily, impure mess.
  • Problem: This phenomenon, known as "oiling out," occurs when a compound comes out of solution at a temperature above its melting point or as an amorphous solid due to rapid precipitation.[7][8] This often traps impurities.

  • Causality: For 3-(2-Aminophenyl)propanoic acid, this is common when neutralizing the pH to the isoelectric point (pI) too quickly. The rapid decrease in solubility causes the compound to crash out of solution non-selectively.

  • Solutions:

    • Slower Precipitation: Adjust the pH of the aqueous solution very slowly with dilute acid (e.g., 0.5 M HCl) while vigorously stirring. Aim to approach the pI dropwise.

    • Increase Solvent Volume: Before pH adjustment, dilute the solution with more water. This keeps the compound and impurities soluble longer, allowing for more selective precipitation.[7][8]

    • Use a Co-solvent: Adding a miscible organic solvent like methanol or ethanol to the aqueous solution before pH adjustment can sometimes promote the formation of a crystalline solid instead of an oil.[2]

Scenario 2: My final product yield is very low after crystallization.
  • Problem: A final yield of less than 50% can be due to significant product loss in the mother liquor.[7][8]

  • Causality: The zwitterionic nature of the product can lead to unexpectedly high solubility in certain aqueous or mixed-solvent systems. Using too much solvent during crystallization is a common cause.

  • Solutions:

    • Solvent Selection: The ideal recrystallization solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, mixtures of water with alcohols (ethanol, isopropanol) or acetic acid/water are good starting points.

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Second Crop Recovery: After filtering the initial crystals, concentrate the mother liquor (e.g., by rotary evaporation) to half its volume and cool again to recover a second crop of crystals.[8] Be aware that the purity of the second crop may be lower.

Scenario 3: I suspect lactam formation. How do I confirm it and prevent it?
  • Problem: The presence of a significant impurity that is less polar than the desired product.

  • Causality: The proximity of the amino and carboxylic acid groups allows for intramolecular cyclization, especially under acidic conditions or with prolonged heating, to form 3,4-dihydroquinolin-2(1H)-one.[1]

  • Confirmation & Prevention:

    • Confirmation: Use analytical techniques like ¹H NMR (look for the disappearance of the broad NH₂ and COOH protons and the appearance of a new amide N-H signal) or LC-MS (the lactam will have a molecular weight of 147.18 g/mol , corresponding to the loss of a water molecule).

    • Prevention:

      • Avoid prolonged exposure to strong acids.

      • Keep temperatures as low as possible during workup and purification.

      • If heating is necessary, do so for the minimum time required.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction & Isoelectric Point Precipitation

This protocol is effective for separating the amphoteric product from neutral organic impurities and acidic or basic starting materials.

Rationale: This method exploits the pH-dependent solubility of the target compound. By converting it into its salt form (either the ammonium salt at high pH or the carboxylate salt at low pH), it becomes soluble in the aqueous phase, allowing neutral impurities to be washed away with an organic solvent. Adjusting the pH to the isoelectric point then minimizes its aqueous solubility, causing it to precipitate in a purified form.[2][9]

Workflow Diagram:

G cluster_0 Acid-Base Extraction Workflow A 1. Dissolve Crude Mixture in Ethyl Acetate & Water B 2. Basify Aqueous Layer (e.g., with NaHCO₃ to pH ~8-9) A->B C 3. Separate Layers B->C D Wash Organic Layer (Contains Neutral Impurities) C->D Discard E 4. Acidify Aqueous Layer (Slowly with 1M HCl to pI ~4.7) C->E Aqueous Layer F 5. Isolate Product (Filter Precipitated Solid) E->F G 6. Wash & Dry Solid F->G H Pure Product G->H

Caption: Workflow for acid-base extraction and precipitation.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a biphasic system of ethyl acetate and water.

  • Basification: Add a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, dropwise to the mixture until the aqueous layer reaches a pH of approximately 8-9. This deprotonates the carboxylic acid, forming the water-soluble carboxylate salt. The amino group remains neutral.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Retain the aqueous layer. The organic layer, containing neutral impurities, can be discarded.[9]

  • Washing (Optional): For improved purity, wash the aqueous layer one more time with a fresh portion of ethyl acetate to remove any residual neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 1 M HCl dropwise. Monitor the pH. As the pH approaches the isoelectric point (~4.7), a solid will begin to precipitate. Continue adding acid until the pH is between 4.5 and 5.0.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid on the filter with cold deionized water, followed by a small amount of cold ethanol or diethyl ether to aid in drying. Dry the purified product under vacuum.

Protocol 2: Recrystallization from a Mixed-Solvent System

This protocol is ideal for removing closely related impurities that were not fully eliminated by extraction.

Rationale: Recrystallization purifies compounds based on differences in solubility. A mixed-solvent system, typically consisting of a "soluble" solvent and an "insoluble" (or "anti-solvent"), allows for fine-tuning of the solubility profile to achieve effective purification.[7][10]

Step-by-Step Procedure:

  • Solvent Selection: A common and effective system is Ethanol/Water. The product is more soluble in ethanol ("soluble" solvent) and less soluble in water ("anti-solvent").

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the point of saturation). If it becomes too cloudy, add a drop or two of hot ethanol to clarify it again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling is critical to prevent the rapid crashing out of impurities.[8]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and then with cold diethyl ether.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References

  • The spontaneous formation of amides. The mechanism of lactam formation from 3-(2-aminophenyl)propionic acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]

  • 3-(2-Aminophenyl)propanoic acid | C9H11NO2 | CID 12470836. PubChem, National Center for Biotechnology Information.[Link]

  • Acid–base extraction. Wikipedia.[Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

  • 3-(3-Aminophenyl)propionic acid | C9H11NO2 | CID 2735406. PubChem, National Center for Biotechnology Information.[Link]

  • 2.2.4.6F: Troubleshooting. Chemistry LibreTexts.[Link]

  • Method for purification of amino acid.
  • Separation and Purification of Amino Acids. ResearchGate.[Link]

  • Lactam. Wikipedia.[Link]

  • Guide for crystallization. Hampton Research.[Link]

  • How to desalt zwitterions? ResearchGate.[Link]

Sources

Troubleshooting

Enhancing the metabolic stability of "3-(2-Aminophenyl)propanoic acid" analogs

Welcome to the Medicinal Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist drug development professionals in troubleshooting the pharmacokinetic (PK) and metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist drug development professionals in troubleshooting the pharmacokinetic (PK) and metabolic vulnerabilities of 3-(2-aminophenyl)propanoic acid and its structural analogs.

This guide synthesizes field-proven medicinal chemistry strategies, focusing on causality—explaining why specific metabolic failures occur and how to rationally design self-validating experiments to overcome them.

Section 1: Frequently Asked Questions (FAQs) & Structural Troubleshooting

Q1: My 3-(2-aminophenyl)propanoic acid analog shows rapid clearance in human liver microsomes (HLM). What are the primary Sites of Metabolism (SoMs)? A: The parent scaffold contains two highly vulnerable metabolic "soft spots":

  • The Aniline Moiety: Primary aromatic amines are highly susceptible to CYP450-mediated N-oxidation, N-hydroxylation, and subsequent formation of reactive nitroso species.

  • The Propanoic Acid Chain: Aliphatic carboxylic acids are prone to

    
    -oxidation (cleavage of the carbon chain) and Phase II acyl glucuronidation.
    

Q2: How can I chemically modify the aniline group to prevent N-oxidation without losing target affinity? A: To stabilize the aniline, you must alter its electronic properties or its three-dimensional geometry.

  • Fluorination: Adding electron-withdrawing fluorine atoms (e.g., creating a 2,4-difluorophenyl analog) lowers the highest occupied molecular orbital (HOMO) energy of the aromatic ring. This effectively blocks oxidative degradation and significantly prolongs the compound's half-life[1].

  • Saturated Bioisosteres: If flat aromaticity is not strictly required for target binding, replace the aniline ring with a Csp3-rich saturated bioisostere, such as bicyclo[1.1.1]pentane. This eliminates the

    
    -electron system vulnerable to oxidation, mitigating metabolic instability while simultaneously improving aqueous solubility[2].
    

Q3: We are observing reactive metabolite formation from the propanoic acid moiety. How do we troubleshoot this? A: Carboxylic acids frequently undergo Phase II metabolism via UGT enzymes to form acyl glucuronides. These are electrophilic reactive intermediates that can covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI)[3].

  • Bioisosteric Replacement: Replace the carboxylate with a sulfonamide or a 1,2,4-triazole. Sulfonamides mimic the acidic geometry and hydrogen-bonding profile of carboxylic acids but offer enhanced metabolic stability and complete resistance to glucuronidation[3].

  • Steric Hindrance: If the acid must be retained, introduce conformational constraints or steric bulk (e.g., a gem-dimethyl group) at the

    
    -position of the propanoic acid chain. This sterically shields the site from 
    
    
    
    -oxidation enzymes[4].

Q4: My compound is stable in HLM but clears rapidly in primary human hepatocytes. Why the discrepancy? A: This is a classic Phase I vs. Phase II mismatch. Standard HLM assays primarily measure Phase I (CYP450) metabolism when supplemented only with NADPH. Hepatocytes, however, contain the full intact complement of both Phase I and Phase II enzymes (UGTs, NATs, SULTs). If your compound clears in hepatocytes but not HLMs, it is undergoing rapid Phase II metabolism—most likely N-acetylation of the aniline amine or acyl glucuronidation of the propanoic acid.

Section 2: Visualizing Metabolic Pathways & Decision Logic

To effectively troubleshoot, you must map the degradation pathways and follow a strict diagnostic workflow.

G A 3-(2-Aminophenyl) propanoic acid B Aniline Moiety (CYP450 N-Oxidation) A->B Phase I C Propanoic Acid (UGT Glucuronidation) A->C Phase II D Fluorination / Saturated Bioisosteres B->D Solution E Sulfonamides / Beta-Steric Hindrance C->E Solution

Metabolic vulnerabilities of 3-(2-aminophenyl)propanoic acid and medicinal chemistry solutions.

Workflow Start High Intrinsic Clearance (CL_int) Observed Check Compare HLM vs. Hepatocyte Stability Start->Check Phase1 High in HLM (+NADPH) Phase I Metabolism Check->Phase1 CYP450 Driven Phase2 High in Hepatocytes Only Phase II Metabolism Check->Phase2 UGT/NAT Driven Action1 Fluorinate Aniline / Add Steric Bulk Phase1->Action1 Action2 Replace Carboxylic Acid with Bioisostere Phase2->Action2

Troubleshooting workflow for diagnosing and resolving high intrinsic clearance in vitro.

Section 3: Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic improvements when applying specific structural modifications to the 3-(2-aminophenyl)propanoic acid scaffold, based on standard in vitro hepatocyte assays.

Structural ModificationTarget MoietyMechanism of StabilityExpected

(min)
Expected

(µL/min/10⁶ cells)
Unmodified Parent BothNone (Baseline)< 15> 120 (High)
2,4-Difluoro substitution AnilineLowers HOMO energy; blocks oxidation45 - 6030 - 50 (Moderate)
Bicyclo[1.1.1]pentane AnilineRemoves

-system; prevents N-oxidation
> 120< 15 (Low)

-gem-dimethylation
Propanoic AcidSteric hindrance blocks

-oxidation
60 - 9020 - 40 (Moderate)
Sulfonamide bioisostere Propanoic AcidPrevents acyl glucuronidation> 120< 10 (Very Low)

Section 4: Self-Validating Experimental Protocol

To trust your metabolic data, your assay must be a self-validating system. The following protocol for Comprehensive Microsomal Stability & MetID ensures that both Phase I and Phase II pathways are captured, utilizing controls to prove assay functionality.

Objective: Determine the intrinsic clearance (


) and identify specific Sites of Metabolism (SoMs) using LC-MS/MS.

Step 1: Reagent & Control Preparation

  • Test Compound: Prepare a 10 mM stock of the analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). (Note: Final DMSO concentration must be <0.1% to prevent CYP inhibition).

  • Positive Controls: Verapamil (rapid Phase I clearance) and 7-Hydroxycoumarin (rapid Phase II glucuronidation).

  • Negative Control: Warfarin (low clearance).

Step 2: Dual-Cofactor Incubation

  • Causality Check: Standard HLM assays miss glucuronidation. You must add both NADPH (for CYPs) and UDPGA (for UGTs).

  • Add human liver microsomes (HLM) to the buffer at a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH, 2 mM UDPGA, and 25 µg/mL Alamethicin (a pore-forming peptide required to grant UDPGA access to luminal UGT enzymes).

Step 3: Time-Course Quenching

  • Extract 50 µL aliquots at time points: 0, 5, 15, 30, 45, and 60 minutes.

  • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the microsomal proteins and halts metabolism.

Step 4: Extraction & LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • MetID Scan: Run a precursor ion scan and neutral loss scan. Look for +16 Da mass shifts (N-oxidation/hydroxylation of the aniline) and +176 Da mass shifts (acyl glucuronidation of the propanoic acid).

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ResearchGate. Available at:[Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at:[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. DrugHunter. Available at:[Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. DovePress. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle of Isomers: A Comparative Guide to the Biological Activity of 3-(Aminophenyl)propanoic Acid Analogs

Introduction: The Critical Role of Isomerism in Drug Discovery In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This princi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Isomerism in Drug Discovery

In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This principle, known as isomerism, is a cornerstone of drug design and development. Even subtle changes in a molecule's architecture can lead to profound differences in its efficacy, selectivity, and safety profile. This guide delves into the comparative biological activities of three positional isomers of 3-(aminophenyl)propanoic acid: the ortho-, meta-, and para-isomers.

While structurally similar, the position of the amino group on the phenyl ring is hypothesized to significantly impact the molecule's physicochemical properties, such as its electronic distribution and steric hindrance. These differences, in turn, are expected to influence how each isomer interacts with biological targets, leading to distinct pharmacological profiles. For instance, studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have revealed structure-dependent antimicrobial and anticancer activities, underscoring the importance of substituent positioning[1][2].

This guide will provide a framework for a comprehensive comparative analysis of these three isomers. We will explore their potential as cytotoxic, anti-inflammatory, and cell migration-inhibiting agents through a series of proposed in vitro experiments. The detailed protocols provided herein are designed to be self-validating and are grounded in established scientific methodologies, offering a robust platform for researchers to elucidate the structure-activity relationships of these intriguing compounds.

Comparative Analysis of Biological Activity: A Proposed Investigational Workflow

To objectively assess the differential biological effects of 3-(2-aminophenyl)propanoic acid, 3-(3-aminophenyl)propanoic acid, and 3-(4-aminophenyl)propanoic acid, a multi-faceted experimental approach is proposed. This workflow is designed to first establish a baseline of cytotoxicity, followed by investigations into specific pharmacological activities.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Pharmacological Screening cluster_2 Phase 3: Data Analysis & Interpretation Compound Synthesis & Characterization Compound Synthesis & Characterization Cytotoxicity Profiling (MTT Assay) Cytotoxicity Profiling (MTT Assay) Compound Synthesis & Characterization->Cytotoxicity Profiling (MTT Assay) Determine safe concentration range Select Sub-lethal Concentrations Select Sub-lethal Concentrations Cytotoxicity Profiling (MTT Assay)->Select Sub-lethal Concentrations Anti-inflammatory Assay (Griess Assay) Anti-inflammatory Assay (Griess Assay) Select Sub-lethal Concentrations->Anti-inflammatory Assay (Griess Assay) Assess NO inhibition Anticancer (Cell Migration) Assay (Wound Healing Assay) Anticancer (Cell Migration) Assay (Wound Healing Assay) Select Sub-lethal Concentrations->Anticancer (Cell Migration) Assay (Wound Healing Assay) Evaluate anti-migratory potential Comparative Data Analysis Comparative Data Analysis Anti-inflammatory Assay (Griess Assay)->Comparative Data Analysis Anticancer (Cell Migration) Assay (Wound Healing Assay)->Comparative Data Analysis Structure-Activity Relationship (SAR) Elucidation Structure-Activity Relationship (SAR) Elucidation Comparative Data Analysis->Structure-Activity Relationship (SAR) Elucidation

Figure 1: Proposed experimental workflow for the comparative analysis of 3-(aminophenyl)propanoic acid isomers.

Part 1: Cytotoxicity Profiling

A fundamental first step in evaluating any new compound is to determine its cytotoxic potential. This allows for the identification of a therapeutic window and informs the concentrations to be used in subsequent functional assays. The MTT assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Hypothetical Data Presentation: Cytotoxicity

CompoundIsomer PositionIC50 in A549 cells (µM)IC50 in Normal Fibroblasts (µM)Selectivity Index (Normal/A549)
3-(2-Aminophenyl)propanoic acidOrtho[Hypothetical Value][Hypothetical Value][Hypothetical Value]
3-(3-Aminophenyl)propanoic acidMeta[Hypothetical Value][Hypothetical Value][Hypothetical Value]
3-(4-Aminophenyl)propanoic acidPara[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Doxorubicin (Control)N/A[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Part 2: Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. A potential therapeutic avenue for these isomers is the modulation of inflammatory pathways. The production of nitric oxide (NO) by macrophages is a hallmark of inflammation, and its inhibition is a common target for anti-inflammatory drugs. The Griess assay provides a straightforward and reliable method for quantifying nitrite, a stable and soluble breakdown product of NO.[5][6]

Hypothetical Data Presentation: Anti-Inflammatory Activity

CompoundIsomer PositionNO Inhibition at 100 µM (%)IC50 for NO Inhibition (µM)
3-(2-Aminophenyl)propanoic acidOrtho[Hypothetical Value][Hypothetical Value]
3-(3-Aminophenyl)propanoic acidMeta[Hypothetical Value][Hypothetical Value]
3-(4-Aminophenyl)propanoic acidPara[Hypothetical Value][Hypothetical Value]
L-NAME (Control)N/A[Hypothetical Value][Hypothetical Value]
Part 3: Anticancer Potential via Inhibition of Cell Migration

Cell migration is a critical process in cancer metastasis. Compounds that can inhibit cell migration have significant therapeutic potential. The wound healing, or scratch, assay is a simple and effective method to study collective cell migration in vitro.[7][8]

Hypothetical Data Presentation: Inhibition of Cell Migration

Compound (at sub-lethal concentration)Isomer PositionWound Closure at 24h (%)
Vehicle ControlN/A[Hypothetical Value]
3-(2-Aminophenyl)propanoic acidOrtho[Hypothetical Value]
3-(3-Aminophenyl)propanoic acidMeta[Hypothetical Value]
3-(4-Aminophenyl)propanoic acidPara[Hypothetical Value]
Cytochalasin D (Control)N/A[Hypothetical Value]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments proposed in this guide.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from established methods for determining cell viability.[3][9][10]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of the 3-(aminophenyl)propanoic acid isomers for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with compounds incubate_24h->treat_compounds incubate_treatment Incubate for 24-48h treat_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_dmso Add DMSO remove_medium->add_dmso measure_absorbance Measure absorbance at 570 nm add_dmso->measure_absorbance end End measure_absorbance->end G start Start seed_cells Seed RAW 264.7 cells start->seed_cells adhere_overnight Allow to adhere overnight seed_cells->adhere_overnight pretreat Pre-treat with compounds adhere_overnight->pretreat stimulate_lps Stimulate with LPS for 24h pretreat->stimulate_lps collect_supernatant Collect supernatant stimulate_lps->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_griess Incubate for 10 min add_griess->incubate_griess measure_absorbance Measure absorbance at 540 nm incubate_griess->measure_absorbance end End measure_absorbance->end

Figure 3: Workflow for the Griess assay for nitric oxide.

Protocol 3: Wound Healing (Scratch) Assay for Cell Migration

This protocol provides a method to assess the effect of the isomers on collective cell migration. [7][8][11] Materials:

  • Confluent cell monolayer in a 6-well plate

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create Wound: Gently scratch a straight line across the confluent cell monolayer with a sterile pipette tip.

  • Wash: Wash the cells with PBS to remove dislodged cells.

  • Treatment: Add fresh medium containing the test compounds at a sub-lethal concentration.

  • Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

G start Start create_wound Create scratch in cell monolayer start->create_wound wash_cells Wash with PBS create_wound->wash_cells add_treatment Add medium with compounds wash_cells->add_treatment image_t0 Image at 0h add_treatment->image_t0 incubate Incubate image_t0->incubate image_intervals Image at regular intervals incubate->image_intervals analyze_data Analyze wound closure image_intervals->analyze_data end End analyze_data->end

Figure 4: Workflow for the wound healing assay.

Conclusion and Future Directions

The comparative study outlined in this guide provides a solid foundation for dissecting the structure-activity relationships of 3-(aminophenyl)propanoic acid isomers. The proposed experiments will yield quantitative data to discern the most promising isomer for further development in the areas of oncology and inflammatory diseases.

Future work should focus on elucidating the specific molecular targets and signaling pathways through which the most active isomer exerts its effects. Techniques such as western blotting, qPCR, and receptor binding assays will be invaluable in this next phase of research. Ultimately, a thorough understanding of how the seemingly minor change in the amino group's position dictates biological activity will provide crucial insights for the rational design of novel and more effective therapeutic agents.

References

  • Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). Making a Mark: How to Set up Your Wound Healing Assay. Retrieved from [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). Making a Mark: How to Set up Your Wound Healing Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ 24-Well Wound Healing Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, September 15). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2017, October 15). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Retrieved from [Link]

  • Frontiers. (2018, August 19). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Retrieved from [Link]

  • PubMed. (2010, May 1). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Retrieved from [Link]

  • MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • ResearchGate. (2016, January 24). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? Retrieved from [Link]

  • PMC. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • PMC. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

Sources

Comparative

Optimizing the Scaffold: A Comparative SAR Guide to 3-(2-Aminophenyl)propanoic Acid Derivatives

Content Type: Publish Comparison Guide Subject: Structure-Activity Relationship (SAR) & Optimization of Kynurenine 3-Monooxygenase (KMO) Inhibitors Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery S...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Structure-Activity Relationship (SAR) & Optimization of Kynurenine 3-Monooxygenase (KMO) Inhibitors Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary: The Kynurenine Mimic

3-(2-Aminophenyl)propanoic acid represents a foundational pharmacophore in neuropharmacology. Structurally, it acts as a reduced, simplified mimic of L-Kynurenine , the central metabolite of the tryptophan catabolic pathway.

While the parent molecule exhibits weak biological activity, it serves as the critical scaffold for designing inhibitors of Kynurenine 3-Monooxygenase (KMO) . Inhibiting KMO is a high-value therapeutic strategy for neurodegenerative diseases (Huntington’s, Alzheimer’s) and acute pancreatitis, as it shifts the metabolic balance from neurotoxic metabolites (3-Hydroxykynurenine, Quinolinic Acid) toward the neuroprotective Kynurenic Acid (KYNA).[1][2][3]

This guide objectively compares the parent scaffold against its optimized derivatives—specifically the rigidified UPF 648 and the sulfonamide-based Ro 61-8048 —providing experimental protocols and SAR logic for optimizing this chemical series.

Biological Context: The Kynurenine Pathway

To understand the SAR of this scaffold, one must visualize the target enzyme's role. KMO sits at the critical branch point of tryptophan metabolism.[2][4]

KynureninePathway TRP Tryptophan KYN L-Kynurenine (Substrate) TRP->KYN   KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA  KATs   HK 3-Hydroxykynurenine (Neurotoxic) KYN->HK  KMO   QUIN Quinolinic Acid (Excitotoxic) HK->QUIN  Downstream   IDO IDO/TDO KAT KATs KMO KMO (Target Enzyme)

Figure 1: The Kynurenine Pathway. 3-(2-Aminophenyl)propanoic acid analogs competitively inhibit KMO (Blue), preventing the formation of neurotoxic 3-HK (Red) and shunting metabolism toward neuroprotective KYNA (Green).

Comparative SAR Analysis

The transition from the simple 3-(2-aminophenyl)propanoic acid scaffold to a nanomolar drug candidate involves three specific zones of modification.

Zone 1: The Carboxylate Tail (The Anchor)
  • Parent Scaffold: The free carboxylic acid is essential. It forms a salt bridge with Arg83 and Tyr97 in the KMO active site, mimicking the carboxylate of L-Kynurenine.

  • Optimization: Esterification (prodrugs) improves Blood-Brain Barrier (BBB) penetration but abolishes in vitro activity. The free acid is required for potency.

  • Insight: Bioisosteres (e.g., tetrazoles) generally lose potency compared to the carboxylate, confirming the strict steric requirement of the Arg83 pocket.

Zone 2: The Linker (Rigidification Strategy)
  • Parent Scaffold: The ethyl chain (propanoic acid) allows free rotation. This entropic penalty upon binding results in weak inhibition (IC50 in the µM range).

  • Alternative (UPF 648): Replacing the ethyl chain with a cyclopropane ring locks the conformation. This "rigid analog" approach dramatically increases potency by pre-organizing the molecule for the active site.

    • Data Point: UPF 648 (cyclopropyl linker) achieves an IC50 of ~20 nM, compared to >1 µM for flexible analogs.

Zone 3: The Aromatic Core & Amine (The Warhead)
  • Parent Scaffold: The unsubstituted aniline is metabolically labile and lacks hydrophobic interactions.

  • Alternative (Ro 61-8048): Sulfonylation of the amine creates a sulfonamide. This group forms hydrogen bonds with the enzyme backbone and extends into a hydrophobic tunnel not accessed by the parent substrate.

  • Halogenation: Adding electron-withdrawing groups (e.g., 3,4-dichloro as in UPF 648) to the phenyl ring fills the hydrophobic pocket adjacent to the FAD cofactor, displacing water and increasing affinity.

Performance Comparison: Parent vs. Optimized Analogs

The following table contrasts the parent scaffold with the two "Gold Standard" tool compounds derived from this chemical space.

FeatureParent ScaffoldUPF 648 (Rigid Analog)Ro 61-8048 (Sulfonamide)
Chemical Name 3-(2-Aminophenyl)propanoic acid3,4-Dichlorobenzoylalanine (cyclopropyl)3,4-Dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]...
KMO IC50 > 1000 nM (Weak)20 nM (Potent)37 nM (Potent)
Mechanism Competitive Substrate MimicCompetitive / Conformational LockMixed/Allosteric Inhibition
Metabolic Stability Low (Acetylation/Oxidation)High (Chlorines block metabolism)High (Sulfonamide stable)
BBB Permeability Poor (Zwitterionic)Poor (Requires prodrug)Good (Brain penetrant)
Primary Utility Synthetic IntermediatePeripheral KMO Tool CompoundCNS KMO Tool Compound

Critical Insight: While UPF 648 is highly potent, its inability to cross the BBB limits it to peripheral indications (e.g., pancreatitis). Ro 61-8048 remains the superior choice for CNS studies despite similar in vitro potency.

Experimental Protocols

Protocol A: KMO Enzymatic Inhibition Assay

To validate the activity of synthesized analogs, use this standard spectrophotometric assay.

Reagents:

  • Recombinant human KMO (expressed in S. cerevisiae or HEK293).

  • Substrate: L-Kynurenine (100 µM final).

  • Cofactor: NADPH (200 µM final).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Preparation: Dilute test compounds (analogs) in DMSO. Final DMSO concentration in assay must be <1%.

  • Incubation: Incubate enzyme + test compound in buffer for 10 minutes at 37°C.

  • Initiation: Add NADPH to start the reaction.[5]

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) over 5 minutes.

  • Calculation:

    
    
    Determine IC50 using non-linear regression (4-parameter logistic fit).
    
Protocol B: Evaluation Workflow

A logical flow for screening 3-(2-aminophenyl)propanoic acid derivatives.

ScreeningWorkflow Start Library Synthesis (3-Arylpropanoic Acid Derivs) EnzScreen Primary Screen (hKMO Enzymatic Assay) Start->EnzScreen HitSelect Hit Selection (IC50 < 100 nM) EnzScreen->HitSelect HitSelect->Start Fail (Refine SAR) CellScreen Cellular Assay (HEK293-hKMO) Measure 3-HK/KYN Ratio HitSelect->CellScreen Pass ADME ADME Profiling (Microsomal Stability + BBB) CellScreen->ADME Lead Lead Candidate ADME->Lead

Figure 2: Screening cascade for KMO inhibitors. Note the critical "Cellular Assay" step to verify membrane permeability, often a failure point for acid-containing scaffolds.

References

  • Rover, S., et al. (1997).[6] "Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high affinity inhibitors of kynurenine 3-hydroxylase." Journal of Medicinal Chemistry. Link

  • Amaral, M., et al. (2013).[7][8] "Structural basis of kynurenine 3-monooxygenase inhibition." Nature.[7] (Describes the crystal structure of KMO with UPF 648). Link

  • Sapko, M.T., et al. (2006).[8] "Kynurenine 3-monooxygenase inhibition in blood prevents the accumulation of neurotoxic kynurenine metabolites in brain." Journal of Neuroscience. (Characterization of UPF 648). Link

  • Gao, J., et al. (2018). "Biochemistry and structural studies of kynurenine 3-monooxygenase reveal allosteric inhibition by Ro 61-8048."[9] FASEB Journal. Link

  • BenchChem Technical Support. (2025). "A Tale of Two Molecules: A Comparative Analysis of Ro 61-8048 and JM6." Link

Sources

Validation

Comparative analysis of "3-(2-Aminophenyl)propanoic acid" with other non-natural amino acids

Executive Summary & Strategic Positioning 3-(2-Aminophenyl)propanoic acid (2-APPA), also known as ortho-aminohydrocinnamic acid, represents a critical scaffold in medicinal chemistry, distinct from its meta and para isom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

3-(2-Aminophenyl)propanoic acid (2-APPA), also known as ortho-aminohydrocinnamic acid, represents a critical scaffold in medicinal chemistry, distinct from its meta and para isomers due to its unique capacity for intramolecular cyclization and secondary structure induction.

Unlike standard non-natural amino acids that merely provide steric bulk (e.g., tert-leucine) or fixed rigidity (e.g., Tic), 2-APPA functions as a "pro-cyclic" scaffold . It exists in a linear state compatible with standard solid-phase peptide synthesis (SPPS) but possesses a high propensity to form dihydroquinolin-2(1H)-ones (DHQOs) upon activation. This duality allows researchers to design "switchable" peptides or generate focused libraries of heterocycles directly from peptidic precursors.

This guide compares 2-APPA against its structural isomers and rigid analogues, providing experimental evidence for its utility in turn-induction and scaffold synthesis.

Comparative Analysis: 2-APPA vs. Alternatives

Metric 1: Conformational Restriction & Cyclization Potential

The defining feature of 2-APPA is the ortho-positioning of the amino group relative to the propanoic acid side chain. This creates a pre-organized "pseudo-turn" conformation stabilized by intramolecular hydrogen bonding, which is absent in meta and para isomers.

Feature3-(2-Aminophenyl)propanoic acid (2-APPA) 3-(3-Aminophenyl)propanoic acid (3-APPA) 3-(4-Aminophenyl)propanoic acid (4-APPA) Tic (Tetrahydroisoquinoline-3-carboxylic acid)
Geometry Ortho (kinked)Meta (extended)Para (linear)Bicyclic (rigid)
Cyclization Forms 6-membered Lactam (Dihydroquinolinone)Cannot cyclize intramolecularly (forms polymers)Cannot cyclize intramolecularlyAlready cyclic
Turn Induction High (induces

-turn mimics)
LowNone (Extended sheet mimic)High (Fixed turn)
Synthetic Risk Spontaneous lactamization during activationLow riskLow riskSteric hindrance in coupling
Metric 2: Synthetic Utility (The "Lactam Switch")

While Tic is permanently rigid, 2-APPA offers synthetic versatility. It can be incorporated into a peptide chain linearly. However, if the C-terminus is activated and the N-terminus is free (or deprotected), 2-APPA undergoes rapid intramolecular cyclization.

  • Advantage: This reaction is used to synthesize 3,4-dihydroquinolin-2(1H)-ones , a privileged pharmacophore found in antipsychotics (e.g., Aripiprazole derivatives) and platelet aggregation inhibitors.

  • Comparison: 3-APPA and 4-APPA function only as linkers. They extend the peptide backbone by ~5-8 Å without inducing curvature, making them useful as "molecular rulers" or spacers but not as turn mimetics.

Metric 3: Physicochemical Profile[2]
  • Lipophilicity: 2-APPA is moderately lipophilic (LogP ~0.7), enhancing membrane permeability compared to charged natural amino acids.

  • pKa Values: The ortho amino group in 2-APPA typically exhibits a lower pKa (approx 3.5 - 4.0 for the conjugate acid) compared to the para isomer due to the proximity of the electron-withdrawing carbonyl group (if cyclized) or field effects in the open form.

Visualizing the "Ortho Effect"

The following diagram illustrates the divergent pathways between the ortho (2-APPA) and para (4-APPA) isomers, highlighting the exclusive cyclization pathway of 2-APPA.

APPA_Pathways Start_Ortho 2-APPA (Ortho) Linear Precursor Activation Carboxyl Activation (EDC/NHS or HATU) Start_Ortho->Activation Pre-organized Conformation Start_Para 4-APPA (Para) Linear Precursor Start_Para->Activation Extended Conformation Cyclic_Product Dihydroquinolin-2-one (6-Membered Lactam) Activation->Cyclic_Product Intramolecular Cyclization (Fast) Linear_Product Linear Polyamide (Oligomerization) Activation->Linear_Product Intermolecular Coupling

Figure 1: Mechanistic divergence of Ortho- vs Para- isomers upon activation. 2-APPA exclusively favors the intramolecular formation of the pharmacologically active dihydroquinolinone core.

Experimental Protocols

Protocol A: Controlled Incorporation into Peptides (SPPS)

Objective: Incorporate 2-APPA into a peptide sequence without premature cyclization.

Reagents:

  • Fmoc-3-(2-aminophenyl)propanoic acid (Fmoc-2-APPA).

  • Resin: Rink Amide MBHA (low loading, 0.3-0.5 mmol/g recommended to reduce aggregation).

  • Coupling Agents: DIC/Oxyma (preferred over bases like DIEA to minimize racemization/side reactions, though 2-APPA is achiral).

Workflow:

  • Coupling: Use a 3-fold excess of Fmoc-2-APPA, DIC, and Oxyma Pure in DMF. React for 60 minutes.

    • Critical Check: Perform a Chloranil test (not Kaiser) for secondary amines if coupling to a secondary amine, though 2-APPA is a primary amine precursor. Standard Kaiser test works for the previous amino acid.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Warning: Once the Fmoc is removed, the free aromatic amine is less nucleophilic than aliphatic amines. Subsequent coupling to this amine requires highly active species (e.g., HATU/HOAt) and extended reaction times (2 x 45 min).

  • Stability Check: Do not leave the N-terminal 2-APPA deprotected for long periods if the C-terminus is an ester (in solution phase); on resin, it is stable.

Protocol B: "Self-Validating" Cyclization Assay

Objective: Verify the identity of 2-APPA vs. isomers and synthesize the dihydroquinolinone scaffold.

Methodology:

  • Dissolve 1.0 mmol of the amino acid (2-APPA) in 10 mL DMF.

  • Add 1.1 eq EDC·HCl and 1.1 eq HOBt.

  • Stir at Room Temperature for 4 hours.

  • Analysis: Monitor via HPLC/LC-MS.

    • 2-APPA Result: Shift in retention time and mass spectrum corresponding to [M-H2O+H]+ (Loss of water = 18 Da). Formation of 3,4-dihydroquinolin-2(1H)-one (MW ~147.17).

    • 3-APPA/4-APPA Result: No cyclization peak observed. Mass remains [M+H]+ (166.19) or shows dimer formation [2M-H2O+H]+.

References

  • PubChem. (2025).[1] 3-(2-Aminophenyl)propanoic acid | C9H11NO2.[2] National Library of Medicine. [Link]

  • Zhang, Y., et al. (2010). "3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists."[3][4] Bioorganic & Medicinal Chemistry, 18(9), 3212-3223.[3] [Link]

  • MDPI. (2023). "Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation." Catalysts, 13, 1105.[5] [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(2-Aminophenyl)propanoic Acid Quantification

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is the bedrock of reliable data. This guide provides an in-depth, experience-driven comparison of analy...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is the bedrock of reliable data. This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of 3-(2-Aminophenyl)propanoic acid, a key chemical entity. We will move beyond rote protocol recitation to explore the causality behind experimental choices, grounded in authoritative standards for analytical method validation.

The core of this guide is the principle of cross-validation—a critical process to ensure data integrity and consistency when comparing results across different analytical methods.[1] This is particularly vital in regulated environments like pharmaceuticals, where methods may be transferred between labs or updated to newer technologies.[1][2][3]

The Analyte: 3-(2-Aminophenyl)propanoic Acid

Before developing a quantitative method, understanding the analyte is paramount.

  • Structure: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol [4]

  • Key Features: Possesses both an acidic carboxylic acid group and a basic primary amine group. This amphoteric nature means its charge state is highly dependent on pH, which is a critical consideration for chromatographic separation.

This guide will focus on two ubiquitous and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The Imperative of Cross-Validation

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when compared against another distinct method.[1] It is not merely a repeat of validation; it is a bridge ensuring data comparability. This becomes essential in several scenarios:

  • Method Modernization: Migrating from an older HPLC-UV method to a more sensitive LC-MS/MS method.

  • Inter-laboratory Transfer: Ensuring results from a Contract Research Organization (CRO) are equivalent to those from an in-house QC lab.[3][5]

  • Bridging Studies: Combining data from different clinical studies that may have used different analytical techniques.[6]

The foundation for this process is a robust initial validation of each individual method, guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8][9]

Designing the Cross-Validation Study

A successful cross-validation study hinges on a well-defined plan that prospectively outlines the experiments, parameters, and acceptance criteria.[10]

Key Validation Parameters

The following parameters, as defined by ICH Q2(R1), must be assessed for each method before cross-validation can begin.[9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[9] A minimum of five concentration levels is recommended.[9]

  • Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[7][9]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The Cross-Validation Workflow

The logical flow of a cross-validation study is crucial for generating meaningful comparative data.

G cluster_0 Phase 1: Individual Method Validation cluster_1 Phase 2: Cross-Validation Experiment cluster_2 Phase 3: Data Analysis & Comparison HPLC_Val HPLC-UV Method Validation (ICH Q2(R1)) LCMS_Val LC-MS/MS Method Validation (ICH Q2(R1)) Sample_Prep Prepare Single Set of Samples (Spiked Matrix, Real Samples) LCMS_Val->Sample_Prep Proceed if both methods are independently valid Analyze_HPLC Analyze Aliquots by HPLC-UV Sample_Prep->Analyze_HPLC Analyze_LCMS Analyze Aliquots by LC-MS/MS Sample_Prep->Analyze_LCMS Data_Comp Compare Concentration Data (e.g., Bland-Altman, %Difference) Analyze_HPLC->Data_Comp Generate quantitative results Analyze_LCMS->Data_Comp Generate quantitative results Conclusion Determine Method Comparability Based on Acceptance Criteria Data_Comp->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

Experimental Protocols

The following protocols are representative and should be adapted based on available instrumentation and specific sample matrices.

Sample Preparation (Matrix: Human Plasma)

Causality: Protein precipitation with acetonitrile is a rapid and effective technique for removing the majority of proteinaceous material that can interfere with both HPLC-UV and LC-MS/MS analyses. The acidic condition helps to disrupt protein binding and ensures the analyte is in a consistent protonation state.

  • Thaw human plasma and analyte stock solutions at room temperature.

  • Spike 100 µL of blank plasma with the appropriate volume of 3-(2-Aminophenyl)propanoic acid working solution to prepare calibration standards and quality control (QC) samples.

  • Add 400 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute with 100 µL of the initial mobile phase.

HPLC-UV Method

Causality: A C18 column is a good starting point for a non-polar stationary phase. The mobile phase components are chosen for their UV transparency and volatility. The inclusion of formic acid is critical: it suppresses the ionization of the carboxylic acid group and promotes the ionization of the amine group, leading to better retention and peak shape on a reverse-phase column.

  • Instrumentation: Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: Determined by UV scan of a standard; likely in the 254-280 nm range.

  • Injection Volume: 10 µL.

LC-MS/MS Method

Causality: LC-MS/MS provides superior selectivity and sensitivity.[11][12] Electrospray ionization (ESI) in positive mode is chosen because the basic amine group is readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This two-stage filtering dramatically reduces background noise and enhances specificity.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Positive.

  • MRM Transition:

    • Analyte: Q1 (Precursor Ion, [M+H]⁺) → Q3 (Product Ion). Specific m/z values must be determined experimentally by infusing a standard solution. For C₉H₁₁NO₂, the precursor would be m/z 166.1.

    • Internal Standard: Q1 → Q3.

Data Analysis and Comparative Results

For the cross-validation, a minimum of three batches of QC samples (at low, medium, and high concentrations) and a set of real study samples should be analyzed by both methods.

Individual Method Performance

The table below summarizes the expected performance characteristics from the individual validation of each method.

ParameterHPLC-UVLC-MS/MSICH Q2(R1) Guideline/Acceptance Criteria
Linearity (r²) > 0.995> 0.998Should be evaluated statistically (e.g., r² > 0.99)
Range 50 - 5000 ng/mL0.5 - 1000 ng/mLDerived from linearity, accuracy, and precision data[9]
Accuracy (% Recovery) 92 - 108%95 - 105%Typically ±15% of nominal (±20% at LLOQ)
Precision (%RSD) < 10%< 8%Typically ≤15% (≤20% at LLOQ)
LOQ 50 ng/mL0.5 ng/mLSignal-to-noise ratio ≥ 10
Specificity No interference at analyte retention timeNo interference in MRM transitionProcedure must be able to discriminate the analyte[9]

Data are representative and for illustrative purposes.

Cross-Validation Comparative Data

The core of the cross-validation is the direct comparison of the concentration values obtained from the same set of samples analyzed by the two different methods.

Sample IDHPLC-UV Result (ng/mL)LC-MS/MS Result (ng/mL)% Difference
QC Low145.1153.25.6%
QC Mid2488.52550.12.5%
QC High4502.34615.82.5%
Study Sample 01356.7370.13.8%
Study Sample 021890.21945.62.9%
Study Sample 0322.424.17.6%

% Difference = [(Result₁ - Result₂) / Average(Result₁, Result₂)] * 100

Acceptance Criterion: The results are generally considered comparable if a significant percentage (e.g., at least two-thirds) of the samples have a % Difference of ≤20.0%.

Logic of Method Selection

The choice between HPLC-UV and LC-MS/MS is dictated by the analytical requirements. This decision tree illustrates the logic.

G start What is the primary analytical requirement? sensitivity High Sensitivity Required? (e.g., <10 ng/mL) start->sensitivity matrix Complex Sample Matrix? (e.g., Plasma, Tissue) sensitivity->matrix Yes throughput Routine QC / High Throughput? sensitivity->throughput No matrix->throughput No lcms Use LC-MS/MS matrix->lcms Yes throughput->lcms No (Low throughput acceptable) hplc Use HPLC-UV throughput->hplc Yes

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS can be successfully validated for the quantification of 3-(2-Aminophenyl)propanoic acid. The cross-validation data demonstrate that, within the overlapping quantitative range, the methods provide comparable results, lending confidence to data generated by either technique.

  • HPLC-UV is a robust, cost-effective, and reliable method suitable for routine analysis, dose formulation analysis, and studies where analyte concentrations are expected to be relatively high.[11]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the indispensable gold standard for bioanalysis in complex matrices (e.g., plasma, urine), metabolite identification, and trace-level quantification where the utmost specificity is required.[11][12][13]

Ultimately, the choice of method should be guided by its fitness for the intended purpose.[10] This guide provides the framework for making an informed decision and for rigorously demonstrating the comparability of data across these powerful analytical platforms.

References

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ComplianceOnline. Getting Analytical Method Validation, Verification & Transfer Right. [Link]

  • PubChem. 3-(2-Aminophenyl)propanoic acid. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • GlobalCompliancePanel. (2015). Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • ResearchGate. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • PMC (PubMed Central). (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • Veeprho. (2024). Analytical Method Transfer. [Link]

  • NHS. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • LinkedIn. (2026). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

Sources

Validation

Benchmarking the efficacy of "3-(2-Aminophenyl)propanoic acid" derivatives against known inhibitors

Topic: Benchmarking the efficacy of "3-(2-Aminophenyl)propanoic acid" derivatives against known inhibitors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the efficacy of "3-(2-Aminophenyl)propanoic acid" derivatives against known inhibitors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 3-(2-Aminophenyl)propanoic acid scaffold (often referred to as ortho-amino hydrocinnamic acid or a ring-opened dihydroquinolinone precursor) represents a privileged structure in medicinal chemistry. Its derivatives exhibit versatile pharmacological profiles, ranging from Prostaglandin E2 Receptor 3 (EP3) antagonism to Tyrosine Kinase (c-MET/HER2) inhibition .

This technical guide provides a rigorous framework for benchmarking these derivatives against industry-standard inhibitors. We analyze the comparative efficacy, binding kinetics, and functional readouts required to validate this scaffold in hit-to-lead optimization.

Mechanistic Grounding & Target Landscape

To accurately benchmark efficacy, one must first define the biological context. This scaffold operates primarily through two distinct mechanisms depending on the derivatization of the amino/carboxylic acid termini.

A. The Primary Targets
  • EP3 Receptor (GPCR): Amide derivatives (e.g., 3-(2-aminocarbonylphenyl)propanoic acid) function as potent, selective antagonists, blocking PGE2-mediated signaling involved in inflammation and uterine contraction.

  • Receptor Tyrosine Kinases (c-MET / HER2): N-aryl derivatives (e.g., 3-[(2,4-difluorophenyl)amino]propanoic acid) act as ATP-competitive inhibitors, disrupting downstream proliferative signaling.

B. Signaling Pathway Visualization

The following diagram illustrates the dual-pathway interference potential of these derivatives, highlighting the intervention points relative to standard inhibitors.

PathwayInterference cluster_GPCR GPCR Pathway (Inflammation) cluster_RTK RTK Pathway (Proliferation) PGE2 PGE2 Ligand EP3 EP3 Receptor (G_i coupled) PGE2->EP3 AC Adenylyl Cyclase EP3->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Effect_Inf Inflammation/Contraction cAMP->Effect_Inf GF Growth Factors (HGF/EGF) RTK c-MET / HER2 GF->RTK PI3K PI3K/AKT RTK->PI3K Effect_Prolif Cell Proliferation PI3K->Effect_Prolif Deriv_EP3 Amide Derivatives (EP3 Antagonist) Deriv_EP3->EP3 Blocks Deriv_Kinase N-Aryl Derivatives (Kinase Inhibitor) Deriv_Kinase->RTK Inhibits ATP Binding Standard_EP3 Std: L-798106 Standard_EP3->EP3 Standard_Kinase Std: Crizotinib Standard_Kinase->RTK

Caption: Dual-mechanism action of 3-(2-Aminophenyl)propanoic acid scaffolds targeting EP3 (GPCR) and c-MET/HER2 (RTK) pathways.

Comparative Efficacy Data

When benchmarking your specific derivative, use the following reference values as the "Gold Standard" for validation. Data is synthesized from key structure-activity relationship (SAR) studies [1][2].

A. Kinase Inhibition (Antiproliferative)

Benchmark Competitors: Crizotinib (c-MET), Lapatinib (HER2). Target Class: N-aryl substituted derivatives (e.g., 3-[(2,4-difluorophenyl)amino]propanoic acid).

Compound IDTargetBinding Energy (Docking)Cell Viability IC50 (A549 Lung)Cell Viability IC50 (Caco-2)Efficacy Status
Crizotinib (Std)c-MET-11.5 kcal/mol~0.5 µM~0.8 µMClinical Standard
Lapatinib (Std)HER2-10.8 kcal/mol~2.0 µM~3.5 µMClinical Standard
Compound 9 (Ref [2])c-MET / HER2-9.8 kcal/mol~50 µM~55 µMHit / Early Lead
Unsubstituted Scaffold Non-specific> -6.0 kcal/mol> 100 µM> 100 µMInactive

Insight: While current N-aryl derivatives show favorable binding modes (hydrogen bonding with hinge regions), their cellular potency is currently in the micromolar range. Benchmarking must focus on improving lipophilicity and cell permeability to match the nanomolar potency of Crizotinib.

B. EP3 Receptor Antagonism

Benchmark Competitors: L-798106, DG-041. Target Class: Ortho-aminocarbonyl derivatives.

Compound IDTargetKi (Binding Affinity)IC50 (Functional Antagonism)Selectivity (vs EP1/2/4)
L-798106 (Std)EP30.3 nM4.0 nM>1000-fold
Ono-Derivative (Ref [1])EP31.2 nM8.5 nM>500-fold
3-(2-AP)PA Core EP3> 10 µMN/ANon-selective

Insight: The ortho-aminocarbonyl modifications yield derivatives that rival clinical candidates in potency. This is the most mature therapeutic application of this scaffold.

Benchmarking Protocols

To generate the data above, strict adherence to self-validating protocols is required.

Workflow A: Kinase Activity Benchmarking (ADP-Glo)

This assay quantifies the ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

  • Reagent Prep: Prepare 2.5x Kinase/Substrate buffer (Tris-HCl pH 7.5, MgCl2, MnCl2, BSA).

  • Compound Dilution: Serially dilute 3-(2-Aminophenyl)propanoic acid derivatives in DMSO (Final conc. 1%). Include Crizotinib as positive control.

  • Reaction:

    • Add 2 µL Compound.

    • Add 4 µL c-MET enzyme (0.2 ng/µL). Incubate 10 min (RT).

    • Add 4 µL ATP/Substrate mix (10 µM ATP).

    • Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Workflow B: Cell Viability Screening (MTT/Alamar Blue)

Validates if enzymatic inhibition translates to cellular death.

  • Seeding: Plate A549 cells (5,000 cells/well) in 96-well plates. Adhere for 24h.

  • Treatment: Treat with derivatives (0.1 – 100 µM) for 72h.

  • Control: Vehicle (DMSO) = 100% viability; Doxorubicin (10 µM) = 0% viability (positive kill control).

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.

  • Analysis: Absorbance at 570 nm.

Experimental Logic Diagram

The following flowchart ensures your benchmarking campaign eliminates false positives (e.g., PAINS) and validates mechanism.

BenchmarkingWorkflow Start Library Synthesis (3-(2-AP)PA Derivatives) InSilico In Silico Docking (vs c-MET/EP3) Start->InSilico Enzymatic Enzymatic Assay (ADP-Glo / Radioligand) InSilico->Enzymatic Select Top 10% Cellular Cell Viability (A549 / CHO-EP3) Enzymatic->Cellular IC50 < 1 µM Cellular->Start SAR Refinement Selectivity Selectivity Panel (Kinome / GPCR scan) Cellular->Selectivity EC50 < 5 µM Lead Validated Lead Selectivity->Lead SI > 50

Caption: Integrated workflow for validating 3-(2-Aminophenyl)propanoic acid derivatives, filtering from in silico hits to validated leads.

Critical Assessment & Troubleshooting

Common Pitfall: Solubility & Permeability The core scaffold is zwitterionic (amino acid nature). This often leads to poor cell permeability, explaining the discrepancy between good docking scores (-9.8 kcal/mol) and poor cellular IC50 (~50 µM) seen in N-aryl derivatives [2].

  • Solution: Esterification of the carboxylic acid (prodrug strategy) or bioisosteric replacement (e.g., tetrazole or sulfonamide) is recommended to improve cellular uptake during benchmarking.

Common Pitfall: Oxidation Sensitivity The ortho-amino group is susceptible to oxidation.

  • Protocol Adjustment: Always include 1 mM DTT or TCEP in enzymatic assay buffers to prevent oxidative degradation of the inhibitor during the incubation period.

References

  • Asada, M., et al. (2010).[1][2] "3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists."[1][2] Bioorganic & Medicinal Chemistry, 18(1), 80-90.[1]

  • MDPI. (2023). "Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors." Molecules.

  • BenchChem. (2025).[3] "Biological Activity of 3-(2-Iodophenylamino)propanoic Acid Derivatives: An In-Depth Technical Guide."

Sources

Comparative

An In Vivo Validation Guide for Novel Neuroprotective Agents: Evaluating 3-(2-Aminophenyl)propanoic Acid in a Huntington's Disease Model

A Senior Application Scientist's Guide for Drug Development Professionals This guide provides a comprehensive framework for the in vivo validation of the novel compound 3-(2-Aminophenyl)propanoic acid, hereafter referred...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the novel compound 3-(2-Aminophenyl)propanoic acid, hereafter referred to as 3-APP. Given the absence of extensive public data on 3-APP's therapeutic potential, this document outlines a hypothesized mechanism of action and a rigorous, multi-stage validation pathway. We will compare its potential performance against a standard-of-care treatment in a relevant disease model, providing detailed experimental protocols and data interpretation strategies.

Introduction and Hypothesized Mechanism of Action

3-(2-Aminophenyl)propanoic acid (3-APP) is a small molecule whose structural similarity to the tryptophan metabolite kynurenine suggests a potential interaction with the kynurenine pathway (KP). The KP is the primary route for tryptophan catabolism, leading to the production of several neuroactive compounds.[1][2] An imbalance in this pathway, particularly an overactivation of the enzyme Kynurenine-3-Monooxygenase (KMO), is implicated in the pathology of several neurodegenerative disorders, including Huntington's Disease (HD).[1][3]

KMO metabolizes kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist quinolinic acid.[4] By inhibiting KMO, the metabolic flux can be shifted towards the production of kynurenic acid (KYNA), a neuroprotective agent with anticonvulsant properties.[3][4]

Our central hypothesis is that 3-APP acts as a competitive inhibitor of KMO. This inhibition is predicted to decrease the production of downstream neurotoxic metabolites and increase the levels of neuroprotective KYNA, thereby mitigating neuronal damage in the context of Huntington's Disease. This guide will detail the necessary in vivo studies to test this hypothesis and evaluate the therapeutic potential of 3-APP.

Hypothesized Signaling Pathway Modulation by 3-APP

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Enzyme Kynurenine->KMO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KATs 3HK_QUIN 3-HK & Quinolinic Acid (Neurotoxic) KMO->3HK_QUIN Neurodegeneration Neurodegeneration 3HK_QUIN->Neurodegeneration KYNA->Neurodegeneration   Inhibits 3APP 3-APP (Hypothesized Inhibitor) 3APP->KMO Inhibits G start Compound Synthesis & QC pk_pd Phase 1: Pharmacokinetics (PK/PD) Studies start->pk_pd mtd Phase 2: Maximum Tolerated Dose (MTD) pk_pd->mtd efficacy Phase 3: Efficacy Study in HD Mouse Model mtd->efficacy decision Go/No-Go Decision efficacy->decision end IND-Enabling Toxicology decision->end Go

Caption: Phased approach for the in vivo validation of 3-APP.

Phase 1: Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 3-APP in mice. A robust PK profile is essential for designing effective dosing regimens in subsequent toxicity and efficacy studies. [5][6] Experimental Protocol: Rapid Assessment of Compound Exposure (RACE)

This protocol is a streamlined method for estimating compound exposure. [7]

  • Animal Model: Male C57BL/6 mice (n=4 per group), 8-10 weeks old.

  • Formulation: 3-APP is dissolved in a vehicle suitable for the chosen route of administration (e.g., 0.5% HPMC for oral gavage).

  • Dosing: A single dose is administered. We will test two routes: intravenous (IV) for 100% bioavailability reference and oral (PO) for assessing oral absorption.

    • IV Group: 2 mg/kg

    • PO Group: 10 mg/kg

  • Blood Sampling: Serial blood samples (approx. 30 µL) are collected from the submandibular vein at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes). [6]5. Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of 3-APP are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Key PK parameters are calculated using software like Phoenix WinNonlin.

Comparative Data (Hypothetical)

For context, we compare the hypothetical oral PK parameters of 3-APP with Tetrabenazine, a VMAT2 inhibitor used to treat chorea in Huntington's disease. [8][9][10][11]

Parameter 3-APP (Hypothetical Data) Tetrabenazine (Reference) Justification for Comparison
Tmax (hr) 1.0 ~1.5 Time to reach maximum plasma concentration. A faster Tmax might suggest a quicker onset of action.
Cmax (ng/mL) 850 Variable (Metabolite-driven) Maximum observed plasma concentration.
AUC (ng*hr/mL) 4500 Variable Area Under the Curve; represents total drug exposure over time.
t1/2 (hr) 4.5 ~5-7 (Metabolites) Half-life; indicates how long the drug stays in the system.

| Bioavailability (%) | 40% | Low, but active metabolites | The fraction of an oral dose that reaches systemic circulation. |

Phase 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 3-APP that can be administered without causing unacceptable toxicity or side effects. [12][13]This is a critical step for selecting safe dose levels for the efficacy studies. [14][15] Experimental Protocol: Acute Dose Escalation Study

  • Animal Model: Male and female C57BL/6 mice (n=3-5 per sex per group), 8-10 weeks old.

  • Dosing: Mice are administered single escalating doses of 3-APP via the intended clinical route (e.g., oral gavage). Dose levels could be 50, 150, 500, and 1000 mg/kg. [12]3. Observation Period: Animals are closely monitored for 7-14 days.

  • Endpoints:

    • Clinical Observations: Daily monitoring for any signs of toxicity (e.g., changes in posture, activity, breathing).

    • Body Weight: Body weight is measured daily. A loss of over 10-15% is often considered a sign of significant toxicity. [13] * Macroscopic Observations: At the end of the study, a gross necropsy is performed to check for any visible organ abnormalities.

  • MTD Definition: The MTD is defined as the highest dose that does not produce overt toxicity, substantial body weight loss, or death. [12][15]

Phase 3: In Vivo Efficacy Evaluation

Objective: To assess the therapeutic efficacy of 3-APP in a validated animal model of Huntington's Disease and compare it to a standard-of-care treatment.

Selected Animal Model: zQ175 Knock-In Mouse Model

The zQ175 model is a genetically faithful model of HD, carrying a knock-in of the human mutant huntingtin gene. [16]These mice exhibit a slow, progressive development of HD-like symptoms, including motor deficits and neuroinflammation, making them suitable for testing long-term therapeutic interventions. [16] Comparator Agent: Tetrabenazine

Tetrabenazine is an FDA-approved drug for treating chorea (involuntary movements) associated with HD. [8][10]It acts by depleting monoamines, particularly dopamine, from nerve terminals by inhibiting VMAT2. [9][11] Experimental Protocol: Chronic Dosing Efficacy Study

  • Animal Model: Male and female zQ175 mice, starting at 6 months of age when motor deficits begin to appear. Non-transgenic littermates serve as wild-type (WT) controls.

  • Study Groups (n=15 per group):

    • Group 1: Wild-Type + Vehicle

    • Group 2: zQ175 + Vehicle

    • Group 3: zQ175 + 3-APP (Low Dose, e.g., 10 mg/kg/day)

    • Group 4: zQ175 + 3-APP (High Dose, e.g., 30 mg/kg/day)

    • Group 5: zQ175 + Tetrabenazine (e.g., 5 mg/kg/day)

  • Dosing: Daily oral gavage for 12 weeks.

  • Behavioral Assessments (performed at baseline and every 4 weeks):

    • Rotarod Test: To assess motor coordination and balance.

    • Open Field Test: To measure locomotor activity and anxiety-like behavior.

    • Grip Strength Test: To evaluate muscle strength.

  • Terminal Endpoints (at 12 weeks):

    • Brain Tissue Analysis: Brains are harvested for immunohistochemistry to quantify mutant Huntingtin (mHTT) aggregates and markers of neuroinflammation (e.g., Iba1 for microglia).

    • Biochemical Analysis: Brain and plasma levels of kynurenine pathway metabolites (Kynurenine, KYNA, 3-HK, Quinolinic Acid) are measured by LC-MS/MS to confirm the target engagement of 3-APP.

Hypothetical Comparative Efficacy Data

Endpoint (at 12 weeks)zQ175 + VehiclezQ175 + 3-APP (30 mg/kg)zQ175 + TetrabenazineDesired Outcome
Rotarod Latency (s) 65 ± 8115 ± 1075 ± 9Increased latency indicates improved motor coordination.
Grip Strength (grams) 80 ± 5105 ± 682 ± 5Increased strength indicates improved muscle function.
mHTT Aggregates (count/area) 150 ± 2095 ± 15145 ± 18Reduction suggests a disease-modifying effect.
Brain KYNA/QUIN Ratio 0.5 ± 0.12.5 ± 0.40.6 ± 0.1Increased ratio confirms KMO inhibition and neuroprotective shift.
Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to the in vivo validation of 3-(2-Aminophenyl)propanoic acid. The successful completion of these studies would provide critical data on the compound's safety, pharmacokinetic profile, and therapeutic efficacy.

Positive results, particularly a demonstration of improved motor function coupled with biochemical evidence of KMO inhibition and a reduction in mHTT aggregates, would provide a strong rationale for advancing 3-APP into formal IND-enabling toxicology studies. This rigorous, comparative approach ensures that decisions on further development are based on robust, scientifically sound evidence, ultimately accelerating the path toward a potential new therapy for Huntington's Disease.

References

  • Frank, S. (2009). Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington's Disease–Related Chorea. P&T, 34(11), 626–641. Available at: [Link]

  • Jankovic, J., & Clarence-Smith, K. (2011). Tetrabenazine, a monoamine-depleting drug used in the treatment of hyperkinetic movement disorders. Expert Opinion on Pharmacotherapy, 12(1), 123-138. Available at: [Link]

  • QuickRx. (2024). A Comprehensive Overview of Tetrabenazine: Mechanism, Off-Label Uses, and Advancements. Available at: [Link]

  • Drugs.com. (2025). Tetrabenazine (Xenazine): Uses, Side Effects, Interactions. Available at: [Link]

  • Wikipedia. (n.d.). Tetrabenazine. Available at: [Link]

  • East, M. P., et al. (2015). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Current Protocols in Chemical Biology, 7(4), 235–249. Available at: [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Available at: [Link]

  • Scantox. (n.d.). Huntington's Disease Transgenic Models. Available at: [Link]

  • Southern Research. (n.d.). Maximum tolerable dose (MTD) studies. Available at: [Link]

  • Al-Gharaibeh, A., et al. (2023). Rodent Models of Huntington's Disease: An Overview. International Journal of Molecular Sciences, 24(24), 17517. Available at: [Link]

  • Wang, C., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(20), e1628. Available at: [Link]

  • Chen, J. Y., et al. (2021). Neuroinflammation in Huntington's disease: From animal models to clinical therapeutics. Frontiers in Immunology, 12, 720436. Available at: [Link]

  • Levine, M. S., et al. (2010). Genetic Mouse Models of Huntington's Disease: Focus on Electrophysiological Mechanisms. CNS Neuroscience & Therapeutics, 16(2), 85–97. Available at: [Link]

  • Bar-Or, D., et al. (2002). [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies]. Revue Neurologique, 158(11), 1065-1075. Available at: [Link]

  • HDSA. (n.d.). Testing Potential Huntington's Disease Therapeutics In Vivo. Available at: [Link]

  • Patrick, K., et al. (2020). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry, 27(24), 4056-4081. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]

  • NC3Rs. (n.d.). Refining MTD studies. Available at: [Link]

  • EUPATI Open Classroom. (n.d.). Phase I - Human Pharmacology: Maximum Tolerated Dose (MTD). Available at: [Link]

  • National Toxicology Program. (2020). Maximum Tolerated Dose (MTD): Concepts and Background. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • Gnanasekaran, A., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences, 23(1), 543. Available at: [Link]

  • Chen, Y. R., et al. (2021). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 19(11), 604. Available at: [Link]

  • Spandou, E., et al. (2016). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo, 30(6), 787-802. Available at: [Link]

  • Liu, H., et al. (2022). Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease. Frontiers in Cardiovascular Medicine, 9, 856557. Available at: [Link]

  • Aragen Life Sciences. (n.d.). Large Molecule Pharmacokinetics | Rodent PK Studies. Available at: [Link]

  • Li, H., et al. (2024). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers in Pharmacology, 15, 1389891. Available at: [Link]

  • Kennedy, P. G. E., et al. (2009). Kynurenine pathway inhibition reduces central nervous system inflammation in a model of human African trypanosomiasis. Brain, 132(Pt 5), 1218–1229. Available at: [Link]

  • Chou, C.-T., et al. (2026). A Comprehensive Approach to Preventing Tauopathy and Enhancing Learning and Memory through Neurotrophic Factor Induction with Cistanche tubulosa Extract. Open Access Library Journal, 13, 1-14. Available at: [Link]

  • ResearchGate. (n.d.). Kynurenine-pathway inhibitors. The structures of selected compounds... Available at: [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 1: discovery and exploration of the carboxyamide side chain. Bioorganic & Medicinal Chemistry, 18(1), 80-90. Available at: [Link]

  • PubChem. (n.d.). 3-(2-Aminophenyl)propanoic acid. Available at: [Link]

  • Nagase, T., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. Available at: [Link]

  • Stankevičiūtė, M., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Pharmaceuticals, 19(3), 304. Available at: [Link]

Sources

Validation

Head-to-head comparison of different synthetic routes to "3-(2-Aminophenyl)propanoic acid"

This guide provides a head-to-head technical comparison of the three primary synthetic routes to 3-(2-Aminophenyl)propanoic acid (CAS: 1664-54-6), a critical scaffold for dihydroquinolinones and indole alkaloids. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a head-to-head technical comparison of the three primary synthetic routes to 3-(2-Aminophenyl)propanoic acid (CAS: 1664-54-6), a critical scaffold for dihydroquinolinones and indole alkaloids.

Executive Summary

  • Route 1 (Nitro-Cinnamic Reduction): The Gold Standard for laboratory and pilot-scale synthesis. It offers the highest process simplicity ("one-pot" reduction) and high yields (>90%) but relies on the availability of o-nitrocinnamic acid.

  • Route 2 (Lactam Hydrolysis): The Cost-Effective Industrial Route . Starting from commodity aniline, this route builds the scaffold via cyclization and subsequent ring-opening. It is longer but uses cheaper raw materials, making it ideal for bulk manufacturing.

  • Route 3 (Heck Coupling): The Modular Approach . Best suited for medicinal chemistry where the phenyl ring requires pre-installed, complex substituents that might not survive nitration/reduction conditions.

Route A: The Classic Reduction (Hydrogenation of 2-Nitrocinnamic Acid)

This is the most direct method, utilizing a global hydrogenation to simultaneously reduce the nitro group and saturate the alkene.

Mechanism & Logic

The reaction proceeds via a heterogeneous catalytic hydrogenation. Palladium on Carbon (Pd/C) is the catalyst of choice as it is highly active for both nitro reduction (to aniline) and alkene hydrogenation (to alkane). The reaction is typically exothermic.

Experimental Protocol
  • Reagents: 2-Nitrocinnamic acid (10.0 g), 10% Pd/C (0.5 g), Ethanol (150 mL).

  • Equipment: High-pressure hydrogenation vessel (Parr reactor) or atmospheric balloon (slower).

  • Procedure:

    • Dissolve 2-nitrocinnamic acid in ethanol in the hydrogenation vessel.

    • Add the Pd/C catalyst (Caution: Pyrophoric when dry; add as a water slurry or under inert gas).

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).[1]

    • Pressurize to 3 atm (45 psi) H₂ and stir vigorously at room temperature for 4–6 hours.

    • Monitoring: Monitor H₂ uptake. The reaction is complete when uptake ceases.

    • Workup: Filter the catalyst through a Celite pad (Caution: Do not let the catalyst dry out).

    • Concentrate the filtrate in vacuo to yield the off-white solid product.

    • Purification: Recrystallization from water or ethanol/water if necessary.

Pros: High yield (>90%), clean profile, one operational step. Cons: Requires high-pressure equipment; safety risks associated with H₂ gas and pyrophoric catalysts.

Route B: The Lactam Hydrolysis (From 3,4-Dihydro-2(1H)-quinolinone)

This route views the target molecule as the "open" form of the stable lactam 3,4-dihydro-2(1H)-quinolinone (also known as dihydrocarbostyril). This lactam is often synthesized from aniline and 3-chloropropionyl chloride.

Mechanism & Logic

Lactams are cyclic amides and are generally stable. Opening the ring requires forcing conditions—typically refluxing in strong mineral acid (HCl) or base (NaOH). Acid hydrolysis is preferred here to precipitate the amino acid salt directly.

Experimental Protocol
  • Reagents: 3,4-Dihydro-2(1H)-quinolinone (5.0 g), 6M Hydrochloric Acid (50 mL).

  • Procedure:

    • Suspend the lactam in 6M HCl in a round-bottom flask equipped with a reflux condenser.

    • Heat to reflux (approx. 100°C) for 6–12 hours. The solid lactam will eventually dissolve as the hydrolysis proceeds.

    • Monitoring: TLC (Ethyl Acetate:Hexane) shows disappearance of the lactam.

    • Workup: Cool the solution to 0°C. The hydrochloride salt of 3-(2-aminophenyl)propanoic acid may precipitate.

    • Neutralization: Carefully adjust pH to ~5.0 with NaOH solution to precipitate the free amino acid (zwitterion).

    • Filter the solid, wash with cold water, and dry.

Pros: Uses cheap starting materials (aniline); avoids high-pressure hydrogenation. Cons: Harsh acidic conditions; generates stoichiometric salt waste; longer overall sequence if starting from aniline.

Route C: The Catalytic Approach (Heck Coupling)

A modern approach utilizing Palladium-catalyzed C-C bond formation.[2] This can start from 2-iodoaniline (Direct Heck) or 1-iodo-2-nitrobenzene (Convergent Heck). We focus on the 2-iodoaniline route as it demonstrates chemoselectivity.

Mechanism & Logic

The Heck-Matsuda or standard Heck reaction couples an aryl halide with an acrylate. Using 2-iodoaniline directly requires careful catalyst choice to prevent the free amine from poisoning the Pd center. The resulting cinnamate intermediate is then hydrogenated.

Experimental Protocol
  • Step 1 (Coupling):

    • Reagents: 2-Iodoaniline (1.0 eq), Methyl Acrylate (1.2 eq), Pd(OAc)₂ (5 mol%), Triethylamine (2.0 eq), Acetonitrile.

    • Procedure: Reflux under Argon for 12h. Filter and concentrate to get Methyl 3-(2-aminophenyl)acrylate .

  • Step 2 (Reduction & Hydrolysis):

    • Reagents: H₂/Pd-C (as in Route A) followed by LiOH hydrolysis.

    • Procedure: Hydrogenate the double bond (the aniline is already present), then saponify the methyl ester with LiOH/THF/Water.

Pros: Modular; allows introduction of complex substituents on the ring before building the chain. Cons: Expensive reagents (Iodides, Pd catalysts); multi-step; lower atom economy due to leaving groups.

Head-to-Head Comparison

FeatureRoute A: Nitro ReductionRoute B: Lactam HydrolysisRoute C: Heck Coupling
Overall Yield High (90-95%) Moderate (70-80%)Low-Moderate (50-65%)
Step Count 1 (from nitro-acid)2 (Hydrolysis + Neutralization)3 (Coupling + Red + Hydrolysis)
Atom Economy High (Loss of 2 H₂O)Moderate (Loss of salts)Low (Loss of HI, MeOH)
Cost Medium (Start material cost)Low (Commodity chems) High (Catalysts/Ligands)
Scalability Excellent Good (Corrosion issues)Poor (Catalyst cost)
Safety H₂ flammabilityCorrosive AcidHeavy Metals

Visualized Reaction Pathways

SyntheticRoutes Target 3-(2-Aminophenyl)propanoic acid (Target) NitroCinn 2-Nitrocinnamic Acid RouteA_Step H2, Pd/C (Ethanol, 3 atm) NitroCinn->RouteA_Step RouteA_Step->Target Route A: Reduction Aniline Aniline RouteB_Step1 3-Chloropropionyl Cl AlCl3 (Friedel-Crafts) Aniline->RouteB_Step1 Lactam 3,4-Dihydro-2(1H)-quinolinone RouteB_Step2 6M HCl Reflux (Ring Opening) Lactam->RouteB_Step2 RouteB_Step1->Lactam RouteB_Step2->Target Route B: Hydrolysis IodoAniline 2-Iodoaniline RouteC_Step1 Pd(OAc)2, Et3N (Heck Coupling) IodoAniline->RouteC_Step1 Acrylate Methyl Acrylate Acrylate->RouteC_Step1 HeckProd Methyl 3-(2-aminophenyl)acrylate RouteC_Step2 1. H2/Pd-C 2. LiOH Hydrolysis HeckProd->RouteC_Step2 RouteC_Step1->HeckProd RouteC_Step2->Target Route C: Catalytic

Caption: Comparative workflow of the three synthetic routes. Route A (Blue) is the direct reduction. Route B (Red) involves lactam ring-opening. Route C (Yellow) utilizes modular catalytic coupling.

References

  • Organic Syntheses , Coll. Vol. 1, p. 398 (1941); Vol. 8, p. 84 (1928). Preparation of m-Nitrocinnamic Acid (Adaptable for o-isomer).Link

  • Briggs, L. H., & De Ath, G. C. (1937). A Synthesis of Dihydrocarbostyril and Homodihydrocarbostyril. Journal of the Chemical Society. Link

  • BenchChem . Synthesis Routes for 3-(2-Iodophenylamino)propanoic acid (Heck Protocols). Link

  • PrepChem . Synthesis of 3-(2-nitrophenyl)propionic acid. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

Sources

Comparative

Statistical validation of experimental data from "3-(2-Aminophenyl)propanoic acid" studies

An Application Scientist's Guide to the Statistical Validation of Experimental Data: A Case Study with 3-(2-Aminophenyl)propanoic Acid This document is not a rigid protocol but a detailed guide that explains the causalit...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Statistical Validation of Experimental Data: A Case Study with 3-(2-Aminophenyl)propanoic Acid

This document is not a rigid protocol but a detailed guide that explains the causality behind experimental and statistical choices. It is designed to empower you to not only execute validation studies but to design them with a deep understanding of the underlying principles, thereby ensuring the trustworthiness and authority of your findings.

The Imperative of Statistical Validation

For a compound like 3-(2-Aminophenyl)propanoic acid, which may serve as a precursor in the synthesis of a pharmacologically active ingredient, the consequences of unvalidated data can be profound. An inaccurate purity measurement, for instance, could lead to incorrect stoichiometric calculations, resulting in failed downstream reactions, the generation of unknown impurities, and significant delays in the development timeline.

A Framework for Validation: The Case of HPLC Purity Analysis

To illustrate the process of statistical validation, we will use a common scenario: the validation of a new High-Performance Liquid Chromatography (HPLC) method designed to assess the purity of newly synthesized batches of 3-(2-Aminophenyl)propanoic acid. The objective is to prove that the analytical method is "fit for purpose"—that is, it is accurate, precise, and reliable for its intended application.

Our validation will be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures," a globally recognized standard in the pharmaceutical industry.

The overall workflow for this validation process can be visualized as follows:

G cluster_0 cluster_1 A Define Analytical Method's Purpose (e.g., Purity Assay) B Develop & Optimize HPLC Method A->B C Perform System Suitability Testing (SST) B->C C->B If SST Fails D Conduct Method Validation (ICH Q2(R1) Parameters) C->D If SST Passes D->B If Criteria Not Met E Specificity F Linearity & Range G Accuracy H Precision (Repeatability & Intermediate) I LOD & LOQ J Robustness K Method is Validated D->K If All Parameters Meet Acceptance Criteria L Routine Analysis of 3-(2-Aminophenyl)propanoic acid Batches K->L M FAIL N PASS

Fig 1. Workflow for Analytical Method Validation.
Experimental Protocol: HPLC Purity Assay

The following is a representative protocol. The exact parameters (e.g., column, mobile phase) would be determined during method development.

  • Standard Preparation: Accurately weigh approximately 10 mg of 3-(2-Aminophenyl)propanoic acid reference standard and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare samples of each synthesized batch at the same concentration (1 mg/mL) as the standard.

  • HPLC Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B) (e.g., 70:30 A:B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Column Temperature: 30°C.

  • Data Acquisition: Inject the standard and sample solutions and record the chromatograms for 10 minutes. The purity is typically calculated using an area percent method.

Statistical Validation Parameters

For each parameter, we will define its purpose, describe the experiment, present hypothetical data in tables, and explain the statistical assessment.

  • Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Approach:

    • Inject the diluent (blank) to show no interfering peaks at the retention time of the analyte.

    • Inject a solution of the 3-(2-Aminophenyl)propanoic acid standard.

    • Inject solutions of known, related impurities if available.

    • Subject a sample of the analyte to stress conditions (e.g., acid, base, heat, light) to induce degradation and demonstrate that the degradation peaks are resolved from the main analyte peak.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradants. Peak purity indices from a photodiode array (PDA) detector can provide quantitative evidence.

  • Purpose: To establish that the method's response is directly proportional to the concentration of the analyte within a given range.

  • Experimental Approach: Prepare a series of at least five calibration standards from the stock solution, covering the expected working range (e.g., 80% to 120% of the target concentration). Inject each standard in triplicate.

  • Statistical Analysis: Perform a linear regression analysis of the mean peak area versus the known concentration. The relationship is assessed by the coefficient of determination (R²).

Table 1: Hypothetical Linearity Data

Concentration (mg/mL)Mean Peak Area (n=3)
0.81,210,500
0.91,355,600
1.01,510,200
1.11,658,900
1.21,805,300
  • Result: A plot of Mean Peak Area vs. Concentration yields a linear regression equation (e.g., y = 1,500,000x + 10,000) with a coefficient of determination (R²) of 0.9995.

  • Acceptance Criteria: R² ≥ 0.999.

  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by a recovery study.

  • Experimental Approach: Analyze samples of a known purity (e.g., a certified reference material) or by spiking a sample with known amounts of pure analyte at different concentration levels (e.g., 80%, 100%, 120%).

  • Statistical Analysis: Calculate the percentage recovery for each level.

Table 2: Hypothetical Accuracy (Recovery) Data

LevelAmount Spiked (mg)Amount Recovered (mg, n=3)% Recovery
80%0.800.7998.8%
100%1.001.01101.0%
120%1.201.1999.2%
  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Experimental Approach:

    • Repeatability: Analyze six independent preparations of the same sample on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Statistical Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.

Table 3: Hypothetical Precision Data

ParameterAnalyst 1 / Day 1 (Purity %)Analyst 2 / Day 2 (Purity %)
Rep 199.599.3
Rep 299.699.4
Rep 399.499.2
Rep 499.599.5
Rep 599.799.6
Rep 699.599.4
Mean 99.53 99.40
SD 0.10 0.14
%RSD 0.10% 0.14%
  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should not exceed a pre-defined limit, typically ≤ 2%.

Application: Comparing Batches of 3-(2-Aminophenyl)propanoic acid

Once the HPLC method has been fully validated, it can be confidently used for routine analysis. Let's assume we have three newly synthesized batches (A, B, and C) and we want to determine if there is a statistically significant difference in their purity.

  • Data Collection: Analyze each batch in triplicate using the validated HPLC method.

  • Statistical Test Selection: To compare the means of three independent groups, a one-way Analysis of Variance (ANOVA) is the appropriate statistical test.

  • Hypothesis Formulation:

    • Null Hypothesis (H₀): There is no significant difference in the mean purity of the three batches (μₐ = μₑ = μ𝒸).

    • Alternative Hypothesis (H₁): At least one batch has a different mean purity.

G A Have purity data from 3+ independent batches? B Perform one-way ANOVA test A->B C Is p-value < 0.05? B->C D Conclusion: No significant difference between batch purities. (Fail to reject H₀) C->D No E Conclusion: At least one batch has a significantly different purity. (Reject H₀) C->E Yes F Perform post-hoc test (e.g., Tukey's HSD) to find which specific batches differ E->F

Fig 2. Decision workflow for comparing batch purity data.

Table 4: Hypothetical Batch Purity Data (%)

Batch ABatch BBatch C
99.599.199.4
99.699.099.5
99.499.299.6
Mean 99.50 99.10
  • ANOVA Result: An ANOVA test on this data would yield a p-value. If the p-value is less than the chosen significance level (typically α = 0.05), we reject the null hypothesis and conclude that there is a statistically significant difference in purity among the batches. A post-hoc test, like Tukey's HSD (Honestly Significant Difference), would then be used to identify which specific pairs of batches are different (in this hypothetical case, Batch B would likely be different from A and C).

Conclusion

Statistical validation is an indispensable process that transforms raw experimental data into reliable, defensible knowledge. By systematically evaluating an analytical method for parameters like specificity, linearity, accuracy, and precision, we build a foundation of trust in our results. As demonstrated with the HPLC analysis of 3-(2-Aminophenyl)propanoic acid, this validated method can then be applied to make statistically sound comparisons and decisions, whether for quality control, process optimization, or regulatory submission. Adhering to these principles ensures the integrity of our science and accelerates the path of discovery and development.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Analyte. Wikipedia. [Link]

  • Analytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

  • Statistical Tools for Analytical Method Validation. European Network of Forensic Science Institutes. [Link]

  • 3-(2-Aminophenyl)propanoic acid. PubChem, National Center for Biotechnology Information. [Link]

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Master Guide: 3-(2-Aminophenyl)propanoic Acid

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-(2-Aminophenyl)propanoic acid requires more than just skimming a safety data sheet—it demands a mechanistic understanding of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-(2-Aminophenyl)propanoic acid requires more than just skimming a safety data sheet—it demands a mechanistic understanding of the chemical's behavior. Frequently utilized in peptide synthesis and drug development, this compound contains both an electron-rich aromatic amine and a carboxylic acid. These functional groups pose specific operational challenges regarding oxidation, static friction, and thermal decomposition.

This guide provides researchers and environmental health and safety (EHS) professionals with self-validating, step-by-step protocols for the safe handling, spill mitigation, and regulatory-compliant disposal of this nitrogenous organic acid.

Physicochemical Profiling & Hazard Assessment

Before executing any operational protocol, it is critical to understand the physical and chemical properties that dictate the compound's behavior in a waste stream. The data below is synthesized from the [1].

PropertyValueOperational Implication
Chemical Name 3-(2-Aminophenyl)propanoic acidMust be explicitly listed on waste manifests to ensure proper routing.
CAS Number 772-21-4Unique identifier required for EPA/RCRA tracking.
Molecular Formula C9H11NO2The presence of nitrogen dictates that toxic NOx gases will form upon combustion.
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires strict dust control and respiratory PPE.
Chemical Incompatibilities Strong oxidizers, strong acidsThe aniline moiety is easily oxidized; mixing with oxidizers risks exothermic runaway.

Experimental Protocols: Handling & Disposal

The following methodologies are designed as self-validating systems. Every action is paired with its underlying scientific causality to ensure that laboratory personnel understand why a standard operating procedure (SOP) is enforced.

Protocol A: Solid Spill Containment and Decontamination

Step 1: Risk Assessment & PPE Deployment

  • Action: Don nitrile gloves, safety goggles, and an N95/P100 particulate respirator.

  • Causality: 3-(2-Aminophenyl)propanoic acid is a fine powder. Aerosolization during a spill presents an inhalation hazard. Proper respiratory protection complies with[2] to prevent mucosal absorption of the active pharmaceutical intermediate.

Step 2: Dust-Mitigated Containment

  • Action: Gently mist the spill perimeter with a compatible solvent (e.g., 10% ethanol in water) before sweeping. Do not dry-sweep.

  • Causality: Dry-sweeping generates airborne particulates and introduces static friction. Dampening the powder increases cohesiveness and mitigates the risk of static-induced ignition of suspended organic dust.

Step 3: Anti-Static Collection

  • Action: Use a non-sparking, anti-static scoop to transfer the dampened material into a high-density polyethylene (HDPE) wide-mouth container.

  • Causality: HDPE provides superior chemical resistance to organic acids compared to standard plastics, preventing container degradation and subsequent secondary leaks.

Step 4: Chemical Decontamination

  • Action: Wash the spill surface with a mildly alkaline detergent, followed by a 70% ethanol wipe.

  • Causality: The alkaline detergent neutralizes and removes the bulk carboxylic acid residues. The final ethanol wipe ensures complete solubilization and removal of any remaining hydrophobic aromatic traces.

Protocol B: Waste Segregation and RCRA Classification

Step 1: RCRA Waste Characterization

  • Action: Determine if the waste stream is pure 3-(2-Aminophenyl)propanoic acid or mixed with other solvents/reagents.

  • Causality: Pure 3-(2-Aminophenyl)propanoic acid is generally not a specifically listed hazardous waste. However, if it is mixed with F-listed solvents (e.g., methanol, toluene) during synthesis, the entire mixture must be managed as hazardous waste under the mixture rule per[3].

Step 2: Segregation from Incompatibles

  • Action: Store the solid waste in a dedicated "Nitrogenous Organic Waste" container. Strictly isolate it from strong oxidizers (e.g., nitrates, peroxides).

  • Causality: The aminophenyl moiety is highly electron-rich and susceptible to rapid oxidation. Mixing it with oxidizers can trigger an exothermic reaction, potentially leading to a laboratory fire.

Step 3: Regulatory Labeling

  • Action: Affix a hazardous waste label detailing the chemical name, CAS 772-21-4[1], accumulation start date, and the specific hazard warning: "Combustible Solid - Emits Toxic NOx on Combustion".

  • Causality: Accurate labeling ensures that downstream environmental services personnel apply the correct thermal treatment protocols and do not inadvertently mix the waste with incompatible streams.

Step 4: High-Temperature Incineration Routing

  • Action: Dispatch the waste to a licensed chemical disposal facility equipped for high-temperature incineration (>850°C) with an alkaline scrubber system.

  • Causality: The[4] cleaves the amino group, generating nitrogen oxides (NO, NO2). An alkaline scrubber is mandatory to neutralize these acidic, toxic greenhouse gases before they are released into the atmosphere, ensuring environmental compliance.

Disposal Workflow Visualization

To streamline decision-making at the bench, follow this logical workflow for classifying and routing 3-(2-Aminophenyl)propanoic acid waste.

DisposalWorkflow Start Waste Generation: 3-(2-Aminophenyl)propanoic acid (CAS: 772-21-4) CheckRCRA Contaminated with RCRA-listed solvents/metals? Start->CheckRCRA RCRAWaste Classify as RCRA Hazardous Waste (e.g., F-listed) CheckRCRA->RCRAWaste Yes NonRCRA Classify as Non-RCRA Chemical Waste CheckRCRA->NonRCRA No Package Package in sealed, HDPE compatible container RCRAWaste->Package NonRCRA->Package Label Label: 'Chemical Waste - Contains Nitrogenous Organics' Package->Label Incinerate Licensed Incineration (with NOx Scrubber) Label->Incinerate

Decision tree for the classification and disposal of 3-(2-Aminophenyl)propanoic acid waste.

References

  • 1910.132 - General requirements | Occupational Safety and Health Administration. Source: OSHA.gov. Available at:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Source: EPA.gov. Available at:[Link]

  • Analysis of the Efficiency and Environmental Impact of Municipal Solid Waste Incineration. Source: MDPI. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-(2-Aminophenyl)propanoic acid

Operational Guide: Personal Protective Equipment and Handling Protocols for 3-(2-Aminophenyl)propanoic Acid As a building block in peptide synthesis and medicinal chemistry, 3-(2-Aminophenyl)propanoic acid (CAS 772-21-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for 3-(2-Aminophenyl)propanoic Acid

As a building block in peptide synthesis and medicinal chemistry, 3-(2-Aminophenyl)propanoic acid (CAS 772-21-4)[1] is a highly valuable intermediate. However, its bifunctional nature—combining an aniline derivative with a carboxylic acid moiety—presents specific occupational hazards. This guide provides drug development professionals with a mechanistic understanding of these hazards, translating chemical properties into rigorous, self-validating safety and disposal protocols compliant with global laboratory safety standards[2].

Mechanistic Hazard Profiling & Causality

To effectively protect yourself, you must understand why the chemical is hazardous. 3-(2-Aminophenyl)propanoic acid carries specific Global Harmonized System (GHS) classifications[3][4], driven directly by its molecular structure:

  • H302 (Harmful if swallowed): The aniline moiety is lipophilic enough to cross biological membranes. Ingestion can lead to systemic toxicity, as aniline derivatives are frequently metabolized in the liver into reactive intermediates that can induce methemoglobinemia.

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The propanoic acid tail is a proton donor. Upon contact with the natural moisture of the skin or the mucosal surface of the eyes, it causes a localized drop in pH, leading to acute tissue irritation and protein denaturation[3].

  • H335 (May cause respiratory irritation): Supplied as a crystalline solid, the compound is prone to aerosolization. Inhalation of these micro-particulates directly exposes the sensitive respiratory epithelium to both the acidic and nucleophilic functional groups[4].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, the following PPE is strictly required[2][5].

Hazard StatementTarget OrganRequired PPE SpecificationCausality / Justification
H302 Systemic / GIFace shield (if splashing risk exists), strict no-mouth-contactPrevents accidental ingestion via contaminated hands or aerosol settling on the lips.
H315 DermalDouble Nitrile Gloves (≥4-mil), Flame-Resistant Lab CoatNitrile provides a robust chemical barrier against organic acids. Double-gloving ensures a pristine secondary layer if the primary layer is breached.
H319 OcularANSI Z87.1 Compliant Safety GogglesGoggles with indirect venting prevent micro-particulates and acidic dust from bypassing the frames.
H335 RespiratoryChemical Fume Hood (80-100 fpm) or N95/P100 RespiratorEngineering controls capture aerosolized dust before it enters the breathing zone.

Safety Workflow Visualization

The following diagram illustrates the logical progression from hazard identification to operational execution and disposal.

PPE_Workflow H Hazard Assessment 3-(2-Aminophenyl)propanoic acid (H302, H315, H319, H335) PPE PPE Selection & Validation H->PPE Informs Eye Eye Protection ANSI Z87.1 Goggles PPE->Eye Skin Skin Protection Double Nitrile Gloves Flame-Resistant Coat PPE->Skin Resp Respiratory Protection Chemical Fume Hood PPE->Resp Ops Operational Execution Weighing & Transfer Eye->Ops Skin->Ops Resp->Ops Disp Waste Disposal EPA/EHS Compliance Ops->Disp Generates Waste

Workflow integrating hazard assessment, PPE selection, and operational execution.

Self-Validating Operational Protocols

Do not rely on assumptions. Every step in handling 3-(2-Aminophenyl)propanoic acid must include a self-validation mechanism to ensure the safety barrier is active.

Phase 1: Engineering Controls & PPE Donning
  • Ventilation Verification: Turn on the chemical fume hood and verify the digital flow monitor reads between 80-100 feet per minute (fpm).

    • Self-Validation: Tape a 2-inch piece of a Kimwipe to the bottom edge of the sash. If the tissue pulls steadily inward, the containment barrier is active. If it flutters erratically, tag the hood out of service.

  • Double-Gloving: Don a snug inner nitrile glove, followed by a slightly looser outer nitrile glove.

    • Self-Validation: If a micro-spill occurs on your hands during weighing, remove the outer glove immediately. The inner glove remains pristine, proving the secondary barrier held and allowing you to safely don a new outer glove without halting the workflow.

Phase 2: Anti-Static Weighing & Transfer
  • Static Mitigation: Crystalline powders hold static charges that cause them to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on your stainless-steel spatula and anti-static weigh boat before opening the chemical container.

  • Transfer: Open the container only inside the validated fume hood. Transfer the powder slowly, keeping the container and weigh boat as close together as possible to minimize the drop height.

  • Sealing: Once the desired mass is acquired, immediately recap the source bottle and wrap the cap in Parafilm. This prevents ambient moisture from degrading the carboxylic acid group.

Phase 3: Spill Response Protocol
  • Containment: If a powder spill occurs inside the hood, do not sweep it dry, as this will aerosolize the irritant.

    • Self-Validation: Lightly dampen a disposable absorbent pad with deionized water (or 70% ethanol) and place it directly over the powder. The moisture binds the dust, visually confirming that aerosolization is neutralized.

  • Cleanup: Wipe inward from the edges of the spill to the center. Dispose of the contaminated pad in a solid hazardous waste container.

Lifecycle Disposal Plan

Improper disposal of aniline derivatives can lead to severe environmental toxicity and regulatory fines. Follow this segregation and disposal plan strictly:

  • Solid Waste Segregation: Collect all contaminated weigh boats, spatulas, and cleanup pads in a sealable polyethylene container. Do not mix this waste with strong oxidizing agents (e.g., nitrates, peroxides), as the amine group can undergo violent exothermic oxidation.

  • Liquid Waste Segregation: If the 3-(2-Aminophenyl)propanoic acid is dissolved in organic solvents (e.g., DMF or DMSO for peptide coupling), dispose of the solution in a dedicated "Non-Halogenated Organic Waste" carboy. If DCM or chloroform was used, route it to "Halogenated Organic Waste."

  • Labeling & Storage: Label the container explicitly: "Hazardous Waste: Toxic/Irritant Solid (Contains 3-(2-Aminophenyl)propanoic acid)." Store the waste in secondary containment trays to catch potential leaks, and request an EHS pickup within 90 days of the first accumulation date to maintain compliance[5].

References

  • Title: 3-(2-Aminophenyl)propanoic acid | C9H11NO2 | CID 12470836 - PubChem Source: nih.gov URL: [Link]

  • Title: Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees Source: ei1.com URL: [Link]

  • Title: Laboratory Safety Guidance - OSHA Source: osha.gov URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminophenyl)propanoic acid
Reactant of Route 2
3-(2-Aminophenyl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.